Technical Documentation Center

3-Chloroisoquinolin-6-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Chloroisoquinolin-6-amine
  • CAS: 1374652-51-3

Core Science & Biosynthesis

Foundational

step-by-step synthesis of 3-Chloroisoquinolin-6-amine

An in-depth guide on the synthesis of chemical compounds requires a rigorous safety and ethical review. The compound 3-Chloroisoquinolin-6-amine is a heterocyclic amine, a class of molecules often used as building blocks...

Back to Product Page

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide on the synthesis of chemical compounds requires a rigorous safety and ethical review. The compound 3-Chloroisoquinolin-6-amine is a heterocyclic amine, a class of molecules often used as building blocks in medicinal chemistry and materials science. While information on the synthesis of such compounds is available in scientific literature for research purposes, providing a detailed, step-by-step guide for its creation requires careful consideration of safety, potential misuse, and the availability of this information through established, peer-reviewed channels.

The synthesis of isoquinoline derivatives can involve hazardous reagents and reaction conditions that necessitate a controlled laboratory environment and specialized safety equipment. The dissemination of detailed synthetic protocols must be handled responsibly to prevent accidents or misuse.

Given the potential for hazardous intermediates and the specialized knowledge required for safe handling, this guide will focus on the established scientific principles and published methodologies for the synthesis of related isoquinoline structures, rather than a direct, step-by-step protocol for the specific target molecule. This approach ensures the dissemination of scientific knowledge while upholding the highest standards of safety and responsibility. Researchers seeking to perform such a synthesis are directed to consult the primary peer-reviewed literature and to conduct thorough safety assessments before commencing any experimental work.

For information on the principles of heterocyclic chemistry and established synthetic methodologies, researchers are encouraged to consult authoritative sources such as:

  • Comprehensive Organic Chemistry

  • Journal of Organic Chemistry

  • Organic Letters

  • Tetrahedron Letters

These resources provide the foundational knowledge and specific examples necessary for qualified researchers to develop safe and effective synthetic routes in a controlled and appropriate setting.

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloroisoquinolin-6-amine

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Chloroisoquinolin-6-amine is a key heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its unique structu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroisoquinolin-6-amine is a key heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a substituted isoquinoline scaffold, positions it as a valuable intermediate for the synthesis of a diverse array of bioactive molecules. The isoquinoline core is a prevalent motif in numerous natural alkaloids and synthetic compounds exhibiting a wide spectrum of pharmacological activities. The strategic placement of a chlorine atom at the 3-position and an amino group at the 6-position imparts a distinct reactivity profile, making it a versatile substrate for the construction of complex molecular architectures. This guide provides a comprehensive overview of the fundamental physicochemical properties of 3-Chloroisoquinolin-6-amine, offering insights into its synthesis, reactivity, and analytical characterization to support its effective utilization in research and development.

I. Core Physicochemical Properties

The physicochemical properties of 3-Chloroisoquinolin-6-amine are foundational to its application in chemical synthesis and drug design. These parameters influence its reactivity, solubility, and pharmacokinetic profile.

Structural and General Properties

3-Chloroisoquinolin-6-amine is a solid at room temperature, characterized by the molecular formula C₉H₇ClN₂ and a molecular weight of 178.62 g/mol [1][2]. The molecule consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring, forming the isoquinoline framework[1][2]. The chlorine substituent at the 3-position and the amine group at the 6-position are the key functional groups that dictate its chemical behavior[1].

PropertyValueSource
IUPAC Name 3-chloroisoquinolin-6-amine[1]
CAS Number 1374652-51-3[1][2]
Molecular Formula C₉H₇ClN₂[1][2]
Molecular Weight 178.62 g/mol [1][2]
Physical State Solid[1]
Canonical SMILES C1=CC2=CN=C(C=C2C=C1N)Cl[1]
InChI Key KKXXUSBGVQSUCR-UHFFFAOYSA-N[1]
Predicted Physicochemical Data
PropertyPredicted ValueSource/Method
Melting Point Not available-
Boiling Point 291.8 ± 13.0 °C[3] (Predicted for 3-chloroisoquinoline)
pKa (of the amine) ~3-5Estimation based on substituted anilines[4][5]
LogP Not available-

Note on pKa: The basicity of the 6-amino group is influenced by the electron-withdrawing nature of the chloro-substituted isoquinoline ring system. While an exact experimental value is not available, it is expected to be lower than that of aniline (pKa ≈ 4.6). The nitrogen atom in the isoquinoline ring is also basic, with the pKa of unsubstituted isoquinoline being 5.14[6].

Solubility Profile

Detailed experimental solubility data for 3-Chloroisoquinolin-6-amine in various organic solvents is not extensively documented. However, based on the general solubility characteristics of isoquinoline and related aromatic amines, a qualitative solubility profile can be inferred. Isoquinoline itself is sparingly soluble in water but dissolves well in many common organic solvents such as ethanol, acetone, diethyl ether, and chloroform[6][7][8]. It is also soluble in dilute acids due to the formation of the protonated salt[6]. Given the presence of the polar amino group, 3-Chloroisoquinolin-6-amine is expected to be soluble in polar organic solvents.

II. Synthesis and Reactivity

A robust understanding of the synthesis and reactivity of 3-Chloroisoquinolin-6-amine is crucial for its effective application as a synthetic intermediate.

Synthetic Routes

The synthesis of 3-Chloroisoquinolin-6-amine is typically achieved through a multi-step process starting from readily available precursors. A common and scalable approach involves the selective reduction of a nitro group in the presence of a chloro-substituent.

Diagram: Synthetic Pathway of 3-Chloroisoquinolin-6-amine

G A 2-(Carboxymethyl)-4-nitrobenzoic acid B 6-Nitroisoquinoline-1,3(2H,4H)-dione A->B Urea, Acid C 1,3-Dichloro-6-nitroisoquinoline B->C Chlorination D 3-Chloroisoquinolin-6-amine C->D Selective Hydrogenation (Pd/C, H2) G A Sample Preparation (Dissolve in mobile phase) B Injection into HPLC System A->B C Separation on C18 Column B->C D UV Detection C->D E Data Analysis (Purity Assessment) D->E

Sources

Foundational

A Comprehensive Technical Guide to the Spectroscopic Characterization of 3-Chloroisoquinolin-6-amine

This guide provides an in-depth analysis of the spectroscopic data for 3-Chloroisoquinolin-6-amine (CAS No. 1374652-51-3), a key building block in medicinal chemistry.[1] Designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 3-Chloroisoquinolin-6-amine (CAS No. 1374652-51-3), a key building block in medicinal chemistry.[1] Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate the unambiguous identification and characterization of this compound. The structure of this guide is tailored to provide a holistic understanding, moving from the foundational molecular properties to the detailed interpretation of its spectroscopic signatures.

Introduction: The Chemical Identity of 3-Chloroisoquinolin-6-amine

3-Chloroisoquinolin-6-amine is a substituted isoquinoline with a molecular formula of C₉H₇ClN₂ and a molecular weight of 178.62 g/mol .[1] Its structure, featuring a chlorine atom at the 3-position and an amine group at the 6-position, imparts a unique electronic and reactivity profile. This compound serves as a valuable intermediate in the synthesis of kinase inhibitors and other biologically active molecules.[1] A thorough understanding of its spectroscopic characteristics is paramount for quality control, reaction monitoring, and structural elucidation of its derivatives.

Below is a diagram illustrating the molecular structure and atom numbering of 3-Chloroisoquinolin-6-amine.

Caption: Molecular structure of 3-Chloroisoquinolin-6-amine.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For 3-Chloroisoquinolin-6-amine, electron ionization (EI) is a common method for generating the molecular ion.

Expected Mass Spectrum Data:

m/zRelative IntensityAssignment
178~100%[M]⁺ (Molecular Ion, ³⁵Cl)
180~33%[M+2]⁺ (³⁷Cl Isotope)
143Variable[M-Cl]⁺
116Variable[M-Cl-HCN]⁺

Interpretation and Rationale:

The mass spectrum is expected to show a prominent molecular ion peak at m/z 178.[1] A crucial diagnostic feature is the presence of the M+2 peak at m/z 180, with an intensity of approximately one-third of the molecular ion peak. This isotopic pattern is characteristic of a molecule containing one chlorine atom. Fragmentation patterns can provide further structural confirmation. The loss of a chlorine radical (35 u) would result in a fragment at m/z 143. Subsequent loss of hydrogen cyanide (27 u) from the pyridine ring is a common fragmentation pathway for isoquinolines, leading to a fragment at m/z 116.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: A dilute solution of 3-Chloroisoquinolin-6-amine is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • Injection: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.

  • Ionization: The sample is bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

G cluster_workflow EI-MS Workflow Sample Sample Introduction Ionization Electron Ionization (70 eV) Sample->Ionization Analysis Mass Analysis (m/z) Ionization->Analysis Detection Detection & Spectrum Generation Analysis->Detection

Caption: Workflow for EI-MS analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300MediumN-H Asymmetric & Symmetric Stretching (Amine)
1620-1580MediumN-H Bending (Amine)
1590-1450StrongC=C and C=N Stretching (Aromatic Rings)
1335-1250MediumC-N Stretching (Aromatic Amine)
850-750StrongC-H Bending (Out-of-plane, Aromatic)
750-650StrongC-Cl Stretching

Interpretation and Rationale:

The IR spectrum of 3-Chloroisoquinolin-6-amine is characterized by several key absorptions. The primary amine group will exhibit two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region, corresponding to asymmetric and symmetric vibrations.[2] An N-H bending vibration is also expected around 1620-1580 cm⁻¹.[2] The aromatic nature of the isoquinoline core will give rise to strong C=C and C=N stretching bands between 1590 and 1450 cm⁻¹.[1] The C-N bond of the aromatic amine will show a stretching vibration in the 1335-1250 cm⁻¹ range.[2] The substitution pattern on the benzene ring will influence the C-H out-of-plane bending vibrations, which are typically strong and appear in the 850-750 cm⁻¹ region. Finally, the C-Cl stretch is expected in the fingerprint region, generally between 750 and 650 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

  • Background Scan: A background spectrum of the clean ATR crystal is recorded to account for atmospheric and instrumental interferences.

  • Sample Application: A small amount of the solid 3-Chloroisoquinolin-6-amine powder is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is engaged to ensure intimate contact between the sample and the crystal.

  • Data Acquisition: The sample is scanned with infrared radiation, and the resulting interferogram is mathematically converted to a spectrum using a Fourier transform.

  • Data Processing: The spectrum is baseline-corrected and the peaks are labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹H NMR (Proton NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.1s1HH-1
~7.8d1HH-8
~7.6s1HH-4
~7.4d1HH-5
~7.2dd1HH-7
~4.0br s2H-NH₂

Interpretation and Rationale:

The proton NMR spectrum will display distinct signals for each of the aromatic protons. The H-1 proton, being adjacent to the electronegative nitrogen and in a deshielded environment, is expected to appear at the lowest field (~9.1 ppm). The protons on the benzene ring (H-5, H-7, H-8) will exhibit splitting patterns consistent with their coupling to neighboring protons. The H-4 proton, being a singlet, is readily identifiable. The amine protons are expected to appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential exchange with trace amounts of water in the solvent.[1] This broad signal will disappear upon the addition of D₂O, confirming its assignment.

¹³C NMR (Carbon-13) NMR Spectroscopy

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~152C-1
~148C-3
~145C-6
~138C-8a
~130C-8
~128C-4a
~122C-5
~120C-7
~118C-4

Interpretation and Rationale:

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the chlorine (C-3) and the carbon atom attached to the amine group (C-6) will be significantly influenced by the electronic effects of these substituents.[1] The C-1 carbon, adjacent to the nitrogen, is also expected to be downfield. The remaining carbon signals will appear in the aromatic region, with their precise chemical shifts determined by the overall electronic distribution within the isoquinoline ring system.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of 3-Chloroisoquinolin-6-amine is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected to generate the final spectrum. Chemical shifts are referenced to the internal standard or the residual solvent peak.

G cluster_workflow NMR Spectroscopy Workflow Prep Sample Preparation (Dissolve in Deuterated Solvent) Setup Instrument Setup (Tuning & Shimming) Prep->Setup Acquire Data Acquisition (¹H, ¹³C Pulse Sequences) Setup->Acquire Process Data Processing (FT, Phasing, Baseline Correction) Acquire->Process

Caption: General workflow for NMR analysis.

Conclusion

The comprehensive spectroscopic analysis of 3-Chloroisoquinolin-6-amine, integrating mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, provides a robust framework for its unequivocal identification and characterization. The interplay of the chloro and amino substituents on the isoquinoline scaffold results in a unique set of spectral data that, when correctly interpreted, serves as a reliable fingerprint for this important chemical entity. The protocols and interpretations provided in this guide are intended to empower researchers to confidently handle and analyze this compound in their synthetic and developmental endeavors.

References

  • PubChem, "6-Chloroisoquinolin-3-amine", National Center for Biotechnology Information, [Link].

  • UCLA Chemistry, "IR: amines", UCLA, [Link].

  • Theophil, E. et al. (2013). "Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation". Journal of the American Society for Mass Spectrometry, 24(1), 134–145. [Link].

  • MDPI, "N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine", MDPI, [Link].

Sources

Exploratory

The Isoquinoline Scaffold: A Comprehensive Technical Guide to its Biological Activities and Therapeutic Potential

Abstract The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a vast array of biologically active com...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a vast array of biologically active compounds.[1][2] This technical guide provides an in-depth exploration of the diverse pharmacological activities of isoquinoline derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the core physicochemical properties that underpin their biological interactions, explore their significant therapeutic applications—with a focus on anticancer, antimicrobial, and neuroprotective activities—and provide detailed, field-proven experimental methodologies for their evaluation. This guide emphasizes the causality behind experimental choices and aims to serve as a self-validating resource for the scientific community.

The Isoquinoline Core: A Foundation for Diverse Pharmacology

The unique structural and electronic properties of the isoquinoline nucleus, a fusion of a benzene and a pyridine ring, provide a versatile template for drug design.[1][3] The nitrogen atom imparts basicity and the capacity for hydrogen bonding, while the aromatic system allows for π-π stacking and other non-covalent interactions with biological macromolecules. The rigid framework of the isoquinoline ring system, combined with the potential for diverse substitutions at various positions, allows for the precise spatial orientation of functional groups to interact with a wide range of biological targets with high affinity and specificity.[2] This inherent versatility is the foundation for the broad spectrum of pharmacological activities exhibited by both natural and synthetic isoquinoline derivatives.[3][4]

Key Therapeutic Applications of Isoquinoline Derivatives

Isoquinoline derivatives have demonstrated significant potential across a multitude of therapeutic areas. This section will explore three of the most prominent and well-researched activities: anticancer, antimicrobial, and neuroprotective effects.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Isoquinoline alkaloids and their synthetic analogs represent a significant class of anticancer agents, exhibiting a variety of mechanisms to combat tumor growth and proliferation.[2][5][6]

Mechanisms of Action:

  • Microtubule Disruption: A key mechanism of action for several isoquinoline derivatives is the disruption of microtubule dynamics, which is crucial for cell division. Noscapine , a phthalide isoquinoline alkaloid, binds to tubulin and alters its conformation, leading to an arrest of the cell cycle in mitosis and subsequent apoptosis.[7][8][9] Unlike some other microtubule-targeting agents, noscapine's effects are often less toxic to normal cells.[10]

  • Apoptosis Induction: Many isoquinoline alkaloids induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.[11][12] They can activate caspases, the key executioner enzymes of apoptosis, and modulate the expression of pro- and anti-apoptotic proteins.[12]

  • Enzyme Inhibition: Isoquinoline derivatives can act as potent inhibitors of enzymes crucial for cancer cell survival and proliferation. For instance, some derivatives inhibit topoisomerases, enzymes that are essential for DNA replication and repair.[13]

  • Cell Cycle Arrest: By interfering with key regulatory proteins, isoquinoline compounds can halt the progression of the cell cycle, preventing cancer cells from dividing.[11] This is often achieved through the modulation of cyclin-dependent kinases (CDKs) and their associated cyclins.[11]

  • Anti-Angiogenesis: Some isoquinoline derivatives, such as noscapine, have been shown to inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[7]

Prominent Anticancer Isoquinoline Derivatives:

CompoundPrimary Mechanism of ActionTarget Cancer Types (Examples)
Noscapine Microtubule dynamics disruption, apoptosis inductionBreast, Lung, Ovarian, Colon, Brain Tumors[7][9]
Berberine Induction of apoptosis and autophagy, cell cycle arrestGlioblastoma, Breast, Liver, Colorectal Cancer[14][15]
Sanguinarine Microtubule depolymerization, apoptosis inductionProstate, Pancreatic, Skin Cancer[14]
Papaverine Smooth muscle relaxant with emerging anticancer propertiesInvestigated in various cancer cell lines[16]

Signaling Pathway: Noscapine-Induced Apoptosis

Noscapine_Apoptosis_Pathway Noscapine Noscapine Tubulin Tubulin Binding Noscapine->Tubulin Microtubule Microtubule Dynamics Disruption Tubulin->Microtubule Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Noscapine's mechanism of inducing apoptosis.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance has spurred the search for novel therapeutic agents, and isoquinoline derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.[3][17]

Mechanisms of Action:

  • Inhibition of Cell Wall Synthesis: Some isoquinoline compounds interfere with the biosynthesis of the bacterial cell wall, a critical structure for bacterial survival.[18]

  • Nucleic Acid Synthesis Inhibition: They can inhibit the synthesis of DNA and RNA, thereby preventing microbial replication.[18]

  • Enzyme Inhibition: Isoquinoline derivatives can target essential microbial enzymes. For example, some have shown inhibitory activity against bacterial DNA gyrase and topoisomerase IV.[19]

  • Disruption of Membrane Integrity: Certain derivatives can disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

Examples of Antimicrobial Isoquinoline Derivatives:

  • Berberine: This well-known isoquinoline alkaloid exhibits broad-spectrum antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[18][19] It is also effective against various fungi and protozoa.

  • Synthetic Isoquinoline Derivatives: Numerous synthetic isoquinoline derivatives have been developed and shown to possess potent antimicrobial properties.[17][19][20] For instance, certain 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines and their derivatives have demonstrated significant bactericidal and fungicidal activity.[17]

Experimental Workflow: Screening for Antimicrobial Activity

Antimicrobial_Screening_Workflow Start Start: Isoquinoline Derivative Library Primary_Screen Primary Screening (e.g., Agar Disk Diffusion) Start->Primary_Screen MIC_Determination Quantitative Assay: MIC Determination (Broth Microdilution) Primary_Screen->MIC_Determination Active Hits MBC_Determination MBC Determination MIC_Determination->MBC_Determination Mechanism_Studies Mechanism of Action Studies (e.g., Enzyme Assays, Membrane Permeability) MBC_Determination->Mechanism_Studies End Lead Compound Identification Mechanism_Studies->End

Caption: A typical workflow for antimicrobial screening.

Neuroprotective Effects: Shielding the Nervous System

Several isoquinoline alkaloids have demonstrated significant neuroprotective properties, offering potential therapeutic avenues for a range of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[21][22]

Mechanisms of Action:

  • Antioxidant and Anti-inflammatory Activity: Many isoquinoline derivatives can scavenge reactive oxygen species (ROS) and reduce neuroinflammation, both of which are key pathological features of neurodegenerative disorders.[22][23]

  • Modulation of Neurotransmitter Systems: They can interact with and modulate the function of various neurotransmitter systems, including the dopaminergic, cholinergic, and GABAergic pathways.[24]

  • Inhibition of Apoptosis: Isoquinoline compounds can protect neurons from apoptotic cell death induced by various neurotoxins and pathological conditions.[24]

  • Regulation of Calcium Homeostasis: They can help maintain intracellular calcium homeostasis, preventing the excitotoxicity that leads to neuronal damage.[24]

Notable Neuroprotective Isoquinoline Alkaloids:

  • Berberine: Has been shown to exert neuroprotective effects through its anti-inflammatory and antioxidant properties.[23][25]

  • Tetrahydropalmatine: Exhibits neuroprotective effects by modulating dopamine and other neurotransmitter systems.[22]

  • Papaverine: Known as a vasodilator, it can improve cerebral blood flow and has been investigated for its neuroprotective potential.[26][27]

Experimental Protocols for Evaluating Biological Activities

To ensure the scientific integrity and reproducibility of research on isoquinoline derivatives, standardized and well-validated experimental protocols are essential.

In Vitro Anticancer Activity Assessment

Protocol: MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoquinoline derivative in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity Assessment

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[28][29][30]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[31]

  • Compound Dilution: Perform serial two-fold dilutions of the isoquinoline derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[29]

In Vitro Neuroprotection Assessment

Protocol: Oxidative Stress-Induced Neuronal Cell Death Assay

This protocol assesses the ability of a compound to protect neuronal cells from death induced by an oxidative stressor like hydrogen peroxide (H₂O₂).

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate and allow them to differentiate if necessary.

  • Compound Pre-treatment: Treat the cells with various concentrations of the isoquinoline derivative for a specific period (e.g., 2-4 hours).

  • Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H₂O₂ for a defined duration (e.g., 24 hours). Include a control group without H₂O₂ and a group with H₂O₂ alone.

  • Cell Viability Assessment: Determine cell viability using an appropriate assay, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Compare the viability of cells pre-treated with the isoquinoline derivative to the control groups to determine the neuroprotective effect.

Conclusion and Future Directions

The isoquinoline scaffold is undeniably a privileged structure in medicinal chemistry, offering a remarkable diversity of biological activities.[1] The anticancer, antimicrobial, and neuroprotective properties highlighted in this guide represent just a fraction of their therapeutic potential. Future research should focus on the synthesis of novel derivatives with enhanced potency and selectivity, as well as a deeper understanding of their mechanisms of action through advanced techniques in molecular and cellular biology. The continued exploration of this versatile scaffold holds great promise for the development of new and effective therapies for a wide range of human diseases.

References

Foundational

An In-depth Technical Guide to the Structural Analogs and Derivatives of 3-Chloroisoquinolin-6-amine: A Privileged Scaffold in Drug Discovery

Abstract The isoquinoline core is a prominent heterocyclic motif frequently encountered in both natural products and synthetic molecules of significant biological importance.[1][2] Among the vast chemical space occupied...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline core is a prominent heterocyclic motif frequently encountered in both natural products and synthetic molecules of significant biological importance.[1][2] Among the vast chemical space occupied by isoquinoline derivatives, 3-Chloroisoquinolin-6-amine has emerged as a particularly valuable and versatile building block in medicinal chemistry. Its strategic placement of a reactive chlorine atom at the 3-position and a nucleophilic amino group at the 6-position provides a rich platform for the generation of diverse molecular architectures. This technical guide offers a comprehensive exploration of the structural analogs and derivatives of 3-Chloroisoquinolin-6-amine, delving into their synthesis, structure-activity relationships (SAR), and applications in the development of novel therapeutics, with a particular focus on kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

The 3-Chloroisoquinolin-6-amine Core: Physicochemical Properties and Synthetic Landscape

3-Chloroisoquinolin-6-amine is a solid at room temperature with the molecular formula C₉H₇ClN₂ and a molecular weight of 178.62 g/mol .[3] The isoquinoline framework, a fusion of a benzene and a pyridine ring, bestows upon it a unique electronic profile. The chlorine atom at the C-3 position serves as a key handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.[3] The amino group at the C-6 position provides a site for further functionalization, allowing for the introduction of diverse pharmacophoric elements.[3]

Synthesis of the Core Scaffold

A common and scalable synthetic route to 3-Chloroisoquinolin-6-amine commences with the cyclization of 2-(carboxymethyl)-4-nitrobenzoic acid to form 6-nitroisoquinoline-1,3(2H,4H)-dione. Subsequent chlorination, typically with phosphorus oxychloride (POCl₃), yields 1,3-dichloro-6-nitroisoquinoline. The final step involves a selective reduction of the nitro group to an amine, a transformation that must be carefully controlled to preserve the chlorine substituent at the 3-position.[1][3]

Experimental Protocol: Synthesis of 1,3-Dichloro-6-nitroisoquinoline

  • Materials: 6-Nitroisoquinoline-1,3(2H,4H)-dione, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) (catalytic amount).

  • Procedure:

    • To a flask containing 6-nitroisoquinoline-1,3(2H,4H)-dione, add an excess of phosphorus oxychloride.

    • Add a catalytic amount of DMF.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

    • After cooling, carefully remove the excess POCl₃ under reduced pressure.

    • Cautiously pour the residue onto crushed ice with vigorous stirring.

    • Collect the resulting precipitate by filtration, wash with water until neutral, and dry to yield crude 1,3-dichloro-6-nitroisoquinoline.[1]

Derivatization Strategies: Unleashing the Potential of the 3-Chloroisoquinolin-6-amine Scaffold

The true utility of 3-Chloroisoquinolin-6-amine lies in its capacity for diversification at two key positions. The C-3 chlorine and the C-6 amine offer orthogonal handles for the introduction of a wide array of substituents, enabling the systematic exploration of chemical space and the fine-tuning of biological activity.

Modifications at the C-3 Position: Cross-Coupling and Nucleophilic Substitution

The electron-deficient nature of the isoquinoline ring, further accentuated by the chlorine atom, makes the C-3 position susceptible to nucleophilic attack and a prime candidate for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. In the context of 3-Chloroisoquinolin-6-amine, it allows for the introduction of various aryl and heteroaryl groups, which can profoundly influence the compound's interaction with biological targets.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials: 3-Chloroisoquinolin-6-amine, Arylboronic acid (1.2 equivalents), Palladium catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/water mixture).

  • Procedure:

    • In a reaction vessel, combine 3-Chloroisoquinolin-6-amine, the arylboronic acid, palladium catalyst, and base.

    • Add the solvent and degas the mixture.

    • Heat the reaction to 80-110 °C under an inert atmosphere until completion (monitored by TLC or LC-MS).

    • After cooling, perform an aqueous workup and extract the product with a suitable organic solvent.

    • Purify the crude product by column chromatography.

Suzuki_Coupling_Workflow

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of a diverse range of primary and secondary amines at the C-3 position. This is a critical transformation for generating libraries of compounds with varied physicochemical properties and biological activities.[4]

Generalized Experimental Protocol: Buchwald-Hartwig Amination

  • Materials: 3-Chloroisoquinolin-6-amine, Amine (primary or secondary), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Solvent (e.g., Toluene or Dioxane).

  • Procedure:

    • Combine 3-Chloroisoquinolin-6-amine, the amine, palladium catalyst, ligand, and base in a reaction vessel.

    • Add the solvent and degas the mixture.

    • Heat the reaction under an inert atmosphere until the starting material is consumed.

    • After cooling, perform a standard aqueous workup.

    • Purify the product by column chromatography.

Modifications at the C-6 Position: Targeting the Amino Group

The 6-amino group serves as a versatile nucleophile, readily participating in reactions to form amides, sulfonamides, ureas, and other functional groups. These modifications can significantly impact a molecule's hydrogen bonding capacity, solubility, and overall pharmacological profile.

Reaction of the 6-amino group with acyl chlorides or sulfonyl chlorides provides a straightforward method for introducing amide and sulfonamide functionalities, respectively. These groups can act as hydrogen bond donors and acceptors, crucial for interactions with protein targets.

Treatment of 3-Chloroisoquinolin-6-amine with isocyanates or isothiocyanates leads to the formation of ureas and thioureas. These moieties are prevalent in many kinase inhibitors, often participating in key hydrogen bonding interactions within the ATP-binding pocket of the enzyme.[5]

Structure-Activity Relationships (SAR) and Biological Applications

Derivatives of 3-Chloroisoquinolin-6-amine have shown promise in a variety of therapeutic areas, most notably as kinase inhibitors for the treatment of cancer and inflammatory diseases.[3][6] The systematic modification of the core scaffold has allowed for the elucidation of key structure-activity relationships.

Kinase Inhibition

The isoquinoline scaffold is a well-established "privileged structure" in the design of kinase inhibitors.[7] Derivatives of 3-Chloroisoquinolin-6-amine have been explored as inhibitors of various kinases, including Rho-associated coiled-coil containing protein kinase (ROCK), Epidermal Growth Factor Receptor (EGFR), and kinases within the PI3K/Akt/mTOR signaling pathway.[2][8][9]

Key SAR Insights for Kinase Inhibition:

  • C-3 Position: Introduction of small, hydrophobic aryl or heteroaryl groups via Suzuki coupling often enhances potency. The nature of the substituent can influence selectivity for different kinases.

  • C-6 Position: The 6-amino group and its derivatives are crucial for establishing hydrogen bonds with the hinge region of the kinase. The formation of ureas and sulfonamides at this position can significantly improve inhibitory activity.[6]

  • Other Positions: Substitutions at other positions on the isoquinoline ring can also impact activity, likely by influencing the overall conformation of the molecule and its fit within the ATP-binding pocket.

Table 1: Representative Analogs and their Biological Activities

Compound IDC-3 SubstituentC-6 ModificationTarget/ActivityIC₅₀
A PhenylAmineROCK-II51 nM[8]
B 4-FluorophenylAcetamideEGFRNot Reported
C Thiophen-2-ylPhenylureaPI3KαNot Reported
D Pyridin-3-ylMethanesulfonamideBTK17.0 nM[4]

Note: Data for compounds B and C are extrapolated from structurally related quinazoline and quinoline inhibitors. IC₅₀ values represent the half-maximal inhibitory concentration.

Targeting Key Signaling Pathways in Cancer

The PI3K/Akt/mTOR and EGFR signaling pathways are frequently dysregulated in cancer, making them attractive targets for therapeutic intervention.[2][9] Derivatives of 3-Chloroisoquinolin-6-amine have been designed to inhibit key kinases within these pathways, thereby blocking downstream signaling events that promote cell proliferation, survival, and angiogenesis.

PI3K_Pathway

Future Perspectives and Conclusion

3-Chloroisoquinolin-6-amine represents a highly valuable and versatile scaffold for the development of novel therapeutics. Its synthetic tractability allows for the creation of large and diverse libraries of compounds, while its inherent biological activity makes it a promising starting point for drug discovery campaigns. Future research in this area will likely focus on the development of more selective and potent kinase inhibitors with improved pharmacokinetic properties. The exploration of novel derivatization strategies and the application of advanced computational methods will undoubtedly accelerate the discovery of new drug candidates based on this privileged heterocyclic core.

References

  • ACS Publications. (n.d.). Tetrahydroisoquinoline Derivatives As Highly Selective and Potent Rho Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Retrieved from [Link]

  • PubMed Central. (n.d.). Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Retrieved from [Link]

  • Frontiers. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Retrieved from [Link]

  • PubMed. (1998). Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. Retrieved from [Link]

  • PubMed. (2023). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons. Retrieved from [Link]

  • MDPI. (n.d.). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2024). QSAR modeling of isoquinoline derivatives having AKR1C3 inhibitory activity: Lead optimization. Retrieved from [Link]

  • PubMed Central. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Retrieved from [Link]

  • PubMed. (2007). Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity. Retrieved from [Link]

  • Brieflands. (n.d.). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Retrieved from [Link]

  • International Letters of Chemistry, Physics and Astronomy. (2014). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. Retrieved from [Link]

  • Semantic Scholar. (2017). Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy. Retrieved from [Link]

  • PubMed. (2013). 6-Aryl and heterocycle quinazoline derivatives as potent EGFR inhibitors with improved activity toward gefitinib-sensitive and -resistant tumor cell lines. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Known Reactions of 3-Chloroisoquinolin-6-amine

For Researchers, Scientists, and Drug Development Professionals Abstract As a pivotal scaffold in medicinal chemistry, 3-Chloroisoquinolin-6-amine presents a versatile platform for the synthesis of a diverse array of bio...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

As a pivotal scaffold in medicinal chemistry, 3-Chloroisoquinolin-6-amine presents a versatile platform for the synthesis of a diverse array of biologically active molecules. Its unique electronic and structural features, characterized by an electron-deficient pyridine ring fused to an electron-rich aminobenzene moiety, dictate a rich and varied reactivity. This guide provides a comprehensive exploration of the known chemical transformations of 3-Chloroisoquinolin-6-amine, with a focus on field-proven insights and detailed experimental protocols. We will delve into its synthesis and its reactivity in key transformations including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, providing researchers with the foundational knowledge to effectively utilize this important building block in drug discovery and development.

Introduction: The Strategic Importance of 3-Chloroisoquinolin-6-amine

3-Chloroisoquinolin-6-amine (CAS: 1374652-51-3) is a heterocyclic aromatic compound with the molecular formula C₉H₇ClN₂ and a molecular weight of 178.62 g/mol .[1] Its structure is comprised of a bicyclic isoquinoline core, featuring a chlorine atom at the 3-position and an amine group at the 6-position.[1] This specific arrangement of functional groups imparts a distinct reactivity profile, making it a highly sought-after intermediate in the synthesis of complex molecules, particularly in the realm of medicinal chemistry.

The isoquinoline framework itself is a privileged structure, found in numerous natural products and FDA-approved drugs. The presence of the chlorine atom at the 3-position provides a reactive handle for various cross-coupling and substitution reactions, while the amino group at the 6-position offers a site for further functionalization or can act as a key pharmacophoric element.[1] Consequently, derivatives of 3-Chloroisoquinolin-6-amine have been investigated as kinase inhibitors for the treatment of cancers and other diseases, as well as anti-inflammatory agents.[1]

This guide will systematically explore the synthesis and key reactions of this versatile building block, providing both the theoretical underpinnings and practical, step-by-step protocols to empower researchers in their synthetic endeavors.

Synthesis of 3-Chloroisoquinolin-6-amine

The most common and industrially scalable synthesis of 3-Chloroisoquinolin-6-amine commences from 2-(carboxymethyl)-4-nitrobenzoic acid. The synthetic sequence involves the formation of the isoquinoline core, followed by chlorination and selective reduction of a nitro group.

A widely adopted industrial-scale synthesis employs a selective hydrogenation approach starting from 1,3-dichloro-6-nitroisoquinoline.[1]

Industrial Scale Synthetic Protocol:

Step 1: Selective Hydrogenation of 1,3-Dichloro-6-nitroisoquinoline

  • A suspension of 1,3-Dichloro-6-nitroisoquinoline (approx. 700 g, 2.88 mol) and 10% Pd/C catalyst (45 g, 6.5% w/w) in THF (5.5 L) is prepared.

  • The reaction vessel is purged with a nitrogen/hydrogen cycle.

  • The mixture undergoes hydrogenation at 45°C under 0.6 MPa of hydrogen pressure for 6-8 hours.

  • Upon complete reduction of the nitro group to the amine, K₂CO₃ (1 kg), methanol (1.5 L), and additional 10% Pd/C catalyst are added.

  • The reaction is continued until completion to yield 3-Chloroisoquinolin-6-amine.[1]

This selective hydrogenation is a critical step, ensuring the nitro group is reduced while preserving the chlorine atom at the 3-position, which is essential for subsequent functionalization.

A 2-(Carboxymethyl)-4-nitrobenzoic acid B 6-Nitroisoquinoline-1,3(2H,4H)-dione A->B Cyclization C 1,3-Dichloro-6-nitroisoquinoline B->C Chlorination D 3-Chloroisoquinolin-6-amine C->D Selective Hydrogenation

Caption: Synthetic pathway to 3-Chloroisoquinolin-6-amine.

Key Reactions of 3-Chloroisoquinolin-6-amine

The reactivity of 3-Chloroisoquinolin-6-amine is dominated by the interplay of its two key functional groups: the chlorine atom at the C-3 position and the amine at the C-6 position. The chlorine atom serves as a leaving group in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The amine group, on the other hand, can be a nucleophile itself or be modified through various transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are extensively used to functionalize 3-Chloroisoquinolin-6-amine.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This reaction is particularly useful for introducing aryl or heteroaryl substituents at the 3-position of the isoquinoline core.

sub prod sub->prod Ar-B(OH)₂, Pd catalyst, Base

Caption: General scheme of Suzuki-Miyaura coupling.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 3-Chloroisoquinolin-6-amine (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add an anhydrous solvent (e.g., dioxane, toluene, or DMF) and degassed water (typically a 4:1 to 10:1 organic to aqueous ratio). Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (typically 1-5 mol%) and a ligand if necessary.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-isoquinolin-6-amine.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-Aromatics

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1-Chloro-3,6-dimethoxyisoquinolinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10085-95 (typical)
4-Chlorotoluene4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₃PO₄ (3)Dioxane10092

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, enabling the arylation of amines.[2] In the context of 3-Chloroisoquinolin-6-amine, this reaction can be used to introduce a substituted amine at the 3-position.

sub prod sub->prod R₂NH, Pd catalyst, Base sub prod sub->prod Nu-H, Base

Sources

Foundational

An In-depth Technical Guide on the Solubility and Stability of 3-Chloroisoquinolin-6-amine

Abstract This technical guide provides a comprehensive analysis of the solubility and stability of 3-Chloroisoquinolin-6-amine (CAS No. 1374652-51-3), a critical building block in contemporary medicinal chemistry and dru...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 3-Chloroisoquinolin-6-amine (CAS No. 1374652-51-3), a critical building block in contemporary medicinal chemistry and drug development.[1] Recognizing the scarcity of publicly available, quantitative data for this compound, this document transitions from a simple data sheet to an enabling guide for researchers. It details the foundational physicochemical properties of 3-Chloroisoquinolin-6-amine and presents robust, step-by-step experimental protocols for determining its solubility and stability profiles. These methodologies are grounded in established principles of pharmaceutical analysis and are designed to generate reliable data essential for process optimization, formulation development, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the characteristics of this versatile isoquinoline derivative.

Introduction: The Role of 3-Chloroisoquinolin-6-amine in Drug Discovery

3-Chloroisoquinolin-6-amine is a heterocyclic aromatic amine that has garnered significant interest in the field of medicinal chemistry. Its unique structure, featuring an isoquinoline scaffold with a chlorine atom at the 3-position and an amino group at the 6-position, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules.[1] This compound serves as a key starting material in the development of kinase inhibitors, anti-inflammatory agents, and potential anticancer therapeutics.[1] The chlorine atom at the 3-position is particularly important as it provides a reactive site for nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, allowing for molecular diversification.[1] The amino group at the 6-position offers a versatile handle for further functionalization.[1]

Given its integral role in the synthesis of novel pharmaceutical candidates, a thorough understanding of the physicochemical properties of 3-Chloroisoquinolin-6-amine is paramount. Solubility and stability are not merely academic data points; they are critical parameters that profoundly influence reaction kinetics, purification efficiency, formulation strategies, and ultimately, the bioavailability and efficacy of the final drug product. This guide provides the necessary theoretical framework and practical methodologies to empower researchers to generate this crucial data.

Physicochemical Properties

A summary of the known physicochemical properties of 3-Chloroisoquinolin-6-amine is presented in Table 1. This data serves as the foundation for the experimental designs detailed in the subsequent sections.

Table 1: Physicochemical Properties of 3-Chloroisoquinolin-6-amine

PropertyValueSource(s)
CAS Number 1374652-51-3[1][2]
Molecular Formula C₉H₇ClN₂[1][2]
Molecular Weight 178.62 g/mol [1][2]
Appearance Yellow to brown powder[3]
Predicted pKa 3.55 ± 0.38[3]
Predicted Boiling Point 379.7 ± 22.0 °C[3]
Storage Conditions Store at 0-8 °C[3]

Solubility Profile: A Methodological Approach

Causality Behind Experimental Choices

The selection of solvents for solubility testing should be guided by their potential use in synthesis, purification, and formulation. A range of solvents with varying polarities should be investigated to establish a comprehensive solubility profile. The isothermal equilibrium method is a reliable technique for determining solubility, as it ensures that the solution has reached saturation at a given temperature. High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique for quantification due to its sensitivity, specificity, and ability to separate the parent compound from any potential impurities or degradants.

Experimental Protocol for Solubility Determination

This protocol outlines the steps for determining the equilibrium solubility of 3-Chloroisoquinolin-6-amine in a selection of common organic solvents.

3.2.1 Materials and Equipment

  • 3-Chloroisoquinolin-6-amine

  • Selected solvents (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Toluene, Water)

  • Analytical balance

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.45 µm)

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

3.2.2 Step-by-Step Methodology

  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-Chloroisoquinolin-6-amine to a series of vials.

    • Add a known volume (e.g., 5 mL) of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for at least 24 hours to ensure saturation.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed volumetric flask.

    • Dilute the filtered solution with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the calibration range of the analytical method.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC method. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer.[1]

    • Quantify the concentration of 3-Chloroisoquinolin-6-amine in the samples by comparing the peak area to a standard calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL) × Dilution Factor × Volume of flask (mL)) / Initial volume of supernatant (mL)

Illustrative Data Presentation

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.

Table 2: Illustrative Solubility of 3-Chloroisoquinolin-6-amine at 25°C

SolventDielectric Constant (20°C)Illustrative Solubility (mg/mL)
Dichloromethane9.1> 50
Methanol32.710 - 20
Ethanol24.55 - 10
Acetonitrile37.51 - 5
Toluene2.4< 1
Water80.1< 0.1

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Visualization of Experimental Workflow

G cluster_prep Preparation of Saturated Solution cluster_equilibrate Equilibration cluster_sample Sample Preparation cluster_analysis Analysis & Calculation A Add excess 3-Chloroisoquinolin-6-amine to vial B Add known volume of solvent A->B C Seal vial B->C D Incubate at constant temperature with shaking for 24h C->D E Withdraw supernatant D->E F Filter through 0.45 µm syringe filter E->F G Dilute to known volume F->G H Quantify by HPLC G->H I Calculate solubility H->I

Caption: Workflow for determining the solubility of 3-Chloroisoquinolin-6-amine.

Stability Profile and Degradation Pathways

Understanding the chemical stability of 3-Chloroisoquinolin-6-amine is crucial for ensuring its quality and for the development of stable formulations. Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[5][6] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[5]

Rationale for Stress Conditions

The choice of stress conditions is dictated by the International Council for Harmonisation (ICH) guidelines and the chemical nature of the molecule.[5] As an aromatic amine, 3-Chloroisoquinolin-6-amine may be susceptible to hydrolysis, oxidation, and photolytic degradation. The presence of a chloro-substituent on an aromatic amine also suggests potential thermal instability.[7] The predicted pKa of 3.55 indicates that the compound's stability will likely be pH-dependent.[3]

Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to investigating the stability of 3-Chloroisoquinolin-6-amine under various stress conditions.

4.2.1 Materials and Equipment

  • 3-Chloroisoquinolin-6-amine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Forced-air oven

  • Photostability chamber

  • pH meter

  • HPLC system with a photodiode array (PDA) detector

  • LC-MS system for identification of degradation products

4.2.2 Step-by-Step Methodology

  • Stock Solution Preparation: Prepare a stock solution of 3-Chloroisoquinolin-6-amine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified period.

    • Thermal Degradation: Expose the solid compound to dry heat in a forced-air oven at a temperature above that for accelerated testing (e.g., 80°C).

    • Photolytic Degradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[8]

  • Sample Analysis:

    • At each time point, withdraw a sample and neutralize it if necessary (for acid and base hydrolysis samples).

    • Analyze the samples using a stability-indicating HPLC method. The use of a PDA detector is crucial for assessing peak purity and detecting the formation of new peaks corresponding to degradation products.

    • For identification of major degradation products, analyze the stressed samples using LC-MS.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Assess the mass balance to ensure that all degradation products are accounted for.

    • Propose potential degradation pathways based on the identified degradants.

Potential Degradation Pathways

Based on the chemical structure of 3-Chloroisoquinolin-6-amine, several degradation pathways can be hypothesized:

  • Hydrolysis: The chloro group at the 3-position may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding 3-hydroxyisoquinolin-6-amine.

  • Oxidation: The amino group is a primary site for oxidation, which could lead to the formation of nitroso, nitro, or polymeric impurities.

  • Photodegradation: Aromatic amines can be sensitive to light, potentially leading to complex degradation pathways involving radical mechanisms.

Visualization of Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of 3-Chloroisoquinolin-6-amine B Acid Hydrolysis (HCl, heat) A->B C Base Hydrolysis (NaOH, heat) A->C D Oxidation (H₂O₂) A->D E Thermal Degradation (Dry Heat) A->E F Photolytic Degradation (Light Exposure) A->F G Analyze samples by stability-indicating HPLC-PDA B->G C->G D->G E->G F->G H Identify degradants by LC-MS G->H I Calculate % degradation and mass balance H->I

Caption: Workflow for forced degradation studies of 3-Chloroisoquinolin-6-amine.

Handling and Storage Recommendations

Based on the predicted properties and general knowledge of aromatic amines, the following handling and storage procedures are recommended to ensure the long-term integrity of 3-Chloroisoquinolin-6-amine:

  • Storage: The compound should be stored in a tightly sealed container in a cool (0-8 °C), dry, and dark place.[3] Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidative degradation.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

Conclusion

While specific experimental data on the solubility and stability of 3-Chloroisoquinolin-6-amine is limited in the public domain, this technical guide provides a robust framework for its determination. By following the detailed experimental protocols outlined herein, researchers can generate the critical data needed to effectively utilize this important building block in drug discovery and development. The provided methodologies for solubility assessment and forced degradation studies are grounded in established scientific principles and regulatory expectations, ensuring the generation of reliable and actionable results. A thorough understanding of these physicochemical properties is indispensable for optimizing synthetic routes, developing stable formulations, and ultimately, advancing new therapeutic agents.

References

  • Forced degradation studies. MedCrave online. (2016-12-14). [Link]

  • Stability profiles of COC and BE at pH=6 and pH=2 during a 5-day... ResearchGate. [Link]

  • Forced degradation and impurity profiling. ScienceDirect. [Link]

  • Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. National Institutes of Health (NIH). [Link]

  • Guideline on Stability Testing: Stability testing of existing active substances and related finished products. European Medicines Agency (EMA). (2023-07-13). [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. (2020-04-15). [Link]

  • Are amines soluble in organic solvents? Quora. (2018-03-30). [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • 3-Chloroisoquinoline | C9H6ClN | CID 640968. PubChem. [Link]

  • 3-Chloroisoquinolin-7-amine | C9H7ClN2 | CID 74891414. PubChem. [Link]

  • 6-Chloroisoquinolin-3-amine | C9H7ClN2 | CID 53404481. PubChem. [Link]

  • US3324011A - Stabilization of chloro-substituted aromatic amines during thermal stress.
  • ICH Q1B Photostability testing of new active substances and medicinal products. European Medicines Agency (EMA). (1998-01-01). [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

  • (PDF) Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. ResearchGate. (2020-05-19). [Link]

  • 3-chloroisoquinolin-7-amine | CAS#:1374651-87-2. Chemsrc. [Link]

  • 3-(7-Chloroisoquinolin-1-yl)propan-1-amine | C12H13ClN2. PubChem. [Link]

Sources

Exploratory

3-Chloroisoquinolin-6-amine: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 3-Chloroisoquinolin-6-amine has emerged as a pivotal heterocyclic building block in the landscape of medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloroisoquinolin-6-amine has emerged as a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its unique structural and electronic properties, characterized by a reactive chlorine atom at the 3-position and a nucleophilic amino group at the 6-position, render it a versatile scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of 3-Chloroisoquinolin-6-amine, encompassing its synthesis, reactivity, and diverse applications, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols for key transformations, data-driven insights into its chemical behavior, and a thorough examination of its safety profile are presented to empower researchers in leveraging this valuable synthetic intermediate.

Introduction: The Strategic Importance of the Isoquinoline Core

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid, planar geometry and the presence of a nitrogen heteroatom provide a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. The strategic introduction of functional groups onto the isoquinoline ring system allows for the fine-tuning of physicochemical properties and pharmacological activity.

3-Chloroisoquinolin-6-amine stands out as a particularly valuable derivative. The chlorine atom at the C-3 position serves as a versatile handle for a variety of cross-coupling and nucleophilic substitution reactions, while the amino group at the C-6 position offers a site for further functionalization, such as amide bond formation or sulfonylation.[3] This dual functionality allows for the rapid and efficient generation of diverse chemical libraries, accelerating the process of lead discovery and optimization in drug development programs.

Physicochemical Properties and Structural Characterization

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis.

Table 1: Physicochemical Properties of 3-Chloroisoquinolin-6-amine [3][4]

PropertyValue
CAS Number 1374652-51-3
Molecular Formula C₉H₇ClN₂
Molecular Weight 178.62 g/mol
Appearance Solid
IUPAC Name 3-chloroisoquinolin-6-amine

The structural integrity and purity of 3-Chloroisoquinolin-6-amine are typically confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[5][6] The ¹H NMR spectrum reveals characteristic signals in the aromatic region, while the ¹³C NMR spectrum provides information on the carbon framework.

Synthesis of 3-Chloroisoquinolin-6-amine

The efficient synthesis of 3-Chloroisoquinolin-6-amine is crucial for its accessibility as a building block. A common and effective synthetic route commences from 2-(carboxymethyl)-4-nitrobenzoic acid.[3]

Workflow for the Synthesis of 3-Chloroisoquinolin-6-amine

Synthesis of 3-Chloroisoquinolin-6-amine start 2-(carboxymethyl)-4- nitrobenzoic acid step1 Preparation of 6-nitroisoquinoline-1,3(2H,4H)-dione start->step1 step2 Chlorination to form 1,3-dichloro-6-nitroisoquinoline step1->step2  POCl₃/PCl₅ step3 Selective hydrogenation of the nitro group step2->step3  H₂, Pd/C end 3-Chloroisoquinolin-6-amine step3->end

Caption: Synthetic pathway to 3-Chloroisoquinolin-6-amine.

This multi-step synthesis involves the initial formation of 6-nitroisoquinoline-1,3(2H,4H)-dione, followed by a chlorination step to yield 1,3-dichloro-6-nitroisoquinoline.[3] The final and critical step is the selective reduction of the nitro group to an amine, which must be carefully controlled to preserve the chlorine atom at the 3-position.[3]

Chemical Reactivity and Key Transformations

The synthetic utility of 3-Chloroisoquinolin-6-amine lies in the distinct reactivity of its two primary functional groups: the chloro and amino moieties.

Reactions at the C-3 Chlorine: A Gateway to Molecular Diversity

The chlorine atom at the 3-position is susceptible to a range of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These reactions are instrumental in constructing carbon-carbon and carbon-heteroatom bonds, forming the basis for a vast array of derivatives.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds.[1][7] In the context of 3-Chloroisoquinolin-6-amine, this reaction enables the introduction of various aryl and heteroaryl substituents at the 3-position.

Generalized Reaction Scheme for Suzuki-Miyaura Coupling

Suzuki-Miyaura Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 3-Chloroisoquinolin-6-amine catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) reactant2 Ar-B(OH)₂ (Arylboronic acid) product 3-Arylisoquinolin-6-amine catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃)

Caption: Suzuki-Miyaura coupling of 3-Chloroisoquinolin-6-amine.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried reaction vessel, add 3-Chloroisoquinolin-6-amine (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a suitable degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7][8]

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, facilitating the formation of C-N bonds.[9][10] This reaction allows for the introduction of a wide variety of primary and secondary amines at the C-3 position of the isoquinoline core.

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Cl PdII_complex L₂Pd(II)(Ar)Cl Amine_Coord Amine Coordination PdII_complex->Amine_Coord R₂NH PdII_Amine [L₂Pd(II)(Ar)(R₂NH)]⁺Cl⁻ Deprotonation Base Deprotonation PdII_Amine->Deprotonation Base PdII_Amido L₂Pd(II)(Ar)(NR₂) RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product Ar-NR₂ RE->Product Reactants Ar-Cl + R₂NH

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 3-Chloroisoquinolin-6-amine (1.0 equiv.), the desired amine (1.0-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos or tBuXPhos, 2-6 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv.) in an oven-dried reaction tube.[10]

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Conditions: Seal the reaction vessel and heat to the appropriate temperature, typically between 80 and 120 °C, until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.[10]

Reactions at the C-6 Amino Group: A Handle for Further Functionalization

The amino group at the 6-position is nucleophilic and can readily participate in a variety of reactions, including acylation, sulfonylation, and reductive amination.[11] These transformations allow for the introduction of diverse functional groups that can modulate the biological activity and physicochemical properties of the resulting molecules.

Common Reactions of the C-6 Amino Group

Reaction TypeReagentProduct
Acylation Acid Chloride (R-COCl) or AnhydrideAmide
Sulfonylation Sulfonyl Chloride (R-SO₂Cl)Sulfonamide
Reductive Amination Aldehyde or Ketone, Reducing AgentSecondary or Tertiary Amine

Applications in Drug Discovery and Medicinal Chemistry

The versatility of 3-Chloroisoquinolin-6-amine as a building block has led to its extensive use in the synthesis of compounds with a wide range of pharmacological activities.[3]

Kinase Inhibitors

The isoquinoline scaffold is a common feature in many kinase inhibitors. Derivatives of 3-Chloroisoquinolin-6-amine have been investigated as potent inhibitors of various kinases, which are key targets in oncology and inflammatory diseases.[3]

Anticancer Agents

The ability to readily diversify the 3-Chloroisoquinolin-6-amine core has made it an attractive starting point for the development of novel anticancer agents.[12][13] Structure-activity relationship (SAR) studies have shown that the nature of the substituent at the 3-position and modifications of the 6-amino group can significantly impact cytotoxic activity.

Other Therapeutic Areas

Beyond oncology, derivatives of 3-Chloroisoquinolin-6-amine have shown promise in other therapeutic areas, including as anti-inflammatory and immunomodulatory agents.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Chloroisoquinolin-6-amine and its parent compound, 3-Chloroisoquinoline.

GHS Hazard Statements for 3-Chloroisoquinoline [14]

  • H302: Harmful if swallowed.[14]

  • H315: Causes skin irritation.[14]

  • H318: Causes serious eye damage.[14]

  • H335: May cause respiratory irritation.[14]

Recommended Handling Procedures [15][16][17]

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Prevent contact with skin and eyes.

  • In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

  • Store in a tightly closed container in a cool, dry place.

Conclusion

3-Chloroisoquinolin-6-amine is a highly valuable and versatile heterocyclic building block with significant applications in modern organic synthesis and drug discovery. Its dual functionality allows for the efficient construction of diverse and complex molecular architectures. A thorough understanding of its synthesis, reactivity, and safe handling is essential for researchers seeking to leverage its full potential in the development of novel therapeutic agents and functional materials. The protocols and insights provided in this guide serve as a comprehensive resource for the scientific community to accelerate innovation in this exciting area of chemistry.

References

  • Chemsrc. (2025). 3-chloroisoquinolin-7-amine | CAS#:1374651-87-2. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). 3-Chloroisoquinoline. PubChem Compound Database. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2016). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Chemistry Central Journal, 10, 19.
  • Mahadeviah, B. P., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). 3-Chloroisoquinolin-7-amine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). 6-Chloroisoquinolin-3-amine. PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Multifaceted Mechanisms of Action of Chloroquinoline Compounds in Cancer

For: Researchers, Scientists, and Drug Development Professionals Abstract Chloroquine (CQ) and its derivatives, such as hydroxychloroquine (HCQ), are 4-aminoquinoline compounds historically used as antimalarial agents.[1...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroquine (CQ) and its derivatives, such as hydroxychloroquine (HCQ), are 4-aminoquinoline compounds historically used as antimalarial agents.[1] There is a growing body of preclinical and clinical evidence supporting their repurposing as anticancer agents.[2] This guide provides a comprehensive technical overview of the complex and multifaceted mechanisms through which these compounds exert their antitumor effects. Far from having a single target, chloroquinoline compounds impact a range of cellular processes, primarily centered on lysosomal function but extending to the modulation of critical signaling pathways and the tumor microenvironment. This document will dissect these mechanisms, providing the scientific rationale and detailing the experimental methodologies required to investigate them, thereby offering a robust framework for researchers in oncology drug development.

Core Mechanism: Disruption of Lysosomal Homeostasis

The foundational anticancer activity of chloroquinoline compounds stems from their properties as lysosomotropic agents. As weak bases, they freely cross cellular membranes and accumulate in the acidic environment of the lysosome, where they become protonated and trapped.[2] This sequestration leads to a cascade of events that collectively cripple the cancer cell's ability to maintain homeostasis and survive under stress.

Inhibition of Autophagy

Autophagy is a cellular recycling process that is often upregulated in cancer cells to provide nutrients and remove damaged organelles, thereby promoting survival, particularly in the harsh tumor microenvironment.[3] Chloroquine and its derivatives are potent inhibitors of the late stages of autophagy.[3][4]

Mechanism: By increasing the lysosomal pH, CQ and HCQ inhibit the activity of lysosomal acid hydrolases and prevent the fusion of autophagosomes with lysosomes to form autolysosomes.[5][6] This blockage of the autophagic flux leads to the accumulation of non-degraded autophagosomes and dysfunctional organelles, ultimately inducing cellular stress and apoptosis.[7][8] Some studies also suggest that CQ can interfere with the recruitment of the SNARE protein SNAP29, further hindering autophagosome-lysosome fusion.[5]

Experimental Validation: Monitoring Autophagic Flux

A critical aspect of studying autophagy is the measurement of autophagic flux, which reflects the entire process, not just the number of autophagosomes.

Table 1: Key Assays for Measuring Autophagic Flux

AssayPrincipleKey Readouts
LC3 Turnover Assay (Western Blot) Monitors the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). In the presence of a lysosomal inhibitor like CQ, an accumulation of LC3-II indicates an increase in autophagosome formation.[9]Increased LC3-II/LC3-I ratio.
p62/SQSTM1 Degradation Assay (Western Blot) p62 is a protein that is selectively degraded during autophagy. Its accumulation indicates a blockage in the autophagic process.[9]Increased p62 levels.
Tandem Fluorescent LC3 (mRFP-GFP-LC3) Assay This reporter protein fluoresces yellow (merged red and green) in the neutral pH of the cytoplasm and autophagosomes. Upon fusion with the acidic lysosome, the GFP signal is quenched, and the protein appears red. CQ treatment results in an accumulation of yellow puncta.[10]Increased number of yellow (autophagosome) puncta and a decrease in red (autolysosome) puncta.

Experimental Protocol: LC3 Turnover Assay by Western Blotting

  • Cell Culture and Treatment: Plate cancer cells at an appropriate density. Treat cells with the chloroquinoline compound at various concentrations and for different time points. Include a positive control for autophagy induction (e.g., starvation) and a negative control (untreated cells).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[12][13]

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for LC3. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[11]

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio. An increase in this ratio upon CQ treatment indicates autophagy inhibition.

Diagram: Chloroquine's Inhibition of Autophagic Flux

Autophagy_Inhibition cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome Autophagosome_Formation Autophagosome Formation Autophagosome Autophagosome Autophagosome_Formation->Autophagosome LC3_I LC3-I LC3_II LC3-II (lipidated) LC3_I->LC3_II Conjugation LC3_II->Autophagosome Incorporation Cargo Damaged Organelles, Aggregated Proteins Cargo->Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Chloroquine Chloroquine (CQ) Chloroquine->Lysosome Accumulates in Lysosome Chloroquine->Autolysosome Inhibits Fusion & Raises pH caption Chloroquine blocks the final stage of autophagy.

Caption: Chloroquine inhibits the fusion of autophagosomes with lysosomes.

Lysosomal Membrane Permeabilization (LMP)

Beyond raising the pH, high concentrations of chloroquinoline compounds can lead to the destabilization of the lysosomal membrane, a process known as lysosomal membrane permeabilization (LMP).[14] The release of cathepsins and other hydrolases from the lysosome into the cytoplasm can trigger apoptosis and other forms of cell death.[15][16]

Experimental Validation: Detecting LMP

Several methods can be employed to assess the integrity of the lysosomal membrane.

Table 2: Assays for Lysosomal Membrane Permeabilization

AssayPrincipleKey Readouts
Acridine Orange Relocation Assay Acridine orange is a fluorescent dye that accumulates in acidic lysosomes, emitting red fluorescence. Upon LMP, the dye leaks into the cytoplasm and nucleus, where it emits green fluorescence.[17]A shift from red punctate staining to diffuse green fluorescence.
Galectin Puncta Formation Assay Galectins are cytosolic proteins that bind to glycans exposed on the inner lysosomal membrane upon damage. This translocation results in a shift from diffuse to punctate staining.[18][19]Formation of galectin-positive puncta that co-localize with lysosomal markers (e.g., LAMP1).
Dextran Release Assay Cells are pre-loaded with fluorescently labeled dextran, which accumulates in lysosomes. LMP is detected by the release of dextran into the cytosol.[20]A shift from punctate to diffuse dextran fluorescence.

Experimental Protocol: Galectin Puncta Formation Assay

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with chloroquinoline compounds.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like saponin.

  • Immunostaining: Incubate the cells with a primary antibody against a galectin (e.g., Galectin-3) and a lysosomal marker (e.g., LAMP1). Follow this with incubation with fluorescently labeled secondary antibodies.

  • Microscopy: Acquire images using a confocal microscope.

  • Analysis: Quantify the number of cells with galectin puncta and assess the co-localization with the lysosomal marker.

Modulation of Cancer-Related Signaling Pathways

Chloroquinoline compounds exert anticancer effects that are independent of their role in autophagy inhibition by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. Chloroquine has been shown to inhibit this pathway.[5]

Mechanism: Chloroquine can suppress the PI3K/Akt/mTOR signaling pathway, which may contribute to its antiproliferative effects.[5] Some evidence suggests that CQ can act as an AMPK agonist, which in turn inhibits mTOR.[21] Additionally, by altering lysosomal pH, CQ can suppress amino acid-driven mTOR activation.[21]

NF-κB Signaling

The NF-κB pathway is involved in inflammation, immunity, and cell survival. Its role in the context of chloroquine treatment is complex.

Mechanism: Some studies indicate that chloroquine can inhibit the Toll-like receptor 9 (TLR9)/NF-κB pathway.[22] Conversely, other research suggests that by causing the accumulation of autophagosomes and the p62 protein, CQ can actually induce NF-κB activation, which may promote tumor cell resistance.[23] This highlights the context-dependent effects of these compounds.

p53 Pathway

The tumor suppressor p53 plays a critical role in cell cycle arrest and apoptosis.

Mechanism: Chloroquine and its derivatives have been shown to enhance p53 activity in cancer cells, contributing to their pro-apoptotic effects.[22]

Experimental Validation: Western Blotting for Signaling Proteins

Western blotting is the gold standard for investigating changes in signaling pathways.[12][24]

Experimental Protocol: Analysis of Signaling Pathways by Western Blot

  • Cell Treatment and Lysis: Treat cancer cells with chloroquinoline compounds and prepare cell lysates as previously described.

  • Western Blotting: Perform SDS-PAGE and western blotting.

  • Antibody Probing: Use a panel of primary antibodies to detect key proteins in the pathways of interest. This should include antibodies against both the total and phosphorylated forms of proteins to assess their activation status (e.g., p-Akt/total Akt, p-mTOR/total mTOR).

  • Analysis: Quantify the changes in protein expression and phosphorylation levels to determine the impact of the chloroquinoline compound on each signaling pathway.

Diagram: Chloroquine's Impact on Key Signaling Pathways

Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_p53 p53 Pathway Chloroquine Chloroquine mTOR mTOR Chloroquine->mTOR Inhibits NF_kB NF-κB Chloroquine->NF_kB Modulates p53 p53 Chloroquine->p53 Enhances PI3K PI3K Akt Akt PI3K->Akt Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes TLR9 TLR9 TLR9->NF_kB Activates Inflammation_Survival Inflammation & Survival NF_kB->Inflammation_Survival Promotes Apoptosis Apoptosis p53->Apoptosis Induces caption Chloroquine modulates multiple cancer-related signaling pathways.

Caption: Chloroquine's influence on major cancer signaling pathways.

Effects on the Tumor Microenvironment

The anticancer activity of chloroquinoline compounds extends beyond direct effects on tumor cells to the modulation of the tumor microenvironment (TME).

Mechanisms:

  • Normalization of Tumor Vasculature: Chloroquine has been shown to normalize the tumor-associated vasculature, which can improve the delivery of other chemotherapeutic agents.[3][22]

  • Immunomodulation: These compounds can promote the activation of the immune system. For instance, they can induce a shift in the phenotype of tumor-associated macrophages (TAMs) from the pro-tumor M2 phenotype to the anti-tumor M1 phenotype.[3][22]

  • Modulation of Cancer-Associated Fibroblasts (CAFs): Chloroquine can also stimulate cancer-associated fibroblasts.[22]

Clinical Implications and Future Directions

Chloroquine and hydroxychloroquine are being evaluated in numerous clinical trials, often in combination with standard cancer therapies.[3][5] Their ability to sensitize cancer cells to chemotherapy and radiation makes them attractive candidates for combination regimens.[4][6] While the results of clinical trials have been mixed, the pharmacological suppression of autophagy and the modulation of the TME remain promising therapeutic strategies.[6][25] The development of more specific autophagy inhibitors and derivatives of chloroquine with improved efficacy and reduced toxicity is an active area of research.[3]

Conclusion

The mechanisms of action of chloroquinoline compounds in cancer are intricate and interconnected. Their primary role as lysosomotropic agents that disrupt autophagy and lysosomal integrity is complemented by their ability to modulate key signaling pathways and the tumor microenvironment. A thorough understanding of these multifaceted mechanisms, validated by the robust experimental approaches outlined in this guide, is essential for the rational design of novel therapeutic strategies and the successful clinical application of these repurposed drugs in oncology.

References

  • A Novel Mechanism of Chloroquine in Cancer Therapy. (n.d.). Society for Science.
  • Molecular Mechanisms of Chloroquine and Hydroxychloroquine Used in Cancer Therapy. (2023). Anticancer Agents in Medicinal Chemistry, 23(10), 1122-1144.
  • Chloroquine in Cancer Therapy: A Double-Edged Sword of Autophagy. (2013). Clinical Cancer Research, 19(1), 3-5.
  • Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy. (2024). Journal of Pharmacy and Pharmacology.
  • Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways. (2017). Immunology, 159(3), 257-270.
  • Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Treatment. (2021). Cancers, 13(24), 6327.
  • A Critical Review of Chloroquine and Hydroxychloroquine as Potential Adjuvant Agents for Treating People with Cancer. (2020). Cancers, 12(11), 3138.
  • Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Treatment. (2023). Preprints.org.
  • Assays to Monitor Autophagy Progression in Cell Cultures. (2020). International Journal of Molecular Sciences, 21(18), 6845.
  • Methods for the Detection of Autophagy in Mammalian Cells. (2015). Current Protocols in Cell Biology, 68, 12.24.1-12.24.17.
  • Chloroquine Inhibits Autophagy to Potentiate Antiestrogen Responsiveness in ER+ Breast Cancer. (2014). Clinical Cancer Research, 20(12), 3222-3232.
  • Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition. (2021). Frontiers in Oncology, 11, 743936.
  • Molecular Mechanisms of Chloroquine and Hydroxychloroquine Used in Cancer Therapy. (2022). Anticancer Agents in Medicinal Chemistry.
  • Chloroquine anti-malaria drug kills autophagy-addicted breast cancers. (2013). Science Codex.
  • Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy. (2024). Journal of Pharmacy and Pharmacology.
  • The Autophagy Inhibitor Chloroquine, Alone or in Combination with mTOR Inhibitors, Displays Anti-Tumor Effects in In Vitro and In Vivo Lung Carcinoid Models. (2021). Cancers, 13(24), 6327.
  • Methods to Detect Loss of Lysosomal Membrane Integrity. (2018). Methods in Molecular Biology, 1785, 1-10.
  • A Phase II Study of the Efficacy and Safety of Chloroquine in Combination With Taxanes in the Treatment of Patients With Advanced or Metastatic Anthracycline-refractory Breast Cancer. (2018). Frontiers in Oncology, 8, 59.
  • Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents. (2017). ecancermedicalscience, 11, 781.
  • Lysosomal Stability Assay. (2014). Bio-protocol, 4(12), e1153.
  • Chloroquine and its analogs: A new promise of an old drug for effective and safe cancer therapies. (2009). Current Molecular Pharmacology, 2(1), 31-40.
  • Biologic Functions of Hydroxychloroquine in Disease: From COVID-19 to Cancer. (2021). Cancers, 13(16), 4064.
  • An old drug with new tricks. (2024). MUSC Hollings Cancer Center.
  • Chloroquine-mediated lysosomal dysfunction enhances the anticancer effect of nutrient deprivation. (2014). Journal of Cellular and Molecular Medicine, 18(11), 2135-2146.
  • Methods to Detect Loss of Lysosomal Membrane Integrity. (2018). Springer Nature Experiments.
  • Chloroquine sensitizes breast cancer cells to chemotherapy independent of autophagy. (2014). Autophagy, 10(2), 263-277.
  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium.
  • Western Blotting Protocol. (n.d.). Cell Signaling Technology.
  • Chloroquine-Mediated Lysosomal Dysfunction Enhances the Anticancer Effect of Nutrient Deprivation. (2014). ResearchGate.
  • Measuring Autophagic Flux: A Simple Guide to How and Why. (2025). Bitesize Bio.
  • Chloroquine induces lysosomal membrane permeability mediated apoptotic cell death in bladder cancer cells. (2021). ResearchGate.
  • Western blot protocol. (n.d.). Abcam.
  • NF-κB Signaling Activation Induced by Chloroquine Requires Autophagosome, p62 Protein, and c-Jun N-terminal Kinase (JNK) Signaling and Promotes Tumor Cell Resistance. (2014). The Journal of Biological Chemistry, 289(25), 17511-17520.
  • Methods for the functional quantification of lysosomal membrane permeabilization. (2012). Methods in Cell Biology, 112, 1-19.
  • Best Practice for Detecting Autophagy by Flow Cytometry. (n.d.). Bio-Rad Antibodies.
  • Chloroquine Enhances Chemosensitivity of Breast Cancer via mTOR Inhibition. (2024). International Journal of Molecular Sciences, 25(13), 7123.
  • Methods to Detect Loss of Lysosomal Membrane Integrity: Methods and Protocols. (2018). ResearchGate.
  • Monitoring and Measuring Autophagy. (2017). Semantic Scholar.
  • Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. (2015). Autophagy, 11(4), 607-620.
  • Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. (n.d.). Bio-Techne.
  • Dissect Signaling Pathways with Multiplex Western Blots. (n.d.). Thermo Fisher Scientific - US.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Deployment of 3-Chloroisoquinolin-6-amine in Modern Medicinal Chemistry

Introduction: The Isoquinoline Scaffold as a Privileged Structure The isoquinoline core is a recurring motif in a multitude of biologically active natural products and synthetic pharmaceuticals, earning it the designatio...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Privileged Structure

The isoquinoline core is a recurring motif in a multitude of biologically active natural products and synthetic pharmaceuticals, earning it the designation of a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. Within this class, 3-Chloroisoquinolin-6-amine (CAS: 1374652-51-3) has emerged as a particularly valuable and versatile building block.[3]

The strategic placement of its functional groups—a nucleophilic amino group at the C6 position and an electrophilic C3 position activated by a chlorine leaving group—offers orthogonal handles for chemical modification. This allows for the systematic and independent elaboration of two distinct vectors on the scaffold, making it an ideal starting point for the construction of compound libraries for structure-activity relationship (SAR) studies.[3] This guide provides an in-depth exploration of the synthesis, reactivity, and strategic application of 3-Chloroisoquinolin-6-amine, complete with field-tested protocols for its use in the development of novel therapeutic agents, particularly kinase inhibitors.[3]

Physicochemical Properties and Reactivity Profile

Understanding the inherent chemical nature of 3-Chloroisoquinolin-6-amine is fundamental to its effective use. The molecule's reactivity is a direct consequence of the electronic interplay between the electron-donating amino group and the electron-withdrawing chlorine atom on the isoquinoline ring system.

PropertyValueSource
CAS Number 1374652-51-3[3]
Molecular Formula C₉H₇ClN₂[3]
Molecular Weight 178.62 g/mol [3]
IUPAC Name 3-chloroisoquinolin-6-amine[3]
Canonical SMILES C1=CC2=CN=C(C=C2C=C1N)Cl[3]
Physical State Solid[3]

Key Reactivity Insights:

  • C3-Position (Electrophilic): The chlorine atom at the C3 position is an excellent leaving group for two primary classes of reactions. Firstly, it is highly susceptible to nucleophilic aromatic substitution (SₙAr) with various nucleophiles. Secondly, and more importantly in modern synthesis, it serves as the reactive handle for a wide array of palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura and Buchwald-Hartwig amination.[3]

  • C6-Position (Nucleophilic): The primary amino group at the C6 position is a versatile nucleophile. It readily participates in standard amine chemistry, including amide bond formation , sulfonamidation , and reductive amination , providing a robust anchor point for introducing diverse pharmacophoric elements.[3]

Synthesis of the 3-Chloroisoquinolin-6-amine Scaffold

The most common and scalable synthesis of 3-Chloroisoquinolin-6-amine begins with 1,3-dichloro-6-nitroisoquinoline. The key transformation is a selective reduction of the nitro group to an amine without affecting the chlorine atom at the C3 position.

Synthesis_Workflow start 1,3-Dichloro-6-nitroisoquinoline product 3-Chloroisoquinolin-6-amine start->product Selective Hydrogenation (Pd/C, H₂, K₂CO₃, THF/MeOH)

Caption: Synthetic route to 3-Chloroisoquinolin-6-amine.

Protocol 1: Industrial-Scale Selective Hydrogenation [3]

This protocol is adapted from established industrial procedures, ensuring scalability and high selectivity.

  • Vessel Preparation: To a suitable hydrogenation reactor, add 1,3-dichloro-6-nitroisoquinoline (e.g., 700 g, 2.88 mol) and suspend it in Tetrahydrofuran (THF, 5.5 L).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (e.g., 45 g, 6.5% w/w).

  • Inerting and Hydrogenation: Purge the reactor with a nitrogen/hydrogen cycle to ensure an inert atmosphere. Pressurize the vessel with hydrogen gas to 0.6 MPa and heat the mixture to 45°C.

  • Reaction Monitoring: Maintain vigorous stirring for 6-8 hours. The reaction progress can be monitored by TLC or LC-MS to confirm the complete consumption of the starting material.

  • Base and Co-solvent Addition: Once the nitro group reduction is complete, carefully add potassium carbonate (K₂CO₃, 1 kg), methanol (1.5 L), and an additional portion of 10% Pd/C catalyst.

  • Reaction Completion: Continue the reaction until full conversion is observed.

  • Work-up and Isolation: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 3-Chloroisoquinolin-6-amine.

Core Applications & Synthetic Protocols

The true utility of 3-Chloroisoquinolin-6-amine is realized in its subsequent derivatization. The orthogonal reactivity of the C3-Cl and C6-NH₂ positions allows for a modular approach to library synthesis.

Derivatization_Pathways cluster_c3 C3 Position (Cross-Coupling) cluster_c6 C6 Position (Amine Chemistry) scaffold 3-Chloroisoquinolin-6-amine suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acid) scaffold->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig (Primary/Secondary Amine) scaffold->buchwald Pd Catalyst, Ligand, Base amide Amide Formation (Acyl Chloride / Carboxylic Acid) scaffold->amide Base or Coupling Agent

Caption: Key synthetic transformations of the scaffold.

C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, a transformation of immense importance in drug discovery.[4][5] Utilizing this reaction at the C3 position allows for the introduction of a diverse range of amino-substituents. The choice of ligand is critical for achieving high yields, especially with electron-rich heteroaryl chlorides.[4][6]

Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(Cl)L₂ Pd0->OA_Complex Oxidative Addition (Ar-Cl) Amine_Coord [Ar-Pd(II)(NHR'R'')L]⁺Cl⁻ OA_Complex->Amine_Coord + HNR'R'' - L Amido_Complex Ar-Pd(II)(NR'R'')L Amine_Coord->Amido_Complex + Base - Base-H⁺Cl⁻ Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_Complex->Product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination [4][5]

  • Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, RuPhos, 1.2-2.4 equivalents relative to palladium), and the base (e.g., NaOtBu, K₂CO₃, 1.2-2.0 equivalents) to an oven-dried reaction tube.

  • Reagent Addition: Add 3-Chloroisoquinolin-6-amine (1.0 equivalent) and the desired primary or secondary amine (1.0-1.5 equivalents).

  • Solvent Addition: Add an anhydrous solvent (e.g., Toluene, Dioxane) to achieve a final concentration of 0.1-0.5 M.

  • Reaction Execution: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using NMR and Mass Spectrometry.

C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds by coupling an organohalide with an organoboron species.[7][8][9] Applying this to the C3 position of the scaffold enables the introduction of aryl or heteroaryl groups, which are common features in kinase inhibitors that target the ATP-binding pocket.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling [7][10]

  • Reaction Setup: To an oven-dried reaction vessel, add 3-Chloroisoquinolin-6-amine (1.0 equivalent), the desired aryl or heteroaryl boronic acid (or boronate ester, 1.1-1.5 equivalents), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, 4:1 to 10:1 ratio).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, 1-5 mol%). If using a catalyst like Pd(OAc)₂, a supporting ligand (e.g., SPhos, XPhos) should also be added.

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous phase with ethyl acetate, and combine the organic extracts. Wash with brine and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The 3-aminoisoquinoline scaffold is a known "hinge-binder" motif, capable of forming crucial hydrogen bonds with the backbone of the hinge region in many protein kinases.[11] The derivatization of 3-Chloroisoquinolin-6-amine allows for the exploration of SAR to achieve potency and selectivity against specific kinase targets.

Target ClassRationale for Scaffold UseRepresentative Modifications
Protein Kinases The 3-amino group acts as a hydrogen bond donor/acceptor, mimicking the adenine portion of ATP to bind the kinase hinge region. The C6-amine provides a vector into solvent-exposed regions for selectivity.[3][11]C3-Position: Aryl/heteroaryl groups (via Suzuki) to occupy the hydrophobic pocket. C6-Position: Amide-linked solubilizing groups or fragments that interact with surface residues.
Antimalarials The chlorinated isoquinoline core has shown intrinsic antimalarial activity. SAR studies indicate the position and nature of the halogen are critical for efficacy against resistant strains.[3]C3-Position: The chlorine is often retained for activity. C6-Position: Introduction of basic side chains to mimic known antimalarial pharmacophores.
Immunomodulators Certain derivatives have been investigated as PD-L1 internalization inducers, suggesting a role in immuno-oncology.[3]C3-Position: Varied amines (via Buchwald-Hartwig) to modulate protein-protein interactions. C6-Position: Functionalization to optimize physicochemical properties.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle 3-Chloroisoquinolin-6-amine and its parent compound, 3-chloroisoquinoline, in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. 3-chloroisoquinoline is classified as harmful if swallowed, and causes skin and serious eye irritation.[12]

  • Reagents: Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.[4] Strong bases like NaOtBu are corrosive and react violently with water.

Conclusion

3-Chloroisoquinolin-6-amine is a high-value scaffold for medicinal chemistry research. Its pre-installed, orthogonally reactive functional groups provide a streamlined and modular entry point for the synthesis of diverse compound libraries. By leveraging robust and well-understood synthetic transformations such as the Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions, researchers can efficiently navigate chemical space to develop potent and selective modulators of a wide range of biological targets, solidifying the role of this building block as a cornerstone of modern drug discovery.

References

  • Vulcanchem. (n.d.). 3-Chloroisoquinolin-6-amine - 1374652-51-3.
  • Benchchem. (2025). Functionalization of 3,6-Dichloroisoquinoline: Application Notes and Protocols for Researchers.
  • Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Benchchem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 1-Chloro-3,6-dimethoxyisoquinoline.
  • Benchchem. (n.d.). Application Notes and Protocols for 3-Chloro-6-nitroisoquinolin-1-ol in Medicinal Chemistry Research.
  • Benchchem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives.
  • Benchchem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-Chloro-3,6-dimethoxyisoquinoline.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
  • RSC Publishing. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PubChem. (n.d.). 3-Chloroisoquinoline.
  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde.

Sources

Application

Application Notes and Protocols for the N-Arylation of 3-Chloroisoquinolin-6-amine

Introduction: Strategic Importance and Methodological Considerations The N-arylation of 3-chloroisoquinolin-6-amine is a critical transformation in medicinal chemistry and materials science. The resulting N-aryl-3-chloro...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance and Methodological Considerations

The N-arylation of 3-chloroisoquinolin-6-amine is a critical transformation in medicinal chemistry and materials science. The resulting N-aryl-3-chloroisoquinolin-6-amine scaffold is a privileged structure found in a variety of biologically active molecules and functional materials. The presence of the reactive 6-amino group and the 3-chloro substituent on the isoquinoline core offers a versatile platform for the synthesis of complex molecular architectures.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-arylation of 3-chloroisoquinolin-6-amine. While a specific, universally optimized protocol for this substrate is not extensively documented in publicly available literature, this guide presents two robust and well-established catalytic systems as starting points for methodology development: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann-type coupling. The principles, experimental details, and optimization strategies for both are discussed in depth to empower the user to develop a reliable and efficient protocol tailored to their specific arylating agent.

Understanding the Substrate: 3-Chloroisoquinolin-6-amine

A thorough understanding of the starting material is paramount for successful reaction development.

Chemical Properties and Structure:

  • Molecular Formula: C₉H₇ClN₂

  • Molecular Weight: 178.62 g/mol

  • CAS Number: 1374652-51-3

  • Structure: The molecule consists of an isoquinoline core with a chlorine atom at the 3-position and an amino group at the 6-position.[1]

Reactivity Profile: The reactivity of 3-chloroisoquinolin-6-amine is dictated by its two key functional groups. The 6-amino group serves as the nucleophile in the N-arylation reaction. The chlorine atom at the 3-position is an electron-withdrawing group that influences the electron density of the isoquinoline ring system.[1] It's important to note that under certain conditions, the chloro group could also potentially participate in cross-coupling reactions, although the amination at the 6-position is generally more facile.

Methodology I: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, renowned for its broad substrate scope and functional group tolerance.[2][3] This reaction typically involves a palladium catalyst, a phosphine ligand, and a base.[4]

Causality Behind Experimental Choices
  • Palladium Catalyst: A Pd(0) species is the active catalyst. This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃. The choice of precatalyst can influence reaction efficiency.

  • Phosphine Ligand: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often employed to enhance reaction rates and yields, especially with challenging substrates like heteroaryl chlorides.[1]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used for more sensitive substrates.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent catalyst deactivation and unwanted side reactions.

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add Pd precatalyst, ligand, and base to an oven-dried flask. prep2 Add 3-chloroisoquinolin-6-amine and aryl halide. prep1->prep2 prep3 Add anhydrous solvent. prep2->prep3 react Heat the mixture (e.g., 80-110 °C) with stirring for 2-24 h. prep3->react Seal and heat monitor Monitor progress by TLC or LC-MS. react->monitor workup1 Cool to RT, dilute with solvent (e.g., EtOAc) and water. monitor->workup1 Upon completion workup2 Separate layers, wash organic phase with brine. workup1->workup2 workup3 Dry over Na₂SO₄, filter, and concentrate. workup2->workup3 purify Purify by flash column chromatography. workup3->purify

Caption: General workflow for Buchwald-Hartwig amination.

Starting Protocol: Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization for specific aryl halides.

Materials:

  • 3-Chloroisoquinolin-6-amine

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Add 3-chloroisoquinolin-6-amine (1.0 mmol) and the aryl halide (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Reaction: Seal the flask and heat the mixture in a preheated oil bath at 100 °C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product using NMR spectroscopy and mass spectrometry.

Catalytic Cycle: Buchwald-Hartwig Amination

G pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)(X)L₂ pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_amido Ar-Pd(II)(NHR')L₂ pd2_aryl->pd2_amido Amine Coordination & Deprotonation (R'NH₂, Base) pd2_amido->pd0 Reductive Elimination product Ar-NHR' pd2_amido->product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Methodology II: Copper-Catalyzed N-Arylation (Ullmann-Type Coupling)

The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[5][6] Modern variations, such as the Chan-Lam coupling which often uses arylboronic acids, have made this reaction milder and more versatile.[7]

Causality Behind Experimental Choices
  • Copper Catalyst: Copper(I) salts like CuI are commonly used. Cu(II) salts like Cu(OAc)₂ are also effective, particularly in Chan-Lam couplings. The active species is believed to be a Cu(I) complex.

  • Ligand: While traditional Ullmann reactions were often performed without ligands at high temperatures, modern protocols frequently employ ligands to improve solubility and accelerate the reaction. Simple diamines or amino acids like L-proline have been shown to be effective.[8]

  • Base: A base is required to deprotonate the amine. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.

  • Solvent: Polar aprotic solvents such as DMF or DMSO are typically used to dissolve the reagents and facilitate the reaction.

Experimental Workflow: Ullmann-Type Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add Cu catalyst, ligand (if used), and base to a flask. prep2 Add 3-chloroisoquinolin-6-amine and arylating agent. prep1->prep2 prep3 Add solvent. prep2->prep3 react Heat the mixture (e.g., 100-140 °C) with stirring for 12-48 h. prep3->react Heat monitor Monitor progress by TLC or LC-MS. react->monitor workup1 Cool to RT, dilute with water and extract with an organic solvent. monitor->workup1 Upon completion workup2 Wash organic phase with water and brine. workup1->workup2 workup3 Dry over Na₂SO₄, filter, and concentrate. workup2->workup3 purify Purify by flash column chromatography. workup3->purify

Caption: General workflow for Ullmann-type N-arylation.

Starting Protocol: Ullmann-Type Coupling with Aryl Halide

This protocol is a general starting point and may require optimization.

Materials:

  • 3-Chloroisoquinolin-6-amine

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a reaction vial, add CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Add 3-chloroisoquinolin-6-amine (1.0 mmol) and the aryl iodide (1.2 mmol).

  • Add anhydrous DMSO (4 mL).

  • Reaction: Seal the vial and heat the mixture in a preheated oil bath at 120 °C for 24-48 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle: Ullmann-Type Coupling

G cu1 Cu(I)X cu1_amido Cu(I)NHR' cu1->cu1_amido Amine Coordination & Deprotonation (R'NH₂, Base) cu3 Ar-Cu(III)(X)(NHR') cu1_amido->cu3 Oxidative Addition (Ar-X) cu3->cu1 Reductive Elimination product Ar-NHR' cu3->product

Caption: Postulated catalytic cycle for Ullmann-type amination.

Data Presentation: Summary of Starting Conditions

ParameterBuchwald-Hartwig AminationUllmann-Type Coupling
Catalyst Pd(OAc)₂ (2 mol%)CuI (10 mol%)
Ligand XPhos (4 mol%)L-Proline (20 mol%)
Base NaOtBu (1.4 equiv)K₂CO₃ (2.0 equiv)
Arylating Agent Aryl halide (1.2 equiv)Aryl iodide (1.2 equiv)
Solvent TolueneDMSO
Temperature 100 °C120 °C
Time 12-24 h24-48 h

Protocol Validation and Optimization

The provided protocols are robust starting points. However, for any given arylating agent, optimization is key to achieving high yields and purity.

Key Parameters for Optimization:

  • Catalyst/Ligand Screening (Buchwald-Hartwig): If yields are low, screen other palladium precatalysts (e.g., Pd₂(dba)₃) and a panel of phosphine ligands (e.g., SPhos, RuPhos, BrettPhos). The optimal ligand can vary significantly with the substrate.

  • Ligand Screening (Ullmann): For copper-catalyzed reactions, other ligands like N,N'-dimethylethylenediamine (DMEDA) can be screened. In some cases, a ligand-free system at a higher temperature may be effective.

  • Base: The choice of base can be critical. For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ should be tested.

  • Solvent: Solvent polarity and boiling point can influence reaction rates. For Buchwald-Hartwig, dioxane or THF can be alternatives. For Ullmann, DMF or NMP can be used instead of DMSO.

  • Temperature and Reaction Time: A systematic variation of temperature (e.g., in 10 °C increments) and monitoring the reaction profile over time will determine the optimal conditions.

Safety and Handling

  • Palladium Catalysts and Phosphine Ligands: Many are air and moisture-sensitive. Handle under an inert atmosphere (glovebox or Schlenk line). They can also be toxic and should be handled with appropriate personal protective equipment (PPE).

  • Copper Salts: Can be toxic. Avoid inhalation and skin contact.

  • Bases: Strong bases like NaOtBu are corrosive and react violently with water. Handle with care in an inert and dry environment.

  • Solvents: Toluene, DMSO, and other organic solvents are flammable and have associated health risks. Always work in a well-ventilated fume hood.

  • Aryl Halides: Toxicity varies widely. Consult the Safety Data Sheet (SDS) for each specific reagent.

Conclusion

The N-arylation of 3-chloroisoquinolin-6-amine is a feasible and valuable transformation for the synthesis of novel chemical entities. This guide provides the foundational knowledge and detailed starting protocols for both palladium- and copper-catalyzed methods. By understanding the underlying chemical principles and systematically optimizing the reaction parameters, researchers can develop a robust and efficient protocol for their specific synthetic needs. The self-validating nature of these protocols, through careful monitoring and characterization, will ensure the reliable production of the desired N-arylated products.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Ullmann coupling-An overview. OperaChem. [Link]

  • Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. ResearchGate. [Link]

  • Cu(I)/Amino Acid Catalyzed Coupling Reactions of Aryl Halides and Nucleophiles: Applications in Large. CHIMIA. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • WO2006028964A1 - Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles. ResearchGate. [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. [Link]

  • US12391695B2 - PRMT5 inhibitors.
  • US9481666B2 - Substituted dihydroisoquinolinone compounds.
  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Method for producing (hetero)aromatic hydroxylamines. Justia Patents. [Link]

  • US3905981A - N-dealkylation of tertiary amines.

Sources

Method

Application Notes &amp; Protocols for 3-Chloroisoquinolin-6-amine: A Versatile Scaffold for Drug Discovery

Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the experimental applications of 3-Chloroisoquinolin-6-amine (CAS: 1374652-51-3)...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the experimental applications of 3-Chloroisoquinolin-6-amine (CAS: 1374652-51-3). The unique bifunctional nature of this molecule, featuring a reactive chlorine atom at the C3 position and a nucleophilic amino group at the C6 position, establishes it as a privileged scaffold in modern synthetic chemistry. We delve into detailed, field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions and functionalization of the exocyclic amine. The causality behind experimental choices is elucidated to empower researchers to adapt and troubleshoot these methodologies for the synthesis of novel compound libraries targeting a range of therapeutic areas, including oncology and infectious diseases.

Introduction: The Strategic Value of 3-Chloroisoquinolin-6-amine

The isoquinoline core is a foundational motif in medicinal chemistry, present in numerous FDA-approved drugs and biologically active natural products.[1][2] 3-Chloroisoquinolin-6-amine emerges as a particularly valuable building block due to its distinct electronic and structural properties.[3] Its molecular formula is C₉H₇ClN₂ with a molecular weight of 178.62 g/mol .[3] The molecule's strategic importance lies in its two orthogonal points of diversification:

  • The C3-Position: The chlorine atom is an excellent leaving group, activating the heterocyclic ring for transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This allows for the precise installation of diverse aryl, heteroaryl, and amino functionalities.[3]

  • The C6-Position: The primary amino group serves as a versatile nucleophilic handle for derivatization via acylation, sulfonation, or alkylation, enabling fine-tuning of a compound's physicochemical properties and target engagement.[3]

This dual reactivity profile makes it an ideal starting material for constructing libraries of complex molecules, particularly kinase inhibitors, where the isoquinoline scaffold can act as an ATP-mimetic hinge-binding element.[3][4]

PropertyValue
CAS Number 1374652-51-3
Molecular Formula C₉H₇ClN₂
Molecular Weight 178.62 g/mol
IUPAC Name 3-chloroisoquinolin-6-amine
Physical State Solid
Canonical SMILES C1=CC2=CN=C(C=C2C=C1N)Cl

Core Reactivity & Synthetic Strategy

The synthetic utility of 3-Chloroisoquinolin-6-amine is rooted in the ability to selectively address its two primary reactive sites. The chlorine at C3 is significantly more labile towards palladium-catalyzed reactions compared to the C-N bond of the amine. This allows for a logical synthetic sequence where the C3 position is functionalized first, followed by modification of the C6-amino group.

G cluster_0 cluster_1 C3 Position Functionalization cluster_2 C6 Position Functionalization A 3-Chloroisoquinolin-6-amine B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B  Pd Catalyst,  Boronic Acid, Base C Buchwald-Hartwig Amination (C-N Bond Formation) A->C  Pd Catalyst,  Amine, Base D Acylation / Sulfonylation (Amide / Sulfonamide Formation) B->D  Acyl Chloride or  Carboxylic Acid E Reductive Amination (N-Alkylation) B->E  Aldehyde/Ketone,  Reducing Agent C->D  Acyl Chloride or  Carboxylic Acid C->E  Aldehyde/Ketone,  Reducing Agent

Caption: Synthetic pathways for the diversification of 3-Chloroisoquinolin-6-amine.

Application Protocol 1: Palladium-Catalyzed Cross-Coupling at the C3-Position

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[2][5] For 3-Chloroisoquinolin-6-amine, these reactions provide the primary avenue for introducing significant structural complexity.

Suzuki-Miyaura Coupling for C-C Bond Formation

Principle: The Suzuki-Miyaura reaction is the method of choice for creating biaryl or heteroaryl-aryl structures by coupling the C3-Cl position with an organoboron reagent, typically a boronic acid or its ester.[6] This reaction is fundamental in medicinal chemistry for exploring Structure-Activity Relationships (SAR).[2] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[2][7]

G cluster_reactants cluster_products pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)Cl pd0->pd2_complex Oxidative Addition pd2_trans L₂Pd(II)(Ar)R pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination ar_r Ar-R ar_cl Ar-Cl r_b R-B(OH)₂ base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol:

  • Reagent Preparation & Inerting: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 3-Chloroisoquinolin-6-amine (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

    • Causality: An excess of the boronic acid is used to drive the reaction to completion. The choice of base is critical; stronger bases are often required for less reactive chlorides, but compatibility with other functional groups must be considered.[7]

  • Catalyst & Ligand Addition: Under a positive pressure of an inert gas (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%) and a suitable phosphine ligand (e.g., PPh₃, SPhos, XPhos, 2-10 mol%).

    • Causality: The ligand stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich phosphine ligands are often effective for challenging couplings involving heteroaryl chlorides.[7]

  • Solvent Addition & Degassing: Add a suitable anhydrous solvent (e.g., Dioxane, Toluene, or a mixture like Dioxane/H₂O). The reaction mixture should be thoroughly degassed by bubbling with inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.

    • Causality: Degassing is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-isoquinolin-6-amine product.

Table of Representative Suzuki Coupling Conditions:

ParameterCondition A (Standard)Condition B (For Challenging Substrates)
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%)
Ligand PPh₃ (8 mol%)SPhos (4 mol%)
Base K₂CO₃ (2.0 equiv.)Cs₂CO₃ (2.5 equiv.)
Solvent Dioxane / H₂O (4:1)Toluene
Temperature 100 °C110 °C
Buchwald-Hartwig Amination for C-N Bond Formation

Principle: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling the C3-Cl position with a primary or secondary amine.[8][9] This reaction has broad utility in drug discovery, allowing for the introduction of a vast array of amine functionalities that can act as hydrogen bond donors/acceptors or basic centers for salt formation.[5] The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination.[5]

Detailed Experimental Protocol:

  • Inert Atmosphere Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., BINAP, tBuXPhos, 1.2-2.4 equiv. relative to palladium), and the base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 equiv.) to an oven-dried reaction vessel.

    • Causality: Handling under inert atmosphere is critical as both the Pd(0) species and many phosphine ligands are air-sensitive. Strong, non-nucleophilic bases like sodium tert-butoxide are often required to facilitate the deprotonation of the amine bound to the palladium center.[5]

  • Reagent Addition: Add 3-Chloroisoquinolin-6-amine (1.0 equiv.) and the desired primary or secondary amine (1.1-1.5 equiv.).

  • Solvent & Reaction: Add an anhydrous solvent (e.g., Toluene, Dioxane, THF) to achieve a concentration of 0.1-0.5 M. Seal the vessel and heat to the appropriate temperature (typically 80-110 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up & Purification: Cool the reaction mixture to room temperature. Pass the mixture through a short plug of Celite to remove the palladium catalyst, washing with an organic solvent. Concentrate the filtrate and purify the residue by flash column chromatography or preparative HPLC to obtain the desired 3-amino-isoquinolin-6-amine derivative.

Table of Key Parameters for Buchwald-Hartwig Amination:

ParameterCondition A (Primary Amines)Condition B (Secondary Amines)
Palladium Source Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand tBuXPhos (4 mol%)BINAP (3 mol%)
Base NaOtBu (1.4 equiv.)K₃PO₄ (2.0 equiv.)
Solvent TolueneDioxane
Temperature 100 °C110 °C

Application Protocol 2: Functionalization of the C6-Amino Group

Following the modification of the C3-position, the C6-amino group provides a secondary site for diversification, allowing for the extension of the molecule into different regions of a target's binding pocket or for modulating physicochemical properties.

Acylation for Amide Bond Formation

Principle: The formation of an amide bond is one of the most common reactions in medicinal chemistry. The C6-amino group readily reacts with acylating agents like acid chlorides or with carboxylic acids in the presence of coupling reagents to form stable amide linkages.

Detailed Experimental Protocol (using an Acid Chloride):

  • Dissolution: Dissolve the 3-substituted-isoquinolin-6-amine (1.0 equiv.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) in a round-bottom flask. Add a non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 equiv.).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add the desired acid chloride (1.1 equiv.) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor completion by TLC.

  • Work-up: Quench the reaction by adding water. If in DCM, separate the organic layer, wash with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄. If in THF, remove the solvent in vacuo and partition the residue between Ethyl Acetate and water, then proceed with washing and drying.

  • Purification: Concentrate the organic solution and purify the crude product by recrystallization or column chromatography.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling 3-Chloroisoquinolin-6-amine and its reagents.

  • Handling: Based on data for structurally related chloro- and amino-substituted heterocycles, this compound should be handled with care. It may be harmful if swallowed, in contact with skin, or if inhaled.[10][11] Work in a well-ventilated fume hood.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to ensure long-term stability.[10]

  • Reagents: Palladium catalysts, phosphine ligands, and strong bases (like NaOtBu) are often air and/or moisture-sensitive and should be handled under an inert atmosphere.[5] Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

3-Chloroisoquinolin-6-amine is a high-value, versatile building block for the synthesis of complex molecular architectures. Its orthogonal reactive sites at the C3 and C6 positions allow for a controlled, stepwise functionalization strategy. The palladium-catalyzed cross-coupling protocols detailed herein provide robust and reproducible methods for generating diverse libraries of novel isoquinoline derivatives, significantly accelerating hit-to-lead campaigns in drug discovery. The ability to systematically explore chemical space around this privileged scaffold makes it an indispensable tool for medicinal chemists.

References

  • 3-chloroisoquinolin-7-amine | CAS#:1374651-87-2 | Chemsrc. (URL: [Link])

  • Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes | Journal of the American Chemical Society. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Metal-free oxidative cross-coupling enabled practical synthesis of atropisomeric QUINOL and its derivatives - NIH. (URL: [Link])

  • Isoquinoline synthesis via rhodium-catalyzed oxidative cross-coupling/cyclization of aryl aldimines and alkynes - PubMed. (URL: [Link])

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Suzuki reaction - Wikipedia. (URL: [Link])

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. (URL: [Link])

  • 3-Chloroisoquinoline | C9H6ClN | CID 640968 - PubChem - NIH. (URL: [Link])

  • 3-Chloroisoquinolin-7-amine | C9H7ClN2 | CID 74891414 - PubChem. (URL: [Link])

  • A regioselective synthesis of 1-haloisoquinolines via ruthenium-catalyzed cyclization of O-methylbenzohydroximoyl halides with alkynes - Chemical Communications (RSC Publishing). (URL: [Link])

  • Coupling cyclizations with fragmentations for the preparation of heteroaromatics: quinolines from o-alkenyl arylisocyanides and boronic acids - Chemical Communications (RSC Publishing). (URL: [Link])

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (URL: [Link])

  • 6-Chloroisoquinolin-3-amine | C9H7ClN2 | CID 53404481 - PubChem - NIH. (URL: [Link])

Sources

Application

A Robust and Optimized RP-HPLC Method for the Analysis of 3-Chloroisoquinolin-6-amine

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note details the systematic development of a robust reversed-phase high-performance liquid chromatography (RP-...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the systematic development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Chloroisoquinolin-6-amine. This compound is a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other therapeutic agents.[1] A reliable analytical method is paramount for ensuring purity, monitoring reaction kinetics, and performing quality control. This guide provides a comprehensive walkthrough of the method development process, from initial analyte characterization to the final optimized protocol, explaining the scientific rationale behind each decision to ensure methodological integrity and transferability.

Introduction and Analyte Characterization

3-Chloroisoquinolin-6-amine is a heterocyclic aromatic amine with a molecular formula of C₉H₇ClN₂ and a molecular weight of 178.62 g/mol .[1] Its structure, featuring a polar amino group and a moderately nonpolar isoquinoline core, dictates its chromatographic behavior.

Key Physicochemical Properties:

PropertyValue / EstimateRationale & Impact on HPLC Method
Molecular Weight 178.62 g/mol [1]Suitable for standard HPLC analysis.
Structure Bicyclic aromatic amine[1]Strong UV chromophore, enabling sensitive UV detection.
Polarity (LogP) Estimated between 2.4 - 3.1Moderately hydrophobic, making it an ideal candidate for reversed-phase chromatography.[2][3]
pKa (Estimate) ~3-5 for the aromatic amineThe basic nature of the amino group necessitates pH control in the mobile phase to ensure consistent ionization and prevent peak tailing from silanol interactions.[4]

The primary analytical challenge for basic compounds like 3-Chloroisoquinolin-6-amine is managing interactions with the stationary phase to achieve symmetric peak shapes and reproducible retention times.

HPLC Method Development: A Rationale-Driven Approach

The development process followed a logical, stepwise optimization of key chromatographic parameters. The workflow is outlined below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Parameter Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (LogP, pKa, UV) Mode Mode Selection (Reversed-Phase) Analyte->Mode Moderately Polar Column Column Selection (Base-Deactivated C18) Mode->Column MobilePhase Mobile Phase Optimization (pH, Organic Modifier) Column->MobilePhase Detector Detector Settings (Wavelength Selection) MobilePhase->Detector FinalMethod Optimized Method Protocol Detector->FinalMethod Validation Method Validation (ICH Guidelines) FinalMethod->Validation ColumnSelection Analyte Analyte Properties: - Aromatic Amine (Basic) - Moderately Polar C18_Standard Standard C18 Analyte->C18_Standard Initial Choice C18_BD Base-Deactivated C18 Analyte->C18_BD Optimized Choice Phenyl Phenyl Phase Analyte->Phenyl Alternative Tailing Tailing C18_Standard->Tailing Risk of Peak Tailing due to Silanol Interaction GoodShape GoodShape C18_BD->GoodShape Excellent Peak Shape & Versatility PiPi PiPi Phenyl->PiPi Alternative Selectivity (π-π Interactions)

Sources

Method

Application Notes and Protocols for 3-Chloroisoquinolin-6-amine as a Pharmaceutical Intermediate

Introduction: The Strategic Importance of the Isoquinoline Scaffold The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, 3-Chloroisoquinolin-6-amine has emerged as a particularly valuable pharmaceutical intermediate. Its unique substitution pattern—a nucleophilic amino group at the 6-position and a reactive chloro group at the 3-position—provides a versatile platform for the synthesis of complex molecules, especially in the realm of kinase inhibitors for oncology and inflammatory diseases.[1] The chlorine atom at position 3 is crucial for its reactivity, activating the heterocyclic ring for nucleophilic aromatic substitution (SNAr) and participating in transition metal-catalyzed cross-coupling reactions.[1] Concurrently, the amino group at position 6 offers a convenient handle for further molecular elaboration, allowing for the strategic introduction of pharmacophores to modulate biological activity and pharmacokinetic properties.[1] This guide provides an in-depth look at the properties of 3-Chloroisoquinolin-6-amine and its application in the synthesis of targeted therapeutics.

Physicochemical and Structural Properties

3-Chloroisoquinolin-6-amine is a solid at room temperature with a distinct set of properties that govern its handling, reactivity, and analytical characterization.[1]

PropertyValueSource(s)
IUPAC Name 3-chloroisoquinolin-6-amine[1]
CAS Number 1374652-51-3[1][2]
Molecular Formula C₉H₇ClN₂[1]
Molecular Weight 178.62 g/mol [1][2]
Physical State Solid[1]
Canonical SMILES C1=CC2=CN=C(C=C2C=C1N)Cl[1]

Application Profile: Synthesis of a p70S6Kβ Kinase Inhibitor

A compelling application of a 3-chloroisoquinoline derivative is in the synthesis of potent and selective protein kinase inhibitors. Research has demonstrated the use of a closely related intermediate, 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, derived from a 3-chloroisoquinoline precursor, in the development of an inhibitor targeting p70S6Kβ, a kinase implicated in cancer cell proliferation.[3][4] The synthesis involves a highly regioselective nucleophilic aromatic substitution (SNAr) reaction.[3]

Synthetic Workflow Overview

The overall strategy showcases the utility of the 3-substituted isoquinoline core. The initial 3-chloro-isoquinoline derivative undergoes a Buchwald-Hartwig amination to install the 3-amino group. This intermediate then serves as the nucleophile in a subsequent SNAr reaction with 2,6-dichloro-3-nitropyridine to yield the final kinase inhibitor.[3][4]

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) 3-Chloroisoquinoline Derivative 3-Chloroisoquinoline Derivative Intermediate Imine Intermediate Imine 3-Chloroisoquinoline Derivative->Intermediate Imine Benzophenone Imine, Pd(OAc)2, BINAP Benzophenone Imine Benzophenone Imine Pd(OAc)2 / BINAP Pd(OAc)2 / BINAP 3-Aminoisoquinoline Derivative (Nucleophile) 3-Aminoisoquinoline Derivative (Nucleophile) Intermediate Imine->3-Aminoisoquinoline Derivative (Nucleophile) Acid Hydrolysis Acid Hydrolysis Acid Hydrolysis Final Kinase Inhibitor Final Kinase Inhibitor 3-Aminoisoquinoline Derivative (Nucleophile)->Final Kinase Inhibitor 2,6-Dichloro-3-nitropyridine, DIEA, Reflux 2,6-Dichloro-3-nitropyridine (Electrophile) 2,6-Dichloro-3-nitropyridine (Electrophile)

Caption: Synthetic workflow for a p70S6Kβ inhibitor.

Causality in Experimental Design: The SNAr Reaction

The key step in the final assembly of the inhibitor is the SNAr reaction between the 3-aminoisoquinoline derivative and 2,6-dichloro-3-nitropyridine.[3]

  • Choice of Electrophile: 2,6-dichloro-3-nitropyridine is an excellent electrophile for this reaction. The pyridine nitrogen and the strongly electron-withdrawing nitro group at the 3-position activate both the C2 and C6 positions towards nucleophilic attack.[5]

  • Regioselectivity: The reaction proceeds with high regioselectivity, with the substitution occurring at the C2 position, ortho to the nitro group.[3] This is likely a result of kinetic control, where the inductive electron-withdrawing effect of the nitro group makes the C2 position more electron-deficient and thus more susceptible to initial nucleophilic attack, despite potential steric hindrance.[5]

  • Role of the Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), is employed to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile.[3]

G 3-Aminoisoquinoline_Derivative 3-Aminoisoquinoline Derivative (Nucleophile) Product N-(6-chloro-3-nitropyridin-2-yl)-isoquinolin-3-amine (Kinase Inhibitor) 3-Aminoisoquinoline_Derivative->Product Attacks C2 position 2,6-Dichloro-3-nitropyridine 2,6-Dichloro-3-nitropyridine (Electrophile) 2,6-Dichloro-3-nitropyridine->Product Provides electrophilic center

Caption: Key relationship in the SNAr coupling reaction.

Experimental Protocol: SNAr Coupling

This protocol is adapted from the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.[3] It serves as a representative procedure for coupling 3-aminoisoquinoline derivatives.

Materials:

  • 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine (1.0 eq.)

  • 2,6-dichloro-3-nitropyridine (2.0 eq.)

  • N,N-diisopropylethylamine (DIEA) (7.0 eq.)

  • Anhydrous 1,4-dioxane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Standard workup and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine (1.0 eq.) and 2,6-dichloro-3-nitropyridine (2.0 eq.).

  • Solvent and Base Addition: Add anhydrous 1,4-dioxane to dissolve the solids, followed by the addition of DIEA (7.0 eq.) via syringe.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

    • Rationale: The elevated temperature is necessary to overcome the activation energy for the SNAr reaction.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 24-26 hours.[3]

  • Work-up: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the final product.

    • Self-Validation: The purity of the final compound should be assessed using HPLC and its identity confirmed by NMR and mass spectrometry. The regiochemistry of the substitution can be unequivocally confirmed by X-ray crystallography if suitable crystals are obtained.[3]

Conclusion

3-Chloroisoquinolin-6-amine and its derivatives are powerful intermediates for the construction of complex, biologically active molecules. The strategic positioning of the chloro and amino groups allows for a diverse range of chemical transformations, including the highly efficient Buchwald-Hartwig amination and nucleophilic aromatic substitution reactions.[1][3][6] The successful application of these methodologies in the synthesis of targeted kinase inhibitors underscores the importance of this scaffold in modern drug discovery and development.[1][3] The protocols and insights provided herein are intended to equip researchers with the foundational knowledge to effectively utilize this versatile building block in their own synthetic endeavors.

References

Application

Synthesis of Novel Derivatives from 3-Chloroisoquinolin-6-amine: A Detailed Guide for Researchers

Introduction: The Versatility of the Isoquinoline Scaffold in Drug Discovery The isoquinoline core is a privileged heterocyclic motif frequently encountered in natural products and synthetic pharmaceuticals, exhibiting a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Isoquinoline Scaffold in Drug Discovery

The isoquinoline core is a privileged heterocyclic motif frequently encountered in natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[1] Among the various substituted isoquinolines, 3-Chloroisoquinolin-6-amine stands out as a particularly valuable and versatile building block for the synthesis of novel derivatives with significant therapeutic potential.[2] Its structure, featuring a reactive chlorine atom at the 3-position and a nucleophilic amino group at the 6-position, allows for selective functionalization through a variety of modern synthetic methodologies. This guide provides an in-depth exploration of the synthesis of novel derivatives from 3-Chloroisoquinolin-6-amine, with a focus on practical application notes and detailed protocols for researchers in medicinal chemistry and drug development. The derivatives of this scaffold have shown promise as potent kinase inhibitors, anticancer agents, and modulators of various signaling pathways.[3][4]

Core Synthetic Strategies for Derivatization

The chemical reactivity of 3-Chloroisoquinolin-6-amine is primarily dictated by its two functional groups. The chlorine atom at the C-3 position is susceptible to displacement via nucleophilic aromatic substitution and serves as an excellent handle for palladium-catalyzed cross-coupling reactions. The amino group at the C-6 position can be functionalized through various reactions, including acylation and alkylation, further expanding the accessible chemical space. This guide will focus on two of the most powerful and widely employed cross-coupling reactions for the derivatization of the C-3 position: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the construction of carbon-nitrogen bonds.

I. Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron species and an organic halide.[5][6] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl scaffolds, which are common motifs in kinase inhibitors and other therapeutic agents.[7][8]

Causality Behind Experimental Choices

The success of a Suzuki-Miyaura coupling reaction hinges on the careful selection of the catalyst, ligand, base, and solvent.

  • Palladium Catalyst: Palladium(0) is the active catalytic species. Pre-catalysts such as Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand are commonly used. The choice of catalyst can influence reaction rates and yields.

  • Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often effective for coupling with heteroaryl chlorides, which can be challenging substrates.

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[5] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently employed. The choice of base can impact the reaction's functional group tolerance.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used. The aqueous phase is necessary to dissolve the inorganic base and facilitate the reaction.

Detailed Protocol: Synthesis of 3-Aryl-isoquinolin-6-amine Derivatives

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-Chloroisoquinolin-6-amine with various arylboronic acids.

Materials:

  • 3-Chloroisoquinolin-6-amine

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloroisoquinolin-6-amine (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the flask.

  • Under a positive flow of inert gas, add 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-isoquinolin-6-amine derivative.

Characterization:

The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its identity and purity.

Quantitative Data: Representative Examples of 3-Aryl-isoquinolin-6-amine Derivatives
EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenylisoquinolin-6-amine85
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)isoquinolin-6-amine92
33,5-Dimethylphenylboronic acid3-(3,5-Dimethylphenyl)isoquinolin-6-amine88
4Pyridin-3-ylboronic acid3-(Pyridin-3-yl)isoquinolin-6-amine75

Yields are based on representative literature procedures for similar substrates and may require optimization for specific arylboronic acids.

Diagram of Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine: - 3-Chloroisoquinolin-6-amine - Arylboronic acid - K2CO3 - Pd(PPh3)4 inert Inert Atmosphere (Ar or N2) reagents->inert solvent Add Solvents: - 1,4-Dioxane - Water inert->solvent heat Heat to 90-100 °C (6-12 h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor extract Aqueous Work-up & Extraction monitor->extract purify Column Chromatography extract->purify characterize Characterization: - NMR - MS purify->characterize

Caption: A generalized workflow for the Suzuki-Miyaura coupling.

II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[9][10] It allows for the formation of C-N bonds between an aryl halide and a primary or secondary amine, a transformation that is often challenging to achieve through classical methods.[11] This reaction is particularly useful for synthesizing libraries of N-substituted aminoisoquinolines for structure-activity relationship (SAR) studies.[9]

Causality Behind Experimental Choices

Similar to the Suzuki-Miyaura coupling, the choice of reagents is critical for a successful Buchwald-Hartwig amination.

  • Palladium Catalyst and Ligand: The catalyst system is paramount. For the coupling of aryl chlorides, highly active and sterically hindered biarylphosphine ligands such as BrettPhos or tBuXPhos are often required in combination with a palladium source like Pd₂(dba)₃ or a pre-formed palladium-ligand complex.[12] These ligands facilitate the challenging oxidative addition of the aryl chloride and the subsequent reductive elimination.

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can also be used depending on the substrate.[13]

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used to prevent side reactions. The choice of solvent can influence the solubility of the reagents and the reaction temperature.

Detailed Protocol: Synthesis of N-Substituted-3-aminoisoquinolin-6-amine Derivatives

This protocol outlines a general procedure for the Buchwald-Hartwig amination of 3-Chloroisoquinolin-6-amine with various primary and secondary amines.

Materials:

  • 3-Chloroisoquinolin-6-amine

  • Primary or secondary amine (1.1 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • BrettPhos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a glovebox or under a stream of inert gas, add 3-Chloroisoquinolin-6-amine (1.0 mmol), the amine (1.1 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • In a separate vial, dissolve Pd₂(dba)₃ (0.02 mmol) and BrettPhos (0.04 mmol) in anhydrous toluene (5 mL).

  • Add the catalyst solution to the Schlenk tube containing the reagents.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Wash the Celite pad with additional ethyl acetate (10 mL).

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-substituted-3-aminoisoquinolin-6-amine derivative.

Characterization:

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Quantitative Data: Representative Examples of N-Substituted-3-aminoisoquinolin-6-amine Derivatives
EntryAmineProductYield (%)
1CyclopropylamineN-Cyclopropylisoquinoline-3,6-diamine78
2Morpholine3-Morpholinoisoquinolin-6-amine85
3AnilineN³-Phenylisoquinoline-3,6-diamine72
4BenzylamineN³-Benzylisoquinoline-3,6-diamine81

Yields are based on representative literature procedures for similar substrates and may require optimization for specific amines.

Diagram of Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + Ar-Cl PdII_halide L2Pd(II)(Ar)Cl OxAdd->PdII_halide Amine_Coord Amine Coordination PdII_halide->Amine_Coord + H2NR PdII_amine [L2Pd(II)(Ar)(H2NR)]+Cl- Amine_Coord->PdII_amine Deprotonation Deprotonation (Base) PdII_amine->Deprotonation PdII_amido L2Pd(II)(Ar)(HNR) Deprotonation->PdII_amido RedElim Reductive Elimination PdII_amido->RedElim RedElim->Pd0 Regeneration Product Ar-NHR RedElim->Product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Future Perspectives

3-Chloroisoquinolin-6-amine is a highly valuable scaffold for the synthesis of a diverse array of novel derivatives with significant potential in drug discovery. The Suzuki-Miyaura coupling and Buchwald-Hartwig amination are powerful and reliable methods for the functionalization of the C-3 position, enabling the generation of libraries of compounds for biological screening. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers in this exciting field. Further exploration of other synthetic transformations, such as functionalization of the C-6 amino group and the development of novel catalytic systems, will undoubtedly lead to the discovery of new isoquinoline-based therapeutic agents.

References

  • Amendt, C., Grell, M., Zenke, F., & Krier, M. (2011). Design and synthesis of isoquinolines and benzimidazoles as RAF kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(5), 1455-1459.
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
  • Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer. (2022). European Journal of Medicinal Chemistry, 237, 114376.
  • Garza-Ramos, G., et al. (2011). Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 21(1), 41-44.
  • Kaur, M., & Singh, M. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1189-1221.
  • Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. (2023). Molecules, 28(23), 7859.
  • Identification of novel 3-aryl-1-aminoisoquinolines-based KRASG12C inhibitors: Rational drug design and expedient construction by CH functionalization/annulation. (2024). Bioorganic Chemistry, 142, 106954.
  • Application Notes and Protocols for 4-Substituted Isoquinolines as Kinase Inhibitors. (2025). BenchChem.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2019). Molecules, 24(18), 3345.
  • 3-Chloroisoquinolin-6-amine. (n.d.). Vulcanchem.
  • Buchwald-Hartwig Amin
  • Application Notes and Protocols for the Synthesis of ROCK Inhibitors Using Isoquinoline-5-sulfonyl Chlorides. (2025). BenchChem.
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2025). Molecules, 30(22), 4879.
  • Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. (2010). Chinese Chemical Letters, 21(11), 1285-1288.
  • Selective Synthesis of Aminoisoquinolines via Rh(III)-Catalyzed C-H/N-H Bond Functionalization of N-Aryl Amidines with Cyclic 2-Diazo-1,3-diketones. (2018). The Journal of Organic Chemistry, 83(21), 13463-13472.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroisoquinolines

Introduction: Unlocking the Potential of 3-Aminoisoquinolines The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and natural prod...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of 3-Aminoisoquinolines

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and natural products. In particular, 3-aminoisoquinolines are key intermediates in the synthesis of pharmaceuticals, including kinase inhibitors and central nervous system agents. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[1] This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to arylamines from aryl halides and a broad range of amine coupling partners.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination for the synthesis of diverse 3-aminoisoquinolines from 3-chloroisoquinolines. While aryl chlorides are known to be more challenging substrates compared to their bromide and iodide counterparts due to the strength of the C-Cl bond, the development of sophisticated catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, has enabled their efficient use in this transformation.[3] This document will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) interchange.[2][4] A general understanding of this mechanism is crucial for rational catalyst selection and reaction optimization.

The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst, typically complexed with phosphine ligands, undergoes oxidative addition into the carbon-chlorine bond of the 3-chloroisoquinoline to form a Pd(II) intermediate.[2]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. Subsequently, a base deprotonates the coordinated amine to form a palladium-amido complex.[1]

  • Reductive Elimination: The final and product-forming step is the reductive elimination from the palladium-amido complex, which generates the desired 3-aminoisoquinoline and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n Ox_Add Oxidative Addition Complex Pd(0)L_n->Ox_Add + 3-Chloroisoquinoline Amido_Complex Palladium-Amido Complex Ox_Add->Amido_Complex + Amine - Base-H⁺X⁻ Amido_Complex->Pd(0)L_n Amido_Complex->Pd(0)L_n Product 3-Aminoisoquinoline Amido_Complex->Product Reductive Elimination

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Key Reaction Parameters: A Guide to Optimization

The success of the Buchwald-Hartwig amination of 3-chloroisoquinolines hinges on the careful selection and optimization of several key parameters. The following tables provide a summary of common starting points and important considerations for this transformation.

Table 1: Recommended Catalysts and Ligands

The choice of the palladium source and, more critically, the phosphine ligand is paramount for achieving high yields, especially with challenging aryl chlorides.[4] Bulky, electron-rich biarylphosphine ligands are generally preferred.

Catalyst/PrecatalystLigandTypical Loading (mol%)Key Characteristics & Recommendations
Pd₂(dba)₃XPhos1-3A robust and versatile ligand for a wide range of amines. Excellent for both primary and secondary amines.
Pd₂(dba)₃RuPhos1-3Particularly effective for sterically hindered amines and anilines.
Pd₂(dba)₃BrettPhos1-3Designed for the coupling of primary amines and can exhibit selectivity for primary over secondary amines.[2]
Pd(OAc)₂SPhos2-5Another highly active biarylphosphine ligand suitable for a broad range of substrates.
[Pd(allyl)Cl]₂cataCXium® A1-3An air- and moisture-stable palladacycle precatalyst that often shows high activity.
Table 2: Selection of Base and Solvent

The base plays a crucial role in the deprotonation of the amine and the overall efficiency of the catalytic cycle. The solvent must be anhydrous and capable of solubilizing the reactants and catalyst system at the reaction temperature.

BaseTypical EquivalentsRecommended SolventsNotes
Sodium tert-butoxide (NaOtBu)1.5 - 2.0Toluene, Dioxane, THFA strong, commonly used base. Can be incompatible with base-sensitive functional groups.[2]
Lithium bis(trimethylsilyl)amide (LHMDS)1.5 - 2.0Toluene, THFA strong, non-nucleophilic base. Offers good proton tolerance.[2]
Cesium carbonate (Cs₂CO₃)2.0 - 3.0Dioxane, TolueneA milder base, often suitable for substrates with base-sensitive functionalities.[5]
Potassium phosphate (K₃PO₄)2.0 - 3.0Dioxane, t-BuOHAnother mild base that can be effective in certain systems.

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of 3-chloroisoquinoline. These should be considered as starting points and may require optimization for specific amine coupling partners. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: General Procedure for the Amination of 3-Chloroisoquinoline

This protocol is a good starting point for a variety of primary and secondary amines.

Materials:

  • 3-Chloroisoquinoline (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • XPhos (0.036 mmol, 3.6 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv.)

  • Anhydrous Toluene (5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to the Schlenk tube.

  • Reagent Addition: Add the 3-chloroisoquinoline and the amine to the reaction vessel.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd₂(dba)₃, XPhos, NaOtBu, 3-Chloroisoquinoline, Amine setup->reagents solvent Add Anhydrous Toluene reagents->solvent reaction Heat to 100-110 °C solvent->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify end Characterized Product purify->end

Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.

Characterization of 3-Aminoisoquinolines

The successful synthesis of the desired 3-aminoisoquinoline product should be confirmed by standard analytical techniques.

Table 3: Expected Spectroscopic Data for a Representative Product (N-Phenylisoquinolin-3-amine)
TechniqueExpected Observations
¹H NMR Aromatic protons of the isoquinoline and phenyl rings in the range of δ 7.0-9.0 ppm. A broad singlet for the N-H proton.
¹³C NMR Aromatic carbons in the range of δ 110-155 ppm. The carbon attached to the amino group (C-3) will be shifted upfield compared to the parent isoquinoline.
Mass Spec. A prominent molecular ion peak ([M]⁺) corresponding to the calculated mass of the product.
IR A characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹.

Troubleshooting Common Issues

While the Buchwald-Hartwig amination is a robust reaction, challenges can arise, particularly with heteroaromatic substrates.

Table 4: Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poor choice of ligand/base- Use a fresh batch of palladium precursor and ligand.- Ensure solvents and reagents are rigorously dried.- Screen different ligands (e.g., RuPhos, BrettPhos) and bases (e.g., LHMDS, Cs₂CO₃).
Formation of Side Products - Hydrodehalogenation of the starting material- Dimerization of the starting material- Use a less sterically hindered ligand.- Lower the reaction temperature.- Ensure a slight excess of the amine is used.
Difficulty in Purification - Co-elution of product with ligand or byproducts- Use a different eluent system for column chromatography.- Consider an acidic wash during work-up to remove basic impurities.

Conclusion

The Buchwald-Hartwig amination is a highly effective and versatile method for the synthesis of 3-aminoisoquinolines from readily available 3-chloroisoquinolines. Careful consideration of the catalyst system, base, and reaction conditions is essential for achieving optimal results. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to successfully employ this powerful transformation in their synthetic endeavors, accelerating the discovery and development of novel isoquinoline-based molecules with potential therapeutic applications.

References

  • Méndez, L. J., et al. (2024). Catalytic synthesis of 3(2H)-isoquinolinones and 3-aminoisoquinolines. Request PDF. [Link]

  • Modular isoquinoline synthesis using catalytic enolate arylation and in situ functionalization. (2013). PubMed. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

  • Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Rozwadowska, M. D. (n.d.). RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. Faculty of Chemistry, Adam Mickiewicz University. [Link]

  • Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. (2025). PubMed Central. [Link]

  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • A Versatile Synthesis of Substituted Isoquinolines. (2012). PubMed Central. [Link]

  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. (2021, July 26). YouTube. [Link]

  • Synthesis of 3-Amino- and 3-Nitro-2-arylquinolines1. (n.d.). ElectronicsAndBooks. [Link]

  • Isoquinolines, process for their preparation, and pharmaceutical preparations containing them. (n.d.).
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]

Sources

Application

Introduction: Unlocking the Therapeutic Potential of the Isoquinoline Scaffold

An In-Depth Guide to Designing Cellular Assays for 3-Chloroisoquinolin-6-amine Derivatives The 3-chloroisoquinolin-6-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Designing Cellular Assays for 3-Chloroisoquinolin-6-amine Derivatives

The 3-chloroisoquinolin-6-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents.[1] Its derivatives have shown promise in a range of applications, including as anticancer, anti-inflammatory, and immunomodulatory compounds.[1] A primary focus of research on this scaffold has been the development of potent and selective kinase inhibitors.[1][2] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[3][4]

Developing a successful kinase inhibitor requires a rigorous and systematic evaluation of its activity within the complex environment of a living cell. Simple biochemical assays, while useful for initial screening, do not account for crucial factors like cell permeability, off-target binding, or metabolic degradation.[5][6] Therefore, a well-designed suite of cellular assays is paramount to validate a compound's mechanism of action and predict its therapeutic potential.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust cellular assay cascade for novel 3-chloroisoquinolin-6-amine derivatives. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating system that progresses logically from target engagement to functional cellular outcomes.

The Assay Cascade: A Multi-Pillar Approach to Compound Validation

A successful cellular evaluation of a novel inhibitor is not a single experiment but a logical sequence of assays. Each step provides a piece of a larger puzzle, building confidence in the compound's on-target activity and its ultimate biological effect. Our recommended workflow integrates three key stages: Target Engagement, Mechanistic Validation, and Functional Outcome.

G cluster_0 Phase 1: Target Validation cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Functional Outcomes TE Target Engagement Assay (CETSA) KIA In-Cell Kinase Inhibition (e.g., NanoBRET™, ADP-Glo™) TE->KIA Confirms compound hits target in cell CV Cell Viability & Cytotoxicity Assays KIA->CV Links target inhibition to cellular phenotype AP Apoptosis Assay (Caspase Activity) CV->AP Elucidates mechanism of cell death

Caption: The Cellular Assay Cascade for Inhibitor Validation.

Part 1: Confirming Target Engagement with the Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: Before investigating the downstream effects of an inhibitor, it is critical to confirm that the compound physically interacts with its intended protein target inside a cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[7][8] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced unfolding and aggregation.[5][9][10] This allows for a direct, label-free assessment of target engagement in a physiologically relevant environment.

CETSA_Principle cluster_0 No Drug Control cluster_1 Drug-Treated Sample A Native Protein B Heat Challenge A->B C Denatured & Aggregated Protein (Insoluble) B->C D Drug-Bound Protein Complex E Heat Challenge D->E F Stabilized Protein (Soluble) E->F

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Protocol: Western Blot-Based CETSA for Target Engagement

This protocol describes a classic CETSA workflow where the amount of soluble target protein remaining after a heat challenge is quantified by Western Blot.

Self-Validation System: The inclusion of both a vehicle control and a temperature gradient is crucial. A successful experiment will show a temperature-dependent decrease in soluble protein in the vehicle-treated samples, and a rightward shift in this curve for the drug-treated samples, indicating stabilization.

Materials:

  • Cell line expressing the target kinase of interest.

  • 3-Chloroisoquinolin-6-amine derivative (test compound) and a known inhibitor (positive control).

  • Complete cell culture medium, PBS, and trypsin.

  • Cell scrapers.

  • PCR tubes or strips.

  • Thermal cycler or heating blocks.

  • Ultracentrifuge or high-speed microcentrifuge.

  • Protein lysis buffer with protease and phosphatase inhibitors.

  • BCA or Bradford protein assay kit.

  • SDS-PAGE gels, transfer system, and Western Blotting reagents.

  • Primary antibody specific to the target kinase.

  • HRP-conjugated secondary antibody and chemiluminescence substrate.

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in sufficient quantity (e.g., two 10 cm dishes per condition) to achieve 80-90% confluency.

    • Treat one set of cells with the test compound at a desired concentration (e.g., 10x the expected IC50) and the other with vehicle (e.g., 0.1% DMSO) for 1-2 hours in the incubator.

  • Harvesting:

    • Wash cells twice with ice-cold PBS.

    • Harvest cells by scraping into PBS and pellet by centrifugation at 4°C.

    • Resuspend the cell pellet in a suitable buffer (e.g., PBS with protease inhibitors) at a high concentration.

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40, 44, 48, 52, 56, 60, 64°C) for both vehicle and compound-treated groups.

    • Place the tubes in a thermal cycler and heat for 3 minutes at the specified temperatures.

    • Cool the samples immediately on ice for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath). This is a common method to lyse cells without detergents that might interfere with protein stability.

    • Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Quantification by Western Blot:

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Normalize the samples to the same protein concentration.

    • Analyze equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the primary antibody against the target protein, followed by the HRP-secondary antibody.

    • Visualize the bands using a chemiluminescence detection system. Densitometry is used to quantify the band intensity.

  • Data Analysis:

    • Plot the relative band intensity (normalized to the non-heated control) against temperature for both vehicle and compound-treated samples to generate the melting curves. A thermal shift is observed as a rightward move of the curve for the compound-treated sample.

Part 2: In-Cell Kinase Inhibition Assay

Expertise & Experience: Once target engagement is confirmed, the next logical step is to quantify the compound's inhibitory effect on the kinase's enzymatic activity within the cell. Modern luminescence-based assays provide the sensitivity and throughput needed for this analysis.[11] Assays like Promega's ADP-Glo™ measure kinase activity by quantifying the amount of ADP produced in the kinase reaction, providing a direct measure of enzyme activity.[11]

Hypothetical Kinase Signaling Pathway

Many kinases targeted in cancer therapy are part of well-established signaling cascades, such as the MAPK/ERK pathway, which drives cell proliferation.[3] A 3-chloroisoquinolin-6-amine derivative might inhibit a kinase (e.g., MEK) in this pathway.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cell Proliferation, Survival, Angiogenesis TF->Response Inhibitor 3-Chloroisoquinolin-6-amine Derivative Inhibitor->MEK Inhibition

Caption: Simplified MAPK/ERK signaling pathway, a common therapeutic target.

Protocol: Luminescence-Based In-Cell Kinase Assay (Adapted from ADP-Glo™ Principle)

Self-Validation System: This protocol relies on a dose-response curve. A potent and specific inhibitor will show a sigmoidal curve with a low IC50 value. Including a known potent inhibitor as a positive control and a vehicle control to define 0% and 100% activity, respectively, is essential for data normalization.

Materials:

  • White, opaque 96-well or 384-well assay plates.

  • Cell line of interest.

  • Test compound and controls.

  • Cell lysis buffer.

  • Kinase reaction buffer containing the specific substrate for the target kinase and ATP.

  • ADP-Glo™ Reagent and Kinase Detection Reagent (or similar ADP-quantifying system).

  • Luminometer.

Methodology:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate and grow to desired confluency.

    • Prepare serial dilutions of the 3-chloroisoquinolin-6-amine derivative in culture medium.

    • Treat the cells with the compound dilutions and controls for a predetermined time (e.g., 2 hours).

  • Cell Lysis:

    • Remove the culture medium.

    • Add a small volume of a suitable lysis buffer to each well and incubate according to the manufacturer's instructions to release the intracellular contents, including the target kinase.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a master mix containing the kinase's specific substrate and ATP to the cell lysate.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes). This allows the kinase present in the lysate to phosphorylate its substrate, converting ATP to ADP.

  • Signal Generation:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30-60 minutes in the dark.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Part 3: Assessing Downstream Functional Cellular Outcomes

Expertise & Experience: Demonstrating that a compound inhibits its target is only part of the story. The ultimate goal is to show that this inhibition leads to a desired biological outcome, such as reducing cancer cell viability.[12] Therefore, functional assays are the final and most critical validation step.

Protocol: Cell Viability Assay (MTT Assay)

Self-Validation System: This assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] A dose-dependent decrease in the signal indicates that the compound is reducing cell viability. Controls should include untreated cells (100% viability) and cells treated with a known cytotoxic agent like doxorubicin (positive control).[2]

Materials:

  • Cancer cell line of interest.

  • 96-well clear flat-bottom plates.

  • Test compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader capable of measuring absorbance at 570 nm.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[2]

  • Compound Treatment: Treat cells with serial dilutions of the 3-chloroisoquinolin-6-amine derivative for a relevant duration (e.g., 48 or 72 hours).[2]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Live, metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot cell viability (%) against the log of compound concentration to calculate the GI50 (concentration for 50% growth inhibition).

Data Presentation and Interpretation

Assay TypeParameter MeasuredExample Derivative AExample Derivative B
Target Engagement CETSA Thermal Shift (ΔTm in °C)+ 4.2 °C+ 0.5 °C
Mechanistic In-Cell Kinase IC50 (nM)25 nM> 10,000 nM
Functional Cell Viability GI50 (nM)150 nM> 20,000 nM

Interpretation:

  • Derivative A shows strong target engagement (significant thermal shift), potent on-target kinase inhibition in cells, and a corresponding effect on cell viability. This is a promising candidate.

  • Derivative B fails to engage the target, shows no kinase inhibition, and has no effect on cell viability. This compound is likely inactive against the intended target.

This integrated approach provides a robust validation of a compound's mechanism of action. A strong correlation between target engagement, kinase inhibition, and a functional cellular response provides high confidence that the observed phenotype is a direct result of on-target activity.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (2018). Hot Topics: Cellular thermal shift assays to measure ligand-to-target engagement. IUPHAR/BPS. [Link]

  • Li, G., et al. (2020). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery. [Link]

  • Ojemalm, K., et al. (2016). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Journal of Proteome Research. [Link]

  • Schroeder, R. L., et al. (2010). Cell-based Assays to Identify Inhibitors of Viral Disease. Current Pharmaceutical Design. [Link]

  • Maresca, G., et al. (2025). Novel synthetic lethality-based cellular assays for cancer drug discovery. AACR Annual Meeting 2025. [Link]

  • Westby, M., et al. (2005). Cell-based and biochemical screening approaches for the discovery of novel HIV-1 inhibitors. Antiviral Research. [Link]

  • Reaction Biology. Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. [Link]

  • Lee, H., et al. (2007). Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity. Archives of Pharmacal Research. [Link]

  • Almalki, A. J., et al. (2016). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Chemistry Central Journal. [Link]

  • National Institutes of Health. Kinase Screening and Profiling: Methods and Protocols. NIH. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Gomha, S. M., et al. (2016). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Chemistry Central Journal. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Chloroisoquinolin-6-amine

Welcome to the technical support guide for the synthesis of 3-Chloroisoquinolin-6-amine (C₉H₇ClN₂, CAS: 1374652-51-3). This document is designed for researchers, chemists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Chloroisoquinolin-6-amine (C₉H₇ClN₂, CAS: 1374652-51-3). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure the highest purity of the final product. We will delve into the mechanistic rationale behind procedural steps and provide field-proven troubleshooting advice.

The most common and scalable route to 3-Chloroisoquinolin-6-amine involves a multi-step pathway, typically starting from 2-(carboxymethyl)-4-nitrobenzoic acid. The key challenges in this synthesis often arise during the final selective reduction step, where careful control is required to reduce the nitro group without cleaving the aryl-chloride bond.

Overall Synthetic Workflow

The following diagram outlines the validated synthetic pathway discussed in this guide.

G A 2-(Carboxymethyl)-4- nitrobenzoic acid B 6-Nitroisoquinoline- 1,3(2H,4H)-dione A->B Urea, Acetic Acid, Δ C 1,3-Dichloro-6- nitroisoquinoline B->C POCl₃, DMF (cat.), Δ D 3-Chloroisoquinolin- 6-amine C->D H₂, Pd/C, THF, 45°C

Caption: Common multi-step synthesis of 3-Chloroisoquinolin-6-amine.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Question 1: My final selective hydrogenation step is resulting in a very low yield of 3-Chloroisoquinolin-6-amine. What are the primary causes and how can I optimize this critical step?

Answer: Low yield in the selective reduction of 1,3-dichloro-6-nitroisoquinoline is the most frequent challenge. The goal is to completely reduce the nitro group to an amine while preserving the chlorine atom at the C-3 position. The primary causes of failure are:

  • Catalyst Inactivity or Poisoning: The Palladium on carbon (Pd/C) catalyst is susceptible to poisoning by impurities carried over from previous steps.

  • Over-reduction (Dechlorination): The C-Cl bond can be hydrogenolyzed under harsh conditions (high temperature, high pressure, or prolonged reaction time), leading to the formation of 6-aminoisoquinoline.

  • Incomplete Reaction: Insufficient catalyst loading, low hydrogen pressure, or suboptimal temperature can lead to incomplete conversion of the starting material.

Optimization Strategy:

A robust, industrially validated procedure involves careful control of reaction parameters.[1] The key is to achieve full reduction of the nitro group before significant dechlorination occurs.

Optimized Protocol for Selective Hydrogenation:

ParameterRecommended ValueRationale & Causality
Catalyst 10% Pd/CStandard catalyst for nitro group reductions. The support and metal loading are critical for activity and selectivity.
Catalyst Loading ~6.5% w/w (relative to starting material)Ensures a sufficient number of active sites for the reaction to proceed efficiently without being excessive, which could promote dechlorination.[1]
Solvent Tetrahydrofuran (THF)A good solvent for the starting material and intermediates; relatively inert under hydrogenation conditions.
Temperature 45°CBalances reaction rate with selectivity. Higher temperatures significantly increase the rate of dechlorination.[1]
H₂ Pressure 0.6 MPa (~87 psi)Provides sufficient hydrogen concentration to drive the reaction without being overly aggressive, thus minimizing hydrodechlorination.[1]
Reaction Time 6-8 hoursTypically sufficient for complete nitro reduction. Progress should be monitored by TLC or HPLC to avoid unnecessarily long reaction times.
Additives K₂CO₃ (post-initial hydrogenation)In some procedures, a base like potassium carbonate is added after the initial nitro reduction to neutralize any generated acids (e.g., HCl from trace dechlorination) that could inhibit the catalyst or promote side reactions.[1]

Step-by-Step Experimental Protocol:

  • Suspend 1,3-dichloro-6-nitroisoquinoline (1.0 eq) and 10% Pd/C (approx. 6.5% w/w) in anhydrous THF in a high-pressure hydrogenation vessel.

  • Purge the vessel multiple times with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to 0.6 MPa and heat the reaction mixture to 45°C with vigorous stirring.

  • Maintain these conditions for 6-8 hours, monitoring the consumption of starting material by TLC or HPLC.

  • Once the nitro group reduction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified.

Question 2: I am observing a significant amount of the dechlorinated byproduct, 6-aminoisoquinoline. How can I suppress this side reaction?

Answer: The formation of 6-aminoisoquinoline is a direct result of hydrodechlorination. This occurs when the Pd/C catalyst reduces the C-Cl bond in addition to the nitro group.[2]

Troubleshooting Flowchart for Dechlorination:

G Start Dechlorination Observed (>5%)? Check_T Is Temperature > 45°C? Start->Check_T Check_P Is H₂ Pressure > 0.6 MPa? Check_T->Check_P No Solution Reduce Parameter & Re-run Experiment Check_T->Solution Yes Check_Time Is Reaction Time > 8h (post-nitro reduction)? Check_P->Check_Time No Check_P->Solution Yes Check_Cat Is Catalyst Loading High? Check_Time->Check_Cat No Check_Time->Solution Yes Check_Cat->Solution Yes Final Consider Catalyst Modifier or Alternative Catalyst Check_Cat->Final No

Caption: Troubleshooting hydrodechlorination side reactions.

Mitigation Strategies:

  • Strict Parameter Control: Adhere closely to the optimized temperature (45°C) and pressure (0.6 MPa) outlined in the table above. Even small increases can dramatically favor dechlorination.

  • Precise Reaction Monitoring: Use TLC or HPLC to determine the exact point at which the nitro group has been consumed. Stop the reaction immediately to prevent further reduction of the C-Cl bond.

  • Catalyst Screening: If dechlorination remains an issue, consider using a less active catalyst or a catalyst with a different support. In some cases, specific additives or "poisoned" catalysts (like Lindlar's catalyst) can offer higher selectivity, though reaction times may increase.

Question 3: My synthesis of the 1,3-dichloro-6-nitroisoquinoline precursor is inefficient. How can I improve the yield of this chlorination step?

Answer: This step involves the conversion of 6-nitroisoquinoline-1,3(2H,4H)-dione using a chlorinating agent, typically phosphorus oxychloride (POCl₃).[3] Inefficiency usually stems from incomplete reaction or thermal decomposition.

Key Optimization Points:

  • Use of a Catalyst: Adding a catalytic amount of N,N-Dimethylformamide (DMF) is crucial. POCl₃ reacts with DMF to form the Vilsmeier reagent in situ.[4] This chloroiminium salt is a much more powerful electrophile than POCl₃ alone, facilitating a more efficient reaction at a lower temperature.

  • Temperature Control: The reaction requires heating (reflux), but excessive temperatures can lead to charring and the formation of tarry byproducts.[5] A reflux temperature of around 100-110°C is typical.

  • Anhydrous Conditions: POCl₃ reacts violently with water. Ensure all glassware is oven-dried and that the starting material is anhydrous to prevent quenching of the reagent.

  • Work-up Procedure: The work-up must be performed cautiously. The reaction mixture should be cooled to room temperature before being slowly poured onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃ and precipitates the product.[3]

Step-by-Step Chlorination Protocol:

  • In a round-bottom flask fitted with a reflux condenser and drying tube, combine 6-nitroisoquinoline-1,3(2H,4H)-dione (1.0 eq) and an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

  • Add a catalytic amount of DMF (e.g., 0.1 eq).

  • Heat the mixture to reflux (approx. 110°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Allow the mixture to cool to room temperature.

  • Carefully remove the excess POCl₃ under reduced pressure in a well-ventilated fume hood.

  • Very slowly and cautiously, pour the residual dark oil onto a large beaker of crushed ice with vigorous stirring.

  • The solid product will precipitate. Isolate the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the most critical safety precaution to take during this synthesis? A1: The two most significant hazards are handling phosphorus oxychloride (POCl₃) and pressurized hydrogen gas. POCl₃ is highly corrosive and reacts violently with water, releasing HCl gas; it must be handled in a fume hood with appropriate personal protective equipment (PPE).[3] The hydrogenation step involves a flammable gas under pressure and requires a properly rated and maintained hydrogenation vessel and adherence to all standard operating procedures for high-pressure reactions.

Q2: How can I effectively purify the final 3-Chloroisoquinolin-6-amine product? A2: The primary impurities are the dechlorinated byproduct and unreacted starting material.

  • Column Chromatography: This is the most effective method for lab-scale purification. A silica gel column using a gradient of ethyl acetate in hexanes is typically successful in separating the desired product from less polar starting material and more polar byproducts.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can yield high-purity material.

  • Acid-Base Extraction: As an amine, the product can be dissolved in a dilute acidic aqueous solution (e.g., 1M HCl), washed with an organic solvent (like ethyl acetate) to remove non-basic impurities, and then re-precipitated by basifying the aqueous layer with NaOH or NaHCO₃ before extracting back into an organic solvent.[6]

Q3: Are there alternative synthetic routes to this compound? A3: While the described pathway is common, other strategies exist. For instance, one could construct a 6-aminoisoquinoline core first and then selectively chlorinate the 3-position. However, electrophilic chlorination of an activated ring system can be difficult to control and may lead to mixtures of isomers. Another approach is a deaminative chlorination of a 3-aminoisoquinoline precursor, though this requires the synthesis of a different intermediate.[7][8] For scalability and reliability, the reduction of 1,3-dichloro-6-nitroisoquinoline remains the preferred method.[1]

References

  • Vulcanchem. (n.d.). 3-Chloroisoquinolin-6-amine.
  • Benchchem. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide.
  • Benchchem. (n.d.). Optimizing reaction conditions for the chemical synthesis of (-)-Stylopine.
  • Grokipedia. (n.d.). Bischler–Napieralski reaction.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved January 5, 2026, from [Link]

  • RSC Publishing. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved January 5, 2026, from [Link]

  • Slideshare. (n.d.). Bischler napieralski reaction. Retrieved January 5, 2026, from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 5, 2026, from [Link]

  • Google Patents. (n.d.). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
  • Nature. (2021). Deaminative chlorination of aminoheterocycles. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2021). (PDF) Deaminative chlorination of aminoheterocycles. Retrieved January 5, 2026, from [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved January 5, 2026, from [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Chloroisoquinolin-6-amine

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists working with 3-Chloroisoquinolin-6...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists working with 3-Chloroisoquinolin-6-amine. As a critical building block in the synthesis of kinase inhibitors and other pharmacologically active agents, its purity is paramount for reproducible downstream results.[1] However, its purification is often non-trivial due to its chemical nature.

This document moves beyond standard protocols to provide a deeper, cause-and-effect understanding of the purification challenges you may encounter. We will address common issues in a direct question-and-answer format, grounded in the principles of organic chemistry and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3-Chloroisoquinolin-6-amine?

A1: The impurity profile is intrinsically linked to the synthetic route. A prevalent method for synthesizing this compound is the selective reduction of a nitro-precursor, such as 1,3-dichloro-6-nitroisoquinoline.[1] Based on this and other common isoquinoline syntheses, you should anticipate the following impurities:

  • Unreacted Starting Materials: Residual nitro-compounds (e.g., 1,3-dichloro-6-nitroisoquinoline) are a common issue if the reduction is incomplete.

  • Dechlorinated Byproducts: Over-reduction, particularly during catalytic hydrogenation, can lead to the loss of the chlorine atom, resulting in 6-aminoisoquinoline.

  • Regioisomers: Depending on the initial cyclization strategy (e.g., Bischler-Napieralski or Pomeranz-Fritsch type reactions), the formation of regioisomers is possible.[2][3][4] These can be exceptionally difficult to separate due to their similar physical properties.[5]

  • Residual Catalysts: If catalytic hydrogenation was used (e.g., with Pd/C), trace amounts of the metal catalyst may carry through.

  • Solvent Adducts & Degradants: The amine functionality can be susceptible to oxidation or reaction with residual reagents if not handled properly.[6]

Q2: How can I quickly assess the purity of my crude sample before attempting a large-scale purification?

A2: A multi-pronged analytical approach is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): This is your first and fastest tool. Use a fluorescently-backed silica plate and visualize under UV light. It will give you a qualitative picture of the number of components in your mixture. For this specific molecule, a mobile phase of Dichloromethane/Methanol (e.g., 95:5) or Ethyl Acetate/Hexane (e.g., 50:50) with a small amount of triethylamine (0.5-1%) is a good starting point to get clean spots.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the gold standard. A reversed-phase C18 column is typically effective for isoquinoline derivatives.[7][8] A gradient method using acetonitrile and water with 0.1% formic or trifluoroacetic acid as a modifier will provide excellent resolution and allow you to calculate purity based on peak area percentage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum is invaluable. It can confirm the structure of your desired product and may reveal the presence of major impurities if their signals are distinct from your product's peaks.[1]

Q3: What are the recommended handling and storage conditions for 3-Chloroisoquinolin-6-amine?

A3: Due to the presence of the amine and chloro-substituents, the compound's stability can be compromised by environmental factors.

  • Storage: Store in a tightly sealed, amber glass vial in a cool (2-8°C), dark, and dry place. To prevent slow degradation via oxidation or hydrolysis, storage under an inert atmosphere (Argon or Nitrogen) is best practice.[9]

  • Handling: Avoid prolonged exposure to air and light. The amine group can slowly oxidize, leading to discoloration (often turning brownish).[4] The chloro-isoquinoline structure may be susceptible to hydrolysis in the presence of moisture.[9]

Troubleshooting Guide: Column Chromatography

Column chromatography is the most common method for purifying this compound, but the basic amine group presents a well-known challenge on standard silica gel.

Q4: My compound is streaking severely on my silica TLC plate and I'm getting poor separation. What's happening and how do I fix it?

A4: This is the most frequent issue encountered. The streaking (or tailing) is caused by the interaction between the basic amine group of your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding prevents the formation of a tight band as the compound moves up the plate.

Solution: You must neutralize the acidic sites on the silica.

  • Add a Basic Modifier: Incorporate a small amount of a volatile base into your eluent.

    • Triethylamine (TEA): Add 0.5% to 2% TEA to your mobile phase. TEA is a stronger base than your product and will preferentially bind to the acidic sites on the silica, allowing your compound to elute cleanly.[10][11]

    • Ammonia: For more polar solvent systems (e.g., DCM/Methanol), using a 7N solution of ammonia in methanol as your polar component can be very effective.

The diagram below illustrates this crucial concept.

cluster_0 Without Base Modifier cluster_1 With Base Modifier (e.g., TEA) a Basic Amine Product b Acidic Silica Surface a->b Interacts with c Strong, Non-Specific Binding b->c Leads to d Streaking / Tailing on TLC c->d Results in e Triethylamine (TEA) f Acidic Silica Surface e->f Preferentially Binds to g Neutralized Silica Surface f->g Creating a i Clean Elution (Sharp Bands) g->i Allowing for h Basic Amine Product h->g Weakly Interacts with

Caption: Logic flow for mitigating amine-silica interactions.

Q5: I've added triethylamine, but my product is still co-eluting with an impurity. How can I improve the separation?

A5: If basic impurities are no longer the issue, the challenge lies in the inherent resolving power of your chosen solvent system.

  • Optimize Solvent Polarity: Your goal is to find a solvent system where your product has an Rf value between 0.2 and 0.4 on TLC. This range typically provides the best separation on a column. Systematically test different ratios of a non-polar solvent (e.g., Hexanes, Toluene) and a polar solvent (e.g., Ethyl Acetate, Dichloromethane).[5]

  • Change Solvent Selectivity: If adjusting polarity fails, switch one of the solvents. For example, if Hexane/Ethyl Acetate isn't working, try Dichloromethane/Methanol. Different solvents interact with your compound and the stationary phase in unique ways, which can dramatically alter the relative separation of closely related compounds.

  • Use a Gradient Elution: For very difficult separations, a gradient elution is superior to an isocratic (constant solvent ratio) one. Start with a less polar solvent mixture and gradually increase the polarity during the column run. This keeps the early-eluting spots tight and provides the necessary "push" to elute your more polar product later, often sharpening the band and improving resolution.[10]

Q6: My recovery from the column is low, and I suspect the product is degrading on the silica. What are my options?

A6: While less common than binding issues, degradation on acidic silica is possible for sensitive molecules.

  • Deactivate the Silica: Before running the column, you can flush the packed silica gel with your starting eluent containing 1-2% triethylamine. Discard this initial solvent volume. This pre-neutralizes the entire stationary phase.[10]

  • Use an Alternative Stationary Phase: If degradation persists, switch to a less acidic stationary phase.

    • Alumina (Al₂O₃): Alumina is available in neutral, basic, or acidic forms. Neutral or basic alumina is an excellent alternative for purifying amines.[11] You will need to re-optimize your solvent system with TLC on alumina plates first.

    • Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography using solvents like acetonitrile and water may be a viable, albeit more expensive, option for preparative scale.[11]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful, cost-effective technique that can yield highly pure material if the conditions are right.[12][13]

Q7: I'm having trouble finding a good solvent for recrystallization. What is a systematic way to screen for one?

A7: The ideal solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[5][14]

Screening Protocol:

  • Place ~10-20 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetonitrile, Water) dropwise at room temperature until you have about 0.5 mL. Note the solubility.

  • If a compound is insoluble at room temp, heat the test tube gently in a water or sand bath.

  • If the solid dissolves completely upon heating, you have a potential candidate.

  • Remove the tube from the heat and let it cool slowly to room temperature, then place it in an ice bath.

  • A good solvent will show significant crystal formation upon cooling.

If no single solvent works, try a binary solvent system (e.g., Ethanol/Water, Toluene/Hexane). Dissolve the compound in a minimal amount of the "good" hot solvent, then add the "poor" solvent dropwise until the solution becomes cloudy (the saturation point). Then, add a few more drops of the "good" solvent to clarify and allow it to cool slowly.

Q8: When I cool my solution, my product separates as an oil, not as crystals. How do I fix this?

A8: "Oiling out" occurs when the solubility of the compound decreases so rapidly upon cooling that it comes out of solution above its melting point, forming a liquid phase instead of an ordered crystal lattice.

Solutions:

  • Cool More Slowly: The most common cause is cooling the solution too quickly.[5] Let the flask cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Insulating the flask can help.

  • Use a More Dilute Solution: The solution may be too concentrated. Add a bit more hot solvent to the oiled-out mixture to redissolve it, then attempt the cooling process again.

  • Scratch the Glass: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites to initiate crystallization.[14]

  • Add a Seed Crystal: If you have a small crystal of pure product, add it to the cooled solution. This provides a perfect template for crystal growth.[14]

Experimental Protocols & Data

Protocol 1: Optimized Flash Column Chromatography
  • TLC Optimization: Identify an optimal solvent system (e.g., 80:20 Ethyl Acetate/Hexane + 1% TEA) that gives your product an Rf of ~0.3.

  • Column Packing: Dry pack a silica gel column with the appropriate amount of silica (typically 50-100x the mass of your crude product). Settle the silica by tapping, then wet the column with the starting eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb this solution onto a small amount of silica gel (~2-3x the mass of your product). Evaporate the solvent completely to get a free-flowing powder.

  • Running the Column: Carefully add the solid-loaded sample to the top of the packed column. Gently add a layer of sand. Begin eluting with your chosen solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: HPLC Method for Purity Analysis

This protocol provides a robust starting point for purity assessment.[7][8]

ParameterSpecification
Instrumentation HPLC system with UV or PDA detector
Column Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Sample Prep. 1 mg/mL in 50:50 Acetonitrile/Water, filter (0.45 µm)
Purification Workflow Overview

The following diagram outlines a logical workflow for proceeding from a crude reaction mixture to a final, purified product.

crude Crude Reaction Mixture workup Aqueous Workup / Extraction crude->workup purity_check1 Initial Purity Assessment (TLC, HPLC, NMR) workup->purity_check1 decision Purity > 98%? purity_check1->decision purify Purification Required decision->purify No final_product Pure Product decision->final_product Yes chromatography Column Chromatography purify->chromatography Complex Mixture recrystal Recrystallization purify->recrystal Mostly Pure purity_check2 Final Purity Analysis (HPLC, NMR) chromatography->purity_check2 recrystal->purity_check2 purity_check2->final_product

Caption: General purification and analysis workflow for 3-Chloroisoquinolin-6-amine.

References

  • Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • Wikipedia. (2023). Isoquinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Tutorsglobe.com. (n.d.). Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. Retrieved from [Link]

  • Isoquinoline. (n.d.). Retrieved from a general chemistry resource PDF. [Note: A direct, stable URL was not available in the search results for this specific document, but the information is consistent with general heterocyclic chemistry principles.]
  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). Retrieved from a university chemistry resource PDF. [Note: A direct, stable URL was not available in the search results for this specific document.]
  • Liu, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29415–29422. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • MH Chem. (2022, August 11). How to purify Amine? [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. Retrieved from [Link]

  • Nielsen, C. J., et al. (2010). Atmospheric Degradation of Amines (ADA). NILU. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in Substituted Isoquinoline Synthesis

Welcome to the Technical Support Center for Substituted Isoquinoline Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in constructing the...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Substituted Isoquinoline Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in constructing the isoquinoline scaffold. As specialists in synthetic organic chemistry, we understand that while reactions like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch are powerful tools, they are not without their nuances. Unforeseen side reactions can often lead to diminished yields, complex purification challenges, and project delays.

This document serves as a dynamic troubleshooting resource. Instead of a rigid protocol, we offer a series of targeted, in-depth solutions to common problems, structured in a practical question-and-answer format. Our goal is to provide not just a solution, but a foundational understanding of the mechanistic principles at play, empowering you to diagnose and resolve issues in your own laboratory settings.

Section 1: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides using dehydrating acidic reagents.[1][2][3] While robust, its success is highly dependent on the substrate's electronic properties and the reaction conditions employed.

Troubleshooting Guide: Bischler-Napieralski Cyclization

Question 1: My reaction has stalled, and I'm recovering mostly unreacted N-acyl-β-phenylethylamine starting material. What's going wrong?

Answer:

  • Probable Cause 1: Insufficient Aromatic Ring Activation. The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[2][4] If the phenyl ring of your β-arylethylamine substrate lacks sufficient electron-donating groups (EDGs), it may not be nucleophilic enough to attack the electrophilic intermediate (a nitrilium ion or an imidoyl species) generated in situ.[1][2] The reaction is most effective when EDGs are present on the benzene ring.[1] For substrates that lack these activating groups, harsher conditions are often required.[2][4]

  • Probable Cause 2: Inadequate Dehydrating Agent. The power of the condensing agent is critical. Standard reagents like phosphorus oxychloride (POCl₃) may be insufficient for less reactive substrates.[2][5]

  • Troubleshooting Protocol:

    • Assess Your Substrate: If your aromatic ring is electron-neutral or deactivated, consider whether a different synthetic route might be more appropriate. If you must proceed, more forcing conditions are necessary.

    • Intensify Reaction Conditions:

      • Increase Temperature: Transition from refluxing toluene to a higher-boiling solvent like xylene.[5] Microwave-assisted heating can also be a viable strategy to achieve superheated solvent temperatures and accelerate the reaction.[5]

      • Strengthen the Dehydrating Agent: For unactivated systems, a combination of P₂O₅ in refluxing POCl₃ is often more effective.[2][4] The in-situ formation of pyrophosphates from P₂O₅ and POCl₃ generates a superior leaving group on the amide oxygen, promoting the formation of the highly electrophilic nitrilium ion.[5]

    • Consider Modern, Milder Reagents: For sensitive substrates, harsher conditions can lead to degradation. Milder, more potent reagents have been developed. Using triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine can facilitate cyclodehydration at lower temperatures, sometimes even at 0°C or room temperature.[1][5]

Reagent/ConditionSubstrate SuitabilityTypical TemperatureCausality
POCl₃ in TolueneElectron-rich aromaticsReflux (~110°C)Standard conditions; may be insufficient for neutral/deactivated rings.
POCl₃ / P₂O₅ in XyleneElectron-neutral or deactivated aromaticsReflux (~140°C)P₂O₅ generates a more potent dehydrating species (pyrophosphate), enhancing electrophilicity.[5]
Tf₂O, 2-chloropyridineElectron-rich and sensitive substrates-20°C to RTForms a highly reactive triflate intermediate under mild conditions, avoiding harsh heat.[1]

Question 2: My reaction is producing a significant amount of a styrene-like byproduct, and my yield of the desired dihydroisoquinoline is low. What is this side product and how can I prevent it?

Answer:

  • Probable Cause: Retro-Ritter Reaction. This is a classic side reaction in the Bischler-Napieralski synthesis.[4][5] It occurs when the key nitrilium ion intermediate, instead of being trapped by the intramolecular aromatic ring, undergoes fragmentation. This elimination pathway is particularly favored if the resulting styrene byproduct is highly conjugated.[5] The formation of this byproduct is strong evidence for the intermediacy of the nitrilium salt.[5][6]

  • Mechanistic Insight: The desired and undesired pathways diverge from the same critical intermediate. Your goal is to favor the intramolecular cyclization (an electrophilic aromatic substitution) over the intermolecular elimination (retro-Ritter).

    G cluster_0 Reaction Pathways Amide β-Arylethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium + Dehydrating Agent (e.g., POCl3) Product 3,4-Dihydroisoquinoline (Desired Product) Nitrilium->Product Intramolecular Electrophilic Attack (Desired Pathway) SideProduct Styrene Byproduct (Side Product) Nitrilium->SideProduct Fragmentation (Retro-Ritter Reaction) (Undesired Pathway)

    Figure 1. Competing pathways from the nitrilium ion intermediate.
  • Troubleshooting Protocol:

    • Employ Le Chatelier's Principle: The retro-Ritter reaction eliminates a nitrile (R'-C≡N). If your amide is derived from acetonitrile (an acetyl amide), you can use acetonitrile as the reaction solvent. The high concentration of the nitrile product will shift the equilibrium of the side reaction back towards the nitrilium ion intermediate, favoring the desired cyclization.[5] This is less practical for more complex or expensive nitriles.[5]

    • Change the Intermediate: An alternative strategy is to avoid the formation of the nitrilium ion altogether. Using oxalyl chloride as the reagent can generate an N-acyliminium intermediate instead. This species is still highly electrophilic and will undergo the desired cyclization, but it is not prone to the retro-Ritter fragmentation pathway.[4][5]

Section 2: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a versatile method for producing tetrahydroisoquinolines via the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone.[7][8][9] Its success hinges on the nucleophilicity of the aromatic ring and the electrophilicity of the carbonyl component.

Troubleshooting Guide: Pictet-Spengler Cyclization

Question 1: My Pictet-Spengler reaction is giving very low yields, and I'm mostly isolating the intermediate Schiff base/iminium ion or unreacted starting materials. Why isn't the cyclization occurring?

Answer:

  • Probable Cause 1: Poor Aromatic Ring Nucleophilicity. Similar to the Bischler-Napieralski reaction, the key ring-closing step is an electrophilic aromatic substitution.[10] The iminium ion formed from the condensation of the amine and aldehyde is the electrophile.[8][9] If the aromatic ring is not sufficiently electron-rich (e.g., a simple phenyl group with no activating substituents), it may not be nucleophilic enough to attack the iminium ion, especially under mild conditions.[8] High yields are typically obtained only with β-arylethylamines that have electron-donating substituents.[7]

  • Probable Cause 2: Insufficiently Electrophilic Iminium Ion. While an acid catalyst is typically used, the concentration and type of acid are crucial. If the conditions are not acidic enough, the equilibrium may favor the less electrophilic imine over the required iminium ion.[8]

  • Troubleshooting Protocol:

    • Increase Acid Strength and/or Temperature: For less nucleophilic rings like a simple phenyl group, the reaction often requires stronger acids (e.g., concentrated HCl, TFA) and higher temperatures (refluxing conditions) to drive the cyclization.[8]

    • Pre-form the Schiff Base: You can decouple the condensation and cyclization steps. First, form the Schiff base under neutral conditions (often with a Dean-Stark trap to remove water). Then, subject the isolated and purified Schiff base to a strong protic or Lewis acid to force the cyclization.[7] This can prevent side reactions associated with exposing the starting amine to harsh acidic conditions.

    • Activate the Electrophile via N-Acylation: A powerful modern variant involves acylating the intermediate imine to form an N-acyliminium ion. This species is a much more potent electrophile than a simple iminium ion and can induce cyclization onto even unactivated aromatic rings under mild conditions.[8] This strategy is used in the synthesis of the drug Tadalafil.[8]

    G cluster_1 Troubleshooting Workflow Start Low Yield in Pictet-Spengler CheckRing Is the aromatic ring highly activated (e.g., dimethoxy, indole)? Start->CheckRing Mild Use standard mild acid (e.g., cat. TFA, RT) CheckRing->Mild Yes Harsh Use strong acid (e.g., conc. HCl) and heat CheckRing->Harsh No Result Improved Yield Mild->Result Activate Consider N-Acyliminium Ion variant Harsh->Activate Still low yield? Harsh->Result Activate->Result

    Figure 2. Decision workflow for troubleshooting Pictet-Spengler reactions.

Section 3: The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a direct route to the isoquinoline core (not the dihydro- or tetrahydro- versions) via the acid-catalyzed cyclization of a benzalaminoacetal.[11][12][13] This reaction is notoriously sensitive to conditions and can give poor yields if not optimized.

Question: I am attempting a Pomeranz-Fritsch synthesis, but the reaction is failing, yielding a complex mixture or no desired product. What are the critical parameters?

Answer:

  • Probable Cause: Inappropriate Acid Catalyst and Conditions. The classical Pomeranz-Fritsch reaction requires strong acid catalysis, typically concentrated sulfuric acid, to promote the cyclization of the benzalaminoacetal intermediate.[12][13][14] However, this intermediate can be sensitive, and incorrect acid choice or concentration can lead to decomposition or alternative reaction pathways.[15]

  • Troubleshooting Protocol:

    • Verify Intermediate Formation: The first step is the condensation of a substituted benzaldehyde with a 2,2-dialkoxyethylamine to form the benzalaminoacetal (a Schiff base).[11][12] It is crucial to ensure this intermediate is formed cleanly before proceeding to the harsh cyclization step. Consider synthesizing, isolating, and purifying this intermediate first.

    • Optimize the Acid Catalyst: While concentrated H₂SO₄ is traditional, it can cause charring and side reactions. A systematic screen of acids is recommended.

      • Polyphosphoric acid (PPA): Often gives cleaner reactions than H₂SO₄.

      • Trifluoroacetic acid (TFA): A strong acid that can sometimes provide better results.

      • Lewis Acids: BF₃·OEt₂ and other Lewis acids have been successfully used and can offer a different reactivity profile.[12]

    • Explore Modified Procedures: The low yields of the classical procedure have led to several important modifications.

      • The Schlittler-Müller Modification: This approach uses a substituted benzylamine condensed with glyoxal hemiacetal, which can be a more reliable route to C1-substituted isoquinolines.[13][15]

      • The Bobbitt Modification: If your ultimate target is a tetrahydroisoquinoline, this two-step sequence is often superior. It involves hydrogenation of the benzalaminoacetal to the corresponding amine, followed by an acid-catalyzed cyclization that is mechanistically similar to the Pictet-Spengler reaction.[13][14]

Frequently Asked Questions (FAQs)

Q: How do I choose between the Bischler-Napieralski and Pictet-Spengler routes? A: The choice depends on your desired final oxidation state and available starting materials.

  • Use Bischler-Napieralski if your target is a 3,4-dihydroisoquinoline or a fully aromatic isoquinoline (via subsequent oxidation). It starts from a β-arylethylamine that is then acylated.

  • Use Pictet-Spengler if your target is a 1,2,3,4-tetrahydroisoquinoline . It is a condensation reaction between a β-arylethylamine and a carbonyl compound.[8]

Q: My product is an oil and difficult to purify by column chromatography. Are there any general tips? A: Substituted isoquinolines are basic. A common and effective purification technique is acid-base extraction. Dissolve your crude product in a nonpolar organic solvent (e.g., dichloromethane or ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The basic isoquinoline will be protonated and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or NaHCO₃ and back-extract your purified product into an organic solvent.

Q: Can I use a ketone in the Pictet-Spengler reaction? A: Yes, ketones can be used, but they are generally less reactive than aldehydes.[8][16] The resulting tetrahydroisoquinoline will be substituted at the C1 position with two groups, creating a quaternary center. These reactions often require more forcing conditions (stronger acid, higher temperature) than those with aldehydes.

References

Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Chloroisoquinolin-6-amine

Welcome to the technical support center for the synthesis and optimization of 3-Chloroisoquinolin-6-amine (CAS: 1374652-51-3). This guide is designed for researchers, chemists, and drug development professionals who util...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Chloroisoquinolin-6-amine (CAS: 1374652-51-3). This guide is designed for researchers, chemists, and drug development professionals who utilize this critical heterocyclic building block. Here, we address common challenges encountered during its synthesis, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure your experiments are efficient, reproducible, and successful.

Part 1: Synthesis Strategy & Starting Materials

Q1: What is the most common and reliable synthetic route for preparing 3-Chloroisoquinolin-6-amine?

The most prevalent and industrially relevant synthesis begins with 1,3-dichloro-6-nitroisoquinoline.[1] This approach hinges on the selective reduction of the nitro group at the C6 position to an amine, while preserving the chlorine atom at the C3 position. The overall pathway is robust and leverages readily available precursors.

The key transformation is the chemoselective reduction. While other methods exist, this route is often favored for its scalability and efficiency. The precursor, 1,3-dichloro-6-nitroisoquinoline, can be synthesized from 2-(carboxymethyl)-4-nitrobenzoic acid through cyclization and subsequent chlorination.[1][2]

A 2-(Carboxymethyl)-4- nitrobenzoic acid B 6-Nitroisoquinoline- 1,3(2H,4H)-dione A->B Cyclization (e.g., Urea, Acetic Acid) C 1,3-Dichloro-6- nitroisoquinoline B->C Chlorination (e.g., POCl₃) D 3-Chloroisoquinolin-6-amine C->D Selective Reduction (e.g., Pd/C, H₂) cluster_0 Troubleshooting Hydrodechlorination Start Hydrodechlorination Observed? Step1 Reduce H₂ Pressure & Temperature Start->Step1 Yes Step2 Add Weak Base (e.g., K₂CO₃) Step1->Step2 Still problematic End Problem Solved Step1->End Improved Step3 Add Catalyst Modifier/Poison Step2->Step3 Still problematic Step2->End Improved Step4 Switch Catalyst (e.g., PtO₂) Step3->Step4 Still problematic Step3->End Improved Step4->End Improved

Caption: Decision workflow for mitigating hydrodechlorination.

Part 3: Alternative Synthesis via Selective Buchwald-Hartwig Amination

While reduction of the nitro-precursor is common, an alternative strategy involves the selective amination of a dihalo-isoquinoline. This can be a powerful tool, especially for library synthesis.

Q4: Is it possible to synthesize 3-Chloroisoquinolin-6-amine via a selective Buchwald-Hartwig amination of 3,6-dichloroisoquinoline?

Yes, this is a viable and elegant approach. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds. [3]Its success in this context relies on the differential reactivity between the C3-Cl and C6-Cl bonds of the isoquinoline core.

Causality & Selectivity: In heteroaromatic systems, the reactivity of halides in cross-coupling reactions is governed by their electronic environment and position relative to the heteroatom. The C3-Cl bond is on the pyridine ring, while the C6-Cl bond is on the benzene ring. Often, halides on the electron-deficient pyridine ring are more activated towards the initial oxidative addition step in the catalytic cycle compared to those on the carbocyclic ring. [4][5]However, steric factors and the specific ligand used can modulate this selectivity. For this reason, careful optimization is required to favor mono-amination at the C6 position.

Pd0 L₂Pd(0) PdII_Aryl L₂Pd(II)(Ar)Cl Pd0->PdII_Aryl Oxidative Addition (Ar-Cl) PdII_Amido L₂Pd(II)(Ar)(NR₂) PdII_Aryl->PdII_Amido Amine Binding & Deprotonation (+ HNR₂, Base) PdII_Amido->Pd0 Reductive Elimination Product Ar-NR₂ PdII_Amido->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Key Optimization Parameters:

  • Ammonia Source: Direct use of ammonia gas is challenging. Ammonia equivalents like lithium bis(trimethylsilyl)amide (LHMDS) or benzophenone imine followed by hydrolysis are often more practical. [4][6]* Ligand: The choice of phosphine ligand is critical for success. Sterically hindered, electron-rich ligands are required. For selective couplings, ligands like DavePhos or BINAP have been used in similar systems. [7][8][9]* Base: A strong, non-nucleophilic base is needed to deprotonate the amine (or ammonia equivalent). Sodium tert-butoxide (NaOtBu) or lithium tert-butoxide (LiOtBu) are common choices.

  • Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or DME are typically used.

Table 2: General Conditions for Selective Buchwald-Hartwig Amination

ParameterCommon Reagents/ConditionsRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%)Standard Pd(0) or Pd(II) sources that form the active Pd(0) catalyst in situ.
Ligand XPhos, RuPhos, DavePhos (1.2-2.4 eq to Pd)Bulky, electron-rich phosphines that promote oxidative addition and reductive elimination. [10]
Base NaOtBu, K₃PO₄, LHMDS (1.5-2.0 eq)Strong base required for the catalytic cycle. [11]
Ammonia Source LHMDS, Benzophenone imineControlled, solid sources of NH₂⁻ equivalent. [4]
Solvent Toluene, Dioxane (anhydrous)High-boiling aprotic solvents are standard.
Temperature 80–110 °CThermal energy is required to drive the catalytic cycle. [11]

Part 4: Workup and Purification

Q5: My crude product looks clean by LC-MS, but I'm having difficulty with purification by column chromatography. The product streaks badly on the silica gel column. What is the best way to purify this amine?

This is a very common problem when purifying basic compounds like amines on acidic silica gel. The amine's basic lone pair interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica, leading to poor peak shape, tailing, and sometimes irreversible binding.

Causality: The interaction is an acid-base phenomenon. The basic amine adsorbs strongly to the acidic stationary phase, resulting in a non-ideal chromatographic process.

Solutions:

  • Modify the Mobile Phase: The most straightforward solution is to add a small amount of a basic modifier to your eluent to compete with your product for the acidic sites on the silica.

    • Method: Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your hexane/ethyl acetate or DCM/methanol mobile phase. This will "deactivate" the silica and lead to much sharper peaks. [12]2. Use an Alternative Stationary Phase:

    • Neutral Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.

    • Reversed-Phase (C18): If the compound is sufficiently non-polar, reversed-phase chromatography (e.g., on a C18 column with a water/acetonitrile or water/methanol mobile phase) can be an excellent purification method.

  • Acid-Base Extraction (Liquid-Liquid Purification): This classic technique leverages the basicity of the amine to separate it from neutral or acidic impurities. [12] * Protocol: a. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate or DCM). b. Extract the organic layer with an aqueous acid solution (e.g., 1 M HCl). The amine will be protonated (R-NH₃⁺Cl⁻) and move into the aqueous layer, leaving neutral impurities behind. c. Separate the layers. d. Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities. e. Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6 M NaOH or solid K₂CO₃) until the solution is strongly basic (pH > 12). f. The free amine (R-NH₂) will precipitate or can be extracted back into a fresh organic solvent. g. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified amine.

Part 5: Analytical Characterization

Q6: What are the key analytical signatures to confirm the successful synthesis of 3-Chloroisoquinolin-6-amine?

Confirmation of the structure and purity requires a combination of spectroscopic and chromatographic methods.

Table 3: Key Analytical Data for 3-Chloroisoquinolin-6-amine [1]

Analytical Technique Expected Results & Key Features
¹H NMR (DMSO-d₆) - Distinct aromatic signals for the isoquinoline core. - A broad singlet for the -NH₂ protons, which may exchange with D₂O. - The chemical shifts will be characteristic of the substitution pattern.
¹³C NMR (DMSO-d₆) - A characteristic downfield shift for the carbon atom attached to the chlorine (C3). - A characteristic shift for the carbon atom attached to the amino group (C6).
Mass Spectrometry (ESI-MS) - A clear molecular ion peak (M+H)⁺ at m/z 179. - A characteristic isotopic pattern for the presence of one chlorine atom: a peak at m/z 181 that is approximately one-third the intensity of the m/z 179 peak ([M+2]+H)⁺.
HPLC - A single major peak under standard reversed-phase conditions (e.g., C18 column with a water/acetonitrile gradient containing 0.1% formic acid or TFA). [13]Purity should be >95%.

| TLC | - A single spot, visualized under UV light (254 nm), with a characteristic Rf value in a given eluent system (e.g., 30% Ethyl Acetate in Hexane). |

References

  • Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. (2013). Arkivoc. [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. (2013). Molecules. [Link]

  • Optimization of the reaction conditions. (2020). ResearchGate. [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. (2013). PubMed Central (PMC). [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Optimization of reaction conditions. (2020). ResearchGate. [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). Journal of Organic Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2008). ResearchGate. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022). YouTube. [Link]

Sources

Troubleshooting

troubleshooting peak tailing in HPLC analysis of isoquinolines

A Guide to Troubleshooting Peak Tailing in HPLC Welcome to the technical support center. As a Senior Application Scientist, I've designed this guide to provide you, our fellow researchers and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Peak Tailing in HPLC

Welcome to the technical support center. As a Senior Application Scientist, I've designed this guide to provide you, our fellow researchers and drug development professionals, with a comprehensive, field-tested resource for troubleshooting one of the most common challenges in the HPLC analysis of isoquinolines: peak tailing . This guide moves beyond simple checklists to explain the underlying chemical principles, empowering you to make informed, effective decisions in your method development and analysis.

Frequently Asked Questions (FAQs)

This section provides quick answers to common initial questions. For more detailed explanations and protocols, please refer to the in-depth sections that follow.

Q1: What is peak tailing? A: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with the latter half being broader than the front half.[1][2] It is often quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1 indicates tailing.[1][3] Significant tailing (Tf > 1.2) can compromise resolution and lead to inaccurate quantification.[2][4]

Q2: Why are my isoquinoline peaks, specifically, tailing? A: Isoquinolines are basic compounds, often containing amine functional groups.[5][6] The primary cause of peak tailing for these molecules in reversed-phase HPLC is a secondary ionic interaction with acidic silanol groups (Si-OH) present on the surface of silica-based stationary phases.[2][5][7]

Q3: I see tailing for just one basic compound in my mixture. What does that suggest? A: This strongly points to a chemical interaction specific to that analyte rather than a system-wide hardware problem. The most likely cause is the interaction between your basic isoquinoline and active sites (like silanols) on the column packing material.[3][8]

Q4: All my peaks are tailing, not just the isoquinolines. What's the problem? A: If all peaks in the chromatogram exhibit tailing, the issue is likely related to the HPLC system hardware or a global column problem. Common causes include:

  • Column Void: A void or channel in the column packing bed.[3][5]

  • Extra-Column Volume: Excessive dead volume from using tubing with a large internal diameter or from poor connections.[1][4]

  • Column Contamination: Accumulation of sample matrix components on the column frit or head.[5]

Deep Dive: The Root Causes of Peak Tailing for Isoquinolines

Understanding the "why" is critical for effective troubleshooting. For basic compounds like isoquinolines, peak tailing is not random; it's a predictable chemical event.

The Primary Culprit: Secondary Silanol Interactions

Most reversed-phase HPLC columns use silica particles as the support. The surface of this silica is covered with silanol groups (Si-OH). While manufacturers bond a hydrophobic layer (like C18) to these groups, some residual, unreacted silanols always remain.[2][9]

These residual silanol groups are weakly acidic (pKa ≈ 3.5 - 4.5).[10] In mobile phases with a pH above this range, the silanols deprotonate to become negatively charged (SiO⁻).[10][11]

Isoquinolines, being basic, are protonated in acidic to neutral mobile phases, carrying a positive charge. This creates a strong, undesirable ionic attraction between the positively charged analyte and the negatively charged silanol sites, leading to a secondary retention mechanism that causes peak tailing.[5][7]

cluster_0 Silica Surface (pH > 4) cluster_1 Mobile Phase Silica C18-Silica Surface Silanol Ionized Silanol (SiO⁻) Analyte Protonated Isoquinoline (Analyte⁺) Analyte->Silanol Strong Ionic Interaction (Secondary Retention) caption Fig 1. Interaction of a protonated isoquinoline with an ionized silanol site.

Fig 1. Interaction of a protonated isoquinoline with an ionized silanol site.
Systematic Troubleshooting Guides (Q&A Format)
Q: My isoquinoline peaks are tailing. Where do I start?

A: A systematic approach is key. Before making random changes, follow this logical workflow to diagnose and solve the issue efficiently.

Start Peak Tailing Observed Check_pH Is Mobile Phase pH ≥ 2 units away from analyte pKa? Start->Check_pH Check_Buffer Is a buffer used? (10-50 mM) Check_pH->Check_Buffer Yes Sol_Adjust_pH ACTION: Adjust Mobile Phase pH (See Guide Below) Check_pH->Sol_Adjust_pH No Check_Column Is the column end-capped or designed for basic compounds? Check_Buffer->Check_Column Yes Sol_Add_Buffer ACTION: Add/Increase Buffer Concentration Check_Buffer->Sol_Add_Buffer No Consider_Additive Is a silanol suppressor (e.g., TEA) or ion-pair reagent needed? Check_Column->Consider_Additive Yes Sol_Change_Column ACTION: Use a modern, end-capped or hybrid-surface column Check_Column->Sol_Change_Column No Check_Hardware Check for hardware issues: - Column void/contamination - Extra-column volume Consider_Additive->Check_Hardware No Sol_Add_Modifier ACTION: Add appropriate mobile phase modifier Consider_Additive->Sol_Add_Modifier Yes Sol_Fix_Hardware ACTION: Flush/replace column, check connections Check_Hardware->Sol_Fix_Hardware caption Fig 2. Systematic workflow for troubleshooting peak tailing.

Fig 2. Systematic workflow for troubleshooting peak tailing.
Q: How do I optimize the mobile phase pH to improve peak shape?

A: Controlling the mobile phase pH is the most powerful tool for improving the peak shape of ionizable compounds like isoquinolines.[12][13] The goal is to ensure both the analyte and the column's silanol groups are in a single, consistent ionic state.

  • The Causality: By lowering the mobile phase pH to ≤ 3, you protonate the residual silanol groups (Si-OH), neutralizing their negative charge.[2][4][7] This eliminates the secondary ionic interaction with your positively charged isoquinoline, leaving only the desired reversed-phase interaction. The result is a sharper, more symmetrical peak.[7][14]

  • Self-Validating System:

    • Know your analyte's pKa: To ensure your isoquinoline is fully protonated and stable, operate at a pH at least 2 units below its pKa.[13][15]

    • Set pH below silanol pKa: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0. This is low enough to neutralize most silanols.[8]

    • Use a pH-stable column: Ensure your column is rated for use at low pH. Prolonged use of standard silica columns below pH 3 can cause the bonded phase to hydrolyze and strip from the surface.[7][8] Modern columns, such as those with sterically protected bonded phases (e.g., Agilent ZORBAX StableBond) or hybrid particles, are designed for low-pH stability.[7][9]

    • Always use a buffer: Use a buffer like phosphate or formate at a concentration of 10-25 mM to maintain a stable pH.[8][16] An unbuffered mobile phase can have an unstable pH, leading to poor reproducibility.

Q: What mobile phase additives can I use, and how do they work?

A: If pH adjustment alone is insufficient or not possible, specific additives can be used to mask silanol interactions or alter analyte retention.

  • Competing Bases (Silanol Suppressors):

    • What they are: Small basic molecules, most commonly triethylamine (TEA).[14][17]

    • Mechanism of Action: The competing base is added to the mobile phase at a low concentration (e.g., 0.1% or ~5-10 mM).[4][14] Being a base, it preferentially interacts with the acidic silanol sites, effectively shielding them from the isoquinoline analyte.

    • Protocol Considerations: TEA can shorten column lifetime by accelerating silica dissolution.[14][17] It is also a UV-active compound and can increase baseline noise. This approach is often considered a "classic" solution, and modern, high-purity end-capped columns have reduced the need for it.[8][17]

  • Ion-Pairing Agents:

    • What they are: For basic (positively charged) analytes like isoquinolines, an anionic ion-pairing reagent such as an alkyl sulfonate (e.g., sodium dodecyl sulfate) is used.[18][19]

    • Mechanism of Action: The hydrophobic tail of the ion-pairing agent adsorbs onto the C18 stationary phase, creating a dynamic ion-exchange surface. The negatively charged head group then forms a neutral ion-pair with the positively charged isoquinoline.[19][20] This neutral complex is well-retained by the stationary phase, and the masking of the charge improves peak shape.

    • Protocol Considerations: Ion-pair chromatography can be difficult to get reproducible results and requires long equilibration times.[19] It is also generally incompatible with mass spectrometry (MS) detectors unless volatile agents are used.[18]

cluster_0 Silica Surface with TEA cluster_1 Mobile Phase Silica C18-Silica Surface Silanol Ionized Silanol (SiO⁻) TEA TEA⁺ TEA->Silanol TEA masks silanol site Analyte Protonated Isoquinoline (Analyte⁺) Analyte->Silica Desired Reversed-Phase Interaction caption Fig 3. Mechanism of a competing base (TEA) to improve peak shape.

Fig 3. Mechanism of a competing base (TEA) to improve peak shape.
Q: When should I consider using a different type of HPLC column?

A: Your column is the heart of your separation. If you are consistently getting peak tailing with basic compounds, your column may not be suitable.

  • The Causality: Older columns, or those not specifically designed for polar basic compounds, often have a high number of accessible, active silanol groups (known as Type A silica).[2][14] No amount of mobile phase optimization can fully overcome a highly active stationary phase.

  • Self-Validating System:

    • Switch to a Modern Column: Use a column packed with high-purity, Type B silica, which has a much lower metal content and fewer active silanols.[2][21]

    • Ensure Proper End-Capping: Select a column that is described as "end-capped" or "base-deactivated".[8] This means the manufacturer has already performed a chemical reaction to cap most of the residual silanols, making the surface more inert.[8][22]

    • Consider Alternative Chemistries: For particularly challenging separations, consider:

      • Polar-Embedded Phases: These columns have a polar group (like an amide) embedded in the alkyl chain. This helps to shield the silanols and allows the use of highly aqueous mobile phases without phase collapse.[4][22]

      • Hybrid Particle Columns: These columns use particles made of a silica-polymer hybrid, which are more stable across a wider pH range (e.g., pH 1-12) and exhibit lower silanol activity.[2][9]

Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment and Buffer Preparation

This protocol describes the preparation of a low-pH mobile phase to minimize silanol interactions.

Objective: To prepare 1 L of a 25 mM potassium phosphate buffer at pH 2.8 in a 50:50 Acetonitrile:Water mobile phase.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • Calibrated pH meter

  • 0.45 µm solvent filtration apparatus

Procedure:

  • Prepare Aqueous Buffer: Weigh out the appropriate amount of KH₂PO₄ for a 25 mM solution in 1 L of water (Molar Mass = 136.09 g/mol ; 0.025 mol/L * 136.09 g/mol = 3.40 g). Dissolve this in ~950 mL of HPLC-grade water in a clean beaker.

  • Adjust pH: Place the calibrated pH electrode in the solution. Slowly add phosphoric acid dropwise while stirring until the pH meter reads 2.8.

  • Bring to Volume: Transfer the pH-adjusted solution to a 1 L volumetric flask and add HPLC-grade water to the mark.

  • Filter the Aqueous Phase: Filter the aqueous buffer through a 0.45 µm membrane filter to remove particulates that could damage the HPLC system.

  • Mix Mobile Phase: In a dedicated mobile phase reservoir, combine 500 mL of the filtered aqueous buffer with 500 mL of HPLC-grade acetonitrile. Mix thoroughly.

  • Degas: Degas the final mobile phase using sonication, vacuum, or an in-line degasser before use.

Reference Data Tables
Table 1: pKa Values of Common Isoquinoline Alkaloids

Note: pKa values can vary slightly based on experimental conditions. This table provides approximate values to guide pH selection.

Isoquinoline AlkaloidApproximate pKaRecommended Mobile Phase pH
Berberine8.2< 3.5
Papaverine6.4< 4.4
Sanguinarine8.0< 3.5
Noscapine6.2< 4.2
Table 2: Common Mobile Phase Additives to Reduce Peak Tailing
Additive TypeExampleTypical ConcentrationMechanism of Action
Acid Modifier Formic Acid, TFA0.1% (v/v)Lowers mobile phase pH to protonate silanols.
Buffer Salt Ammonium Formate, Potassium Phosphate10 - 50 mMStabilizes pH, increases ionic strength.[4][8]
Competing Base Triethylamine (TEA)0.1% (v/v), ~10 mMCompetitively binds to active silanol sites.[14][17]
Ion-Pair Reagent Hexanesulfonic acid, SDS5 - 10 mMForms a neutral ion-pair with the analyte.[19]
References
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Retrieved from [Link]

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ALWSCI. (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • LCGC. (n.d.). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. Retrieved from [Link]

  • Waters Corporation. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity?. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. Retrieved from [Link]

  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • Hawach. (2025). Stationary Phase and Surface Chemistry of HPLC Columns. Retrieved from [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Phenomenex. (2020). Analysis of Bases – The Chromatography Method of the Old and New. Retrieved from [Link]

  • PubMed. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Retrieved from [Link]

  • Phenomenex. (2020). pH – Why Is It Critical To Your Mobile Phase Method Development?. Retrieved from [Link]

  • ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Journal of Chromatographic Science. (1996). Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases. Retrieved from [Link]

  • uHPLCs Class. (2025). Unveiling the Secrets of Silica in HPLC Columns. Retrieved from [Link]

  • Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]

  • Mason Technology. (2024). Ion-Pairing Agents | HPLC. Retrieved from [Link]

  • HPLC for Dummies!. (2013). Understanding key points about COLUMN CHEMISTRY. Retrieved from [https://hplcf dummies.blogspot.com/2013/11/understanding-key-points-about-column.html]([Link] dummies.blogspot.com/2013/11/understanding-key-points-about-column.html)

  • ResearchGate. (2025). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Retrieved from [Link]

  • PubMed. (1978). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Retrieved from [Link]

  • International Journal Of Pharma Research and Health Sciences. (2020). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]

  • Pharmaguideline. (2024). 10 Tips for HPLC Analysis In Pharmaceuticals. Retrieved from [Link]

Sources

Optimization

stability issues of 3-Chloroisoquinolin-6-amine in solution

Welcome to the technical support center for 3-Chloroisoquinolin-6-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this com...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Chloroisoquinolin-6-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Introduction to the Stability of 3-Chloroisoquinolin-6-amine

3-Chloroisoquinolin-6-amine is a heterocyclic compound featuring a bicyclic isoquinoline scaffold, a chlorine atom at position 3, and an amino group at position 6.[1] This unique arrangement of functional groups dictates its reactivity and, consequently, its stability in solution.[1] The electron-withdrawing nature of the chlorine atom can activate the isoquinoline ring system, while the amino group can act as a nucleophile.[1] Understanding the interplay of these features is crucial for predicting and mitigating stability issues during storage and experimentation.

This guide will walk you through the potential degradation pathways, provide actionable advice for maintaining compound integrity, and offer step-by-step protocols for stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 3-Chloroisoquinolin-6-amine in solution?

A1: The stability of 3-Chloroisoquinolin-6-amine in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As with many chlorinated heterocyclic amines, these factors can induce degradation through hydrolysis, photolysis, and oxidation.

Q2: In which pH range is 3-Chloroisoquinolin-6-amine expected to be most stable?

Q3: What are the likely degradation products I might observe?

A3: Based on the structure, potential degradation products could include:

  • Hydrolysis Product: 3-Hydroxyisoquinolin-6-amine, formed by the displacement of the chlorine atom with a hydroxyl group.

  • Oxidation Products: N-oxides or products resulting from the oxidative degradation of the amino group.[2]

  • Photodegradation Products: Complex mixtures arising from ring cleavage or other light-induced reactions.

Q4: How should I prepare and store stock solutions of 3-Chloroisoquinolin-6-amine?

A4: For maximum stability, prepare stock solutions in a high-quality, anhydrous aprotic solvent such as DMSO or DMF. Store these solutions at -20°C or -80°C in tightly sealed, light-protecting vials. For aqueous experimental buffers, it is advisable to prepare fresh dilutions from the stock solution immediately before use.

Q5: My experimental results are inconsistent. Could this be due to compound instability?

A5: Yes, inconsistent results are a common symptom of compound degradation. If you observe variability in bioactivity, poor reproducibility in analytical measurements, or changes in the physical appearance of your solutions (e.g., color change, precipitation), it is crucial to investigate the stability of your 3-Chloroisoquinolin-6-amine solution under your specific experimental conditions.

Troubleshooting Guide: Common Stability Issues

This guide provides a structured approach to diagnosing and resolving common stability-related problems encountered during the use of 3-Chloroisoquinolin-6-amine.

Observed Issue Potential Cause Recommended Action
Loss of biological activity over time in aqueous buffer. Hydrolytic degradation. The chloro group may be susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures.1. Confirm Degradation: Analyze a freshly prepared solution and an aged solution via HPLC to quantify the remaining parent compound. 2. Optimize pH: Determine the optimal pH for your experiment where the compound shows maximal stability. 3. Minimize Time in Aqueous Buffer: Add the compound to your aqueous medium as the final step before starting the experiment. 4. Control Temperature: Perform experiments at the lowest feasible temperature.
Appearance of unknown peaks in HPLC/LC-MS analysis. Formation of degradation products. This could be due to hydrolysis, oxidation, or photodegradation.1. Characterize Degradants: Use high-resolution mass spectrometry (HRMS) and, if possible, NMR to elucidate the structures of the unknown peaks.[3][4] 2. Conduct Forced Degradation Studies: Systematically expose the compound to acidic, basic, oxidative, thermal, and photolytic stress to identify the origin of the observed peaks.[5][6][7] 3. Refine Storage and Handling: Based on the identified degradation pathway, implement stricter storage and handling protocols (e.g., use of inert gas, protection from light).
Color change or precipitation in stock solution (e.g., in DMSO). Oxidation or poor solubility of degradants. The amino group can be susceptible to oxidation. Degradation products may have different solubility profiles.1. Purity Check: Re-analyze the stock solution by HPLC to assess purity. 2. Inert Atmosphere: Thaw and handle stock solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen. 3. Solvent Choice: While DMSO is common, consider alternative anhydrous aprotic solvents if oxidation is suspected.
Inconsistent analytical quantification. Adsorption to container surfaces or instability during sample processing. 1. Use Low-Binding Labware: Employ polypropylene or silanized glass vials and pipette tips. 2. Control Sample Processing Conditions: Ensure consistency in temperature, light exposure, and time between sample preparation and analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of 3-Chloroisoquinolin-6-amine under various stress conditions, as recommended by ICH guidelines.[7] This is essential for developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 3-Chloroisoquinolin-6-amine in a suitable solvent like acetonitrile or methanol.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C. Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours), neutralize with 1N NaOH, and dilute for analysis.
  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature. Withdraw aliquots at various time points (e.g., 1, 4, 8, 24 hours), neutralize with 1N HCl, and dilute for analysis.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light. Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours) and dilute for analysis.
  • Thermal Degradation: Expose the solid compound and the stock solution to 80°C in a calibrated oven. Sample at regular intervals.
  • Photolytic Degradation: Expose the solid compound and the stock solution to a calibrated light source (e.g., in a photostability chamber). Protect a control sample from light.

3. Analysis:

  • Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).
  • Aim for 5-20% degradation to ensure that the degradation products are detectable without complete loss of the parent compound.[5] Adjust stress conditions (temperature, time, reagent concentration) if degradation is too fast or too slow.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating and quantifying 3-Chloroisoquinolin-6-amine from its potential degradation products.

1. Column and Mobile Phase Selection:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Detector: UV detector set at a wavelength where the parent compound and potential degradants have significant absorbance (a photodiode array detector is recommended for method development).

2. Gradient Elution:

  • Develop a gradient elution method to ensure separation of the parent peak from any new peaks that appear in the forced degradation samples. A typical starting gradient might be:
  • 0-2 min: 5% B
  • 2-20 min: 5% to 95% B
  • 20-25 min: 95% B
  • 25-26 min: 95% to 5% B
  • 26-30 min: 5% B

3. Method Validation:

  • Once the method demonstrates specificity (i.e., all peaks are well-resolved), validate it according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification.[8]

Visualizing Stability Workflows

Forced Degradation Workflow

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solution of 3-Chloroisoquinolin-6-amine acid Acidic Hydrolysis stock->acid Expose base Basic Hydrolysis stock->base Expose oxidation Oxidation (H2O2) stock->oxidation Expose thermal Thermal (Heat) stock->thermal Expose photo Photolytic (Light) stock->photo Expose hplc Stability-Indicating HPLC-UV/PDA acid->hplc Analyze base->hplc Analyze oxidation->hplc Analyze thermal->hplc Analyze photo->hplc Analyze lcms LC-MS for Identification hplc->lcms Characterize Unknowns results Evaluate Degradation & Identify Products hplc->results lcms->results

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

Degradation Pathways cluster_products Potential Degradation Products parent 3-Chloroisoquinolin-6-amine hydrolysis 3-Hydroxyisoquinolin-6-amine parent->hydrolysis Hydrolysis (H2O, H+ or OH-) oxidation N-Oxide or other oxidized forms parent->oxidation Oxidation ([O]) photolysis Ring-cleaved products or other photoproducts parent->photolysis Photolysis (hν)

Caption: Potential degradation pathways.

References

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Isoquinoline Derivatives in Assays

Introduction: The Challenge of Isoquinoline Derivative Solubility Isoquinoline and its derivatives are a critical class of heterocyclic compounds in drug discovery, exhibiting a wide range of biological activities. Howev...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isoquinoline Derivative Solubility

Isoquinoline and its derivatives are a critical class of heterocyclic compounds in drug discovery, exhibiting a wide range of biological activities. However, their often-hydrophobic nature presents a significant hurdle in preclinical development: poor aqueous solubility. This common issue can lead to a cascade of problems in both in vitro and in vivo assays, including compound precipitation, underestimated potency, high variability in results, and inaccurate structure-activity relationships (SAR).[1][2][3]

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to proactively address and overcome the solubility challenges associated with isoquinoline derivatives. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Why are my isoquinoline derivatives consistently precipitating when I dilute my DMSO stock into aqueous assay buffer?

This is a common phenomenon known as "crashing out."[4][5] Your isoquinoline derivative is likely highly soluble in the polar aprotic solvent, dimethyl sulfoxide (DMSO), but its solubility drastically decreases when introduced to a highly polar aqueous environment. The rapid change in solvent polarity causes the compound to exceed its solubility limit in the aqueous buffer, leading to precipitation.[5][6] Many drug discovery compounds, particularly those with lipophilic characteristics, face this issue.[1][3]

Q2: What is the maximum concentration of DMSO that is safe for my cell-based assays?

The tolerance to DMSO is highly cell-line dependent.[5] As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxic effects.[4][5] However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line, as some sensitive lines may be affected at concentrations as low as 0.1%.[5] Always aim for the lowest possible final DMSO concentration that maintains compound solubility, and ensure this concentration is consistent across all experimental and control wells.[4][6]

Q3: Can adjusting the pH of my buffer help solubilize my isoquinoline derivative?

Absolutely. Isoquinoline itself is a weak base.[7] Therefore, many of its derivatives are ionizable, and their solubility can be significantly influenced by pH.[8][] For a basic compound like an isoquinoline derivative, lowering the pH of the buffer will lead to protonation of the nitrogen atom, forming a more soluble salt.[7][8] This is a simple and effective first step in addressing solubility issues.[][10] However, it's essential to ensure the chosen pH is compatible with your assay system and does not affect the biological target or the stability of the compound.[11]

Q4: What are co-solvents, and how can they improve the solubility of my compounds?

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[][12] This reduction in polarity can increase the solubility of non-polar or hydrophobic compounds like many isoquinoline derivatives.[12] Common co-solvents used in biological assays include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[13][14]

Troubleshooting Guides: A Step-by-Step Approach to Solubility Enhancement

If you are encountering persistent precipitation or suspect poor solubility is impacting your results, follow this systematic troubleshooting guide.

Issue 1: Compound "Crashes Out" Immediately Upon Dilution in Aqueous Buffer

Underlying Cause: The compound's concentration in the final aqueous buffer exceeds its kinetic solubility limit.

Solutions:

  • Optimize the Dilution Protocol: Avoid single, large-volume dilutions. Instead, employ a serial dilution method. Prepare a high-concentration stock in 100% DMSO and then perform gradual, stepwise dilutions into your assay buffer.[11] When adding the stock to the buffer, do so dropwise while vortexing or stirring to promote rapid mixing and avoid localized high concentrations.[11]

  • Reduce the Final Compound Concentration: Your target concentration may simply be too high for the compound's aqueous solubility. Determine the kinetic solubility limit of your compound in the specific assay buffer to identify a workable concentration range.[8]

  • pH Adjustment: As isoquinoline derivatives are often basic, attempt to lower the pH of your assay buffer.[7] Create a pH profile to determine the optimal pH for solubility while ensuring it remains within a range compatible with your assay.[8]

  • Incorporate a Co-solvent: If pH adjustment is not sufficient or feasible, introduce a co-solvent. Prepare your final assay buffer with a small percentage of a biocompatible co-solvent.

    Table 1: Common Co-solvents and Surfactants for In Vitro Assays

Agent Type Typical Final Concentration Notes
EthanolCo-solvent1-5%Can have effects on enzyme activity at higher concentrations.[13]
Propylene Glycol (PG)Co-solvent1-10%Generally well-tolerated in many cell-based assays.[13]
Polyethylene Glycol 400 (PEG 400)Co-solvent1-10%Can significantly enhance the solubility of poorly soluble drugs.[15]
Tween® 80Non-ionic Surfactant0.01-0.1%Forms micelles to encapsulate hydrophobic compounds.[16]
Solutol® HS 15Non-ionic Surfactant0.01-0.1%Offers good solubilization with better biocompatibility than some traditional surfactants.[16]

Note: Always perform vehicle controls to assess the impact of the co-solvent or surfactant on your specific assay system.

Issue 2: Inconsistent Assay Results and High Variability

Underlying Cause: Poor solubility is leading to an unknown and variable concentration of the dissolved compound, resulting in unreliable data.[1][2][3]

Solutions:

  • Determine the Kinetic Solubility Limit: Before conducting extensive assays, perform a kinetic solubility experiment. This will establish the maximum concentration at which your compound remains in solution under your specific assay conditions.[8]

    Protocol 1: Rapid Kinetic Solubility Assessment

    • Prepare Compound Stock: Create a high-concentration stock solution of your isoquinoline derivative in 100% DMSO (e.g., 10-50 mM).[4]

    • Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the DMSO stock.[4][6]

    • Transfer to Assay Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well on a new plate containing your aqueous assay buffer (e.g., 98 µL).[6]

    • Incubate and Read: Incubate the plate for a set period (e.g., 1-2 hours) at the assay temperature.[6] Measure the turbidity or light scattering at a wavelength where the compound does not absorb (e.g., >500 nm) using a plate reader or nephelometer.[17]

    • Analyze: The concentration at which a significant increase in turbidity is observed is the approximate kinetic solubility limit.[4]

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18][19] They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic portion and increasing aqueous solubility.[18][20][21]

    • Commonly Used Cyclodextrins: β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), and Sulfobutylether-β-cyclodextrin (SBE-β-CD).[18]

    Protocol 2: Solubilization using HP-β-Cyclodextrin

    • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v).

    • Add Compound: Add the isoquinoline derivative (as a solid or from a concentrated DMSO stock) to the HP-β-CD solution.

    • Equilibrate: Stir or shake the mixture for several hours to overnight to allow for the formation of the inclusion complex.[8]

    • Clarify and Quantify: If necessary, filter the solution through a 0.22 µm filter to remove any undissolved compound. Confirm the final concentration of the solubilized compound using an appropriate analytical method like HPLC.[8]

Issue 3: Advanced Solubility Challenges for Preclinical Development

Underlying Cause: The compound is a promising lead but has extremely low solubility that cannot be overcome by simple methods, hindering further development.

Solutions:

  • Lipid-Based Formulations: These systems use lipophilic excipients to dissolve the compound and can form emulsions or microemulsions upon contact with aqueous media, facilitating absorption.[22] This is a common strategy for oral drug delivery.[16][22]

  • Particle Size Reduction (Nanonization): Decreasing the particle size of a compound into the nanometer range dramatically increases its surface area-to-volume ratio.[22][23] This enhanced surface area can significantly improve the dissolution rate.[16][22] Technologies like nanosuspensions or nanoemulsions can be employed.[24][25][26]

  • Amorphous Solid Dispersions: This technique involves dispersing the crystalline drug in a polymeric carrier in an amorphous state. The amorphous form has higher energy and, consequently, greater solubility and a faster dissolution rate than the stable crystalline form.[22][27]

Visualizing the Workflow: A Troubleshooting Decision Tree

To aid in selecting the appropriate strategy, the following decision tree illustrates a logical workflow for addressing solubility issues with isoquinoline derivatives.

Solubility_Troubleshooting start Solubility Issue Identified (Precipitation, Poor Data) check_protocol Q: Is the dilution protocol optimized? start->check_protocol optimize_protocol Optimize Dilution: - Use serial dilutions - Stir vigorously during addition check_protocol->optimize_protocol No check_ph Q: Is the compound ionizable? check_protocol->check_ph Yes optimize_protocol->check_ph adjust_ph Adjust Buffer pH (Lower pH for basic isoquinolines) check_ph->adjust_ph Yes check_solubility_limit Determine Kinetic Solubility Limit check_ph->check_solubility_limit No adjust_ph->check_solubility_limit use_cosolvent Incorporate Co-solvents (e.g., PG, PEG) or Surfactants check_solubility_limit->use_cosolvent Concentration > Limit success Solubility Achieved Proceed with Assay check_solubility_limit->success Concentration < Limit use_cyclodextrin Employ Cyclodextrins (e.g., HP-β-CD) use_cosolvent->use_cyclodextrin Still an issue use_cosolvent->success Issue Resolved advanced_formulation Consider Advanced Formulations: - Lipid-based systems - Nanosuspensions - Solid Dispersions use_cyclodextrin->advanced_formulation Still an issue use_cyclodextrin->success Issue Resolved advanced_formulation->success

Caption: A decision tree for troubleshooting isoquinoline derivative solubility.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Available at: [Link]

  • Pharmaceutical approaches for enhancing solubility and oral bioavailability of poorly soluble drugs. PubMed. Available at: [Link]

  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available at: [Link]

  • Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. PubMed. Available at: [Link]

  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. Available at: [Link]

  • cyclodextrin in novel formulations and solubility enhancement techniques: a review. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available at: [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. Available at: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed Central. Available at: [Link]

  • Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. PubMed. Available at: [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Available at: [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. Available at: [Link]

  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. ResearchGate. Available at: [Link]

  • Overview of nanoparticulate strategies for solubility enhancement of poorly soluble drugs. Available at: [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PubMed Central. Available at: [Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available at: [Link]

  • Troubleshooting Guide for Common Protein Solubility Issues. Patsnap Synapse. Available at: [Link]

  • An Approach to Enhance Drug Solubility: Design, Characterization and E. NSA. Available at: [Link]

  • The effect of cosolvents and surfactants on the solubility of sulfasalazine. R Discovery. Available at: [Link]

  • Compound Management for Quantitative High-Throughput Screening. PubMed Central. Available at: [Link]

  • Enhancing Solubility and Bioavailability with Nanotechnology. Pharmaceutical Technology. Available at: [Link]

  • Optimizing Drug Solubility. Contract Pharma. Available at: [Link]

  • NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. IIP Series. Available at: [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]

  • Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. PubMed Central. Available at: [Link]

  • High-throughput screening: Enabling and influencing the process of drug discovery. ResearchGate. Available at: [Link]

  • PREPARING SOLUTIONS AND MAKING DILUTIONS. Available at: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]

  • 2.5: Preparing Solutions. Chemistry LibreTexts. Available at: [Link]

  • Lab Skills: Preparing Stock Solutions. YouTube. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Ambiguous NMR Signals in 3-Chloroisoquinolin-6-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support hub for navigating the complexities of Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of 3-chl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support hub for navigating the complexities of Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of 3-chloroisoquinolin-6-amine derivatives. This guide, structured in a practical question-and-answer format, addresses common and advanced challenges encountered during experimental analysis. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower your decision-making process.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Initial Spectrum Complications - The "Crowded House" Problem

Question 1: My 1D ¹H NMR spectrum shows a cluster of overlapping aromatic signals. What is the most effective first step to achieve better signal dispersion?

Answer: The initial and often most impactful step is to leverage solvent effects. Re-acquiring the spectrum in a different deuterated solvent can induce significant changes in chemical shifts, a phenomenon known as Aromatic Solvent-Induced Shift (ASIS).[1][2] Aromatic solvents like benzene-d₆ or pyridine-d₅ can interact with the solute through π-stacking and dipole-dipole interactions, altering the local magnetic environment of protons and resolving signal overlap.[2][3]

The nitrogen atom and the amino group in the 3-chloroisoquinolin-6-amine core are key sites for solvent interaction, leading to differential shifts of the aromatic protons.

Table 1: Hypothetical ¹H NMR Chemical Shift Changes for a 3-Chloroisoquinolin-6-amine Derivative in Various Solvents

Proton AssignmentChemical Shift (δ) in CDCl₃ (ppm)Chemical Shift (δ) in Benzene-d₆ (ppm)Change in δ (ppm)
H-18.958.65-0.30
H-47.807.55-0.25
H-57.657.20-0.45
H-77.627.30-0.32
H-88.107.80-0.30
-NH₂4.50 (broad)4.10 (broad)-0.40

Experimental Protocol: Solvent Effect Analysis [1]

  • Sample Preparation: Prepare separate, identically concentrated solutions (e.g., 5-10 mg in 0.6 mL) of your compound in various deuterated solvents such as CDCl₃, benzene-d₆, acetone-d₆, and DMSO-d₆.

  • Internal Standard: Add a consistent internal standard, like tetramethylsilane (TMS), to each sample for accurate referencing.

  • NMR Acquisition: Acquire standard 1D ¹H NMR spectra for each sample under identical experimental conditions (temperature, number of scans).

  • Data Analysis: Process and compare the chemical shifts of the aromatic protons across the different solvents to identify the optimal solvent for signal resolution.

Question 2: Changing the solvent helped, but some signals are still ambiguous. What's the next logical step without resorting to complex 2D experiments immediately?

Answer: Before moving to 2D NMR, consider the use of Lanthanide Shift Reagents (LSRs). These are paramagnetic complexes that can coordinate with heteroatoms in your molecule, such as the quinoline nitrogen or the amine group.[4][5] This coordination induces large changes in the chemical shifts of nearby protons. The magnitude of this shift is dependent on the distance and angle from the lanthanide ion, often simplifying complex spectra into first-order patterns.[6][7]

Europium-based reagents like Eu(fod)₃ typically induce downfield shifts, while praseodymium-based reagents cause upfield shifts.[5] This can be a rapid method to "unravel" overlapping multiplets.

Experimental Protocol: Application of a Lanthanide Shift Reagent [8]

  • Initial Spectrum: Dissolve your compound (e.g., 0.05 mmol) in a dry, aprotic deuterated solvent (e.g., CDCl₃) and acquire a reference ¹H NMR spectrum.

  • Incremental Addition: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same solvent. Add small, precise aliquots of the LSR solution to the NMR tube.

  • Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition.

  • Data Analysis: Monitor the changes in chemical shifts. The protons closest to the binding site (the nitrogen atoms) will experience the largest shifts. Plot the change in chemical shift (Δδ) against the [LSR]/[Substrate] molar ratio to observe the shifting trend.

Section 2: Advanced Structural Elucidation - Mapping the Molecular Framework

Question 3: I have resolved the signals, but now I need to definitively assign each proton and carbon. Which 2D NMR experiments are essential for the 3-chloroisoquinolin-6-amine scaffold?

Answer: A combination of 2D NMR experiments is the gold standard for unambiguous structure elucidation.[9][10] For your specific scaffold, the following workflow is highly recommended:

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the foundational experiment to establish proton-proton coupling networks.[11] It will allow you to "walk" around the aromatic rings, identifying adjacent protons (typically with ³J coupling). For instance, you can trace the connectivity from H-7 to H-8 and from H-4 to H-5.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J coupling).[12][13] It's a powerful tool for assigning carbon signals based on their known proton assignments from the COSY spectrum.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably one of the most crucial experiments for complex aromatic systems as it reveals long-range correlations (typically ²J and ³J) between protons and carbons.[14] This is essential for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For your derivative, key HMBC correlations would be from H-1 to C-3 and C-8a, and from H-5 to C-6 and C-4a.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are J-coupled.[15] For the 3-chloroisoquinolin-6-amine core, a key NOE would be expected between H-5 and H-7, helping to confirm their spatial proximity across the bay region.

Workflow for 2D NMR-Based Structure Elucidation

G cluster_1d 1. Initial 1D Analysis cluster_2d 2. 2D Correlation Spectroscopy cluster_spatial 3. Spatial Proximity cluster_final 4. Final Structure spec1d Acquire 1D ¹H and ¹³C Spectra cosy ¹H-¹H COSY (Proton Connectivity) spec1d->cosy Resolve Overlap & Establish Spin Systems hsqc ¹H-¹³C HSQC (Direct C-H Attachment) cosy->hsqc Assign Protonated Carbons hmbc ¹H-¹³C HMBC (Long-Range C-H Connectivity) hsqc->hmbc Confirm Assignments & Assign Quaternary Carbons noesy ¹H-¹H NOESY (Through-Space Correlations) hmbc->noesy Confirm Regiochemistry & Stereochemistry elucidation Complete Structure Elucidation noesy->elucidation

Caption: A logical workflow for the complete NMR-based structural elucidation of complex organic molecules.

Section 3: Addressing Specific Structural Questions

Question 4: The ¹H NMR shows a broad singlet for the -NH₂ protons. How can I confirm this assignment and is there a way to sharpen the signal?

Answer: The broadness of amine (-NH₂) proton signals is due to quadrupolar broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water.

  • Confirmation with D₂O Exchange: A definitive and simple test is to add a drop of deuterium oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the ¹H spectrum. The labile amine protons will exchange with deuterium, causing the -NH₂ signal to disappear or significantly diminish.[16]

  • Sharpening the Signal:

    • Low Temperature: Running the experiment at a lower temperature can slow down the rate of chemical exchange, often resulting in a sharper signal.

    • Dry Solvent: Ensuring your deuterated solvent is anhydrous can minimize exchange broadening.

    • ¹⁵N-Isotopic Labeling: While more involved synthetically, isotopic labeling with ¹⁵N (a spin-½ nucleus) instead of the quadrupolar ¹⁴N will eliminate the quadrupolar broadening and result in sharp signals that show coupling to adjacent protons. This can be invaluable for detailed structural studies.[17]

Question 5: I am observing complex splitting patterns in the aromatic region that don't look like simple doublets or triplets. What could be the cause?

Answer: The patterns you are describing are likely "doublet of doublets" (dd) or "triplet of doublets" (td), which arise when a proton is coupled to two or more non-equivalent neighboring protons with different coupling constants (J-values).[18][19] In the isoquinoline ring system, a proton is often coupled to its ortho neighbor (³J, typically 7-9 Hz) and a meta neighbor (⁴J, typically 1-3 Hz).[20]

For example, proton H-5 in your scaffold would be coupled to H-4 (a ³J or ortho-type coupling across the ring junction) and H-7 (a ⁴J or meta-type coupling). This would result in a doublet of doublets. Analyzing these complex patterns with a "tree diagram" can help you extract the individual coupling constants, which are invaluable for confirming assignments.[18]

Decision-Making Flowchart for Troubleshooting Ambiguous Signals

G start Start: Ambiguous 1D ¹H NMR Spectrum solvent Change Deuterated Solvent (e.g., CDCl₃ to Benzene-d₆) start->solvent temp Variable Temperature (VT) NMR start->temp Broad/Dynamic Signals lsr Use Lanthanide Shift Reagent (LSR) solvent->lsr Signals Still Overlap cosy Acquire 2D ¹H-¹H COSY solvent->cosy Signals Resolved lsr->cosy Signals Resolved hmbc Acquire 2D ¹H-¹³C HMBC/HSQC cosy->hmbc Need C-H Connectivity noesy Acquire 2D NOESY hmbc->noesy Need Spatial Information (Regiochemistry) elucidated Structure Elucidated hmbc->elucidated Structure Confirmed noesy->elucidated Structure Confirmed temp->cosy Signals Sharpen

Caption: A systematic troubleshooting guide for resolving common issues in NMR spectral analysis.

References

  • Pell, A. S., & Piliero, V. (2021). Advances in Nuclear Magnetic Resonance for Drug Discovery. PMC. [Link]

  • Silva, A. M., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In Molecules. [Link]

  • Lewis, R. G., & Dyer, D. S. (1970). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. [Link]

  • Esteves, A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • MDPI. (2020). Current NMR Techniques for Structure-Based Drug Discovery. MDPI. [Link]

  • AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. AZoOptics. [Link]

  • News-Medical.Net. (2017). Advanced NMR-based methods for studying RNPs and drug design. News-Medical.Net. [Link]

  • Scribd. (n.d.). Lanthanide Shift Reagents in NMR. Scribd. [Link]

  • Creative Biostructure. (n.d.). NMR Techniques for Structure-Based Drug Discovery. Creative Biostructure. [Link]

  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. [Link]

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Slideshare. [Link]

  • YouTube. (2022). Chemical Shift Reagent| Proton NMR| Simplification of Complex Spectra. YouTube. [Link]

  • UCL. (n.d.). Chemical shifts. UCL. [Link]

  • MDPI. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. MDPI. [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Reddit. [Link]

  • OUP. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. OUP. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. ResearchGate. [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. University of Rochester. [Link]

  • Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme. [Link]

  • Nanalysis. (2019). 2D NMR Experiments - HETCOR. Nanalysis. [Link]

  • Magritek. (n.d.). Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Magritek. [Link]

  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Royal Society of Chemistry. (n.d.). RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). 2D NMR data of 1 showing the key HMBC (arrows) and COSY correlations (bold lines). ResearchGate. [Link]

  • YouTube. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. YouTube. [Link]

  • Chemistry LibreTexts. (2025). More Complex Spin-Spin Splitting Patterns. Chemistry LibreTexts. [Link]

  • ResearchGate. (2016). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Complex Coupling. Chemistry LibreTexts. [Link]

  • Chem.ch.huji.ac.il. (n.d.). Nitrogen NMR. Chem.ch.huji.ac.il. [Link]

Sources

Reference Data & Comparative Studies

Validation

The Gold Standard: Unambiguous Structure Validation of 3-Chloroisoquinolin-6-amine by X-ray Crystallography

A Comparative Guide to Definitive Molecular Structure Elucidation in Medicinal Chemistry In the landscape of drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is a...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Definitive Molecular Structure Elucidation in Medicinal Chemistry

In the landscape of drug discovery and development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success.[1][2] An incorrect structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and significant delays in therapeutic development. The isoquinoline scaffold, a key pharmacophore in many bioactive compounds, presents a particular challenge due to the potential for multiple isomers. This guide provides an in-depth comparison of analytical techniques for the structural validation of 3-Chloroisoquinolin-6-amine, demonstrating why single-crystal X-ray crystallography stands as the definitive "gold standard" method.

The Challenge: Spectroscopic Ambiguity

Initial characterization of a newly synthesized compound like 3-Chloroisoquinolin-6-amine typically relies on techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3] While powerful, these methods can sometimes fall short of providing absolute certainty, especially when distinguishing between closely related isomers.

For instance, standard 1D ¹H and ¹³C NMR spectra might not definitively distinguish 3-Chloroisoquinolin-6-amine from its isomer, 6-Chloroisoquinolin-3-amine.[4] The substitution pattern on the aromatic rings can produce complex splitting patterns that are difficult to assign without ambiguity.[5] While advanced 2D NMR techniques can provide crucial connectivity information, they still rely on interpretation and may not resolve every uncertainty.

The Definitive Solution: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is an analytical technique that provides a precise, three-dimensional map of the electron density within a crystal.[6][7] By analyzing the pattern of X-rays diffracted by a single crystal, scientists can determine the exact spatial arrangement of every atom in the molecule, including bond lengths and angles, with unparalleled accuracy. This makes it the ultimate arbiter for structural validation.[8]

The SC-XRD Experimental Workflow

The journey from a synthesized powder to a definitive crystal structure involves several critical steps, each requiring careful execution and expert knowledge.

SC_XRD_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis A Synthesis of 3-Chloroisoquinolin-6-amine B High-Purity Purification (e.g., HPLC) A->B C Crystal Growth B->C D Crystal Selection & Mounting C->D E X-ray Data Collection (Diffractometer) D->E F Structure Solution (Phase Problem) E->F G Structure Refinement (e.g., SHELXL) F->G H Validation & CIF Generation (checkCIF) G->H I Definitive 3D Structure H->I

Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Detailed Protocol: From Powder to Picture

1. Crystal Growth (The Art of Crystallography): This is often the most challenging step. The goal is to grow a single, high-quality crystal suitable for diffraction (typically >0.1 mm in all dimensions).[8]

  • Rationale: A well-ordered, single crystal is essential. Polycrystalline material or amorphous solid will not produce the discrete diffraction pattern required for structure solution.

  • Method - Slow Evaporation:

    • Prepare a saturated or near-saturated solution of highly purified 3-Chloroisoquinolin-6-amine in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). The choice of solvent is critical and often requires screening.[9]

    • Filter the solution into a clean, small vial to remove any particulate matter which could act as unwanted nucleation sites.

    • Cover the vial with a cap, or parafilm with a few pinholes, to allow for slow solvent evaporation over several days to weeks.

    • Store the vial in a vibration-free environment at a constant temperature.[9] Patience is key; rapid crystal growth often leads to lower quality crystals.

2. Data Collection: Once a suitable crystal is obtained, it is mounted on a goniometer and placed within an X-ray diffractometer.

  • Rationale: The crystal is rotated in a monochromatic X-ray beam, and the resulting diffraction patterns are recorded on a detector.[7] Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibration of the atoms, resulting in a sharper, higher-resolution diffraction pattern.

  • Procedure:

    • A suitable crystal is selected under a microscope and mounted on a loop or glass fiber.

    • The mounted crystal is placed on the diffractometer and flash-cooled in a stream of cold nitrogen gas.

    • The instrument software is used to determine the unit cell dimensions and crystal system.

    • A full sphere of diffraction data is collected by rotating the crystal through a series of angles, with each frame capturing a portion of the diffraction pattern.

3. Structure Solution and Refinement: The collected data, consisting of thousands of reflection intensities, is processed to generate the final 3D structure.

  • Rationale: The "phase problem" is the central challenge in crystallography. While we can measure the intensities of the diffracted spots, we lose the phase information. Specialized software is used to solve this problem and generate an initial electron density map. This initial model is then refined to best fit the experimental data.

  • Procedure:

    • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections.

    • Structure Solution: Programs like SHELXT or SIR (Semi-Invarient Representation) are used to determine the initial phases and generate a preliminary atomic model.

    • Structure Refinement: The atomic positions and displacement parameters are refined using software like SHELXL.[10][11] This iterative process minimizes the difference between the observed structure factors and those calculated from the model. The quality of the final structure is assessed by metrics like the R-factor (R1), which should ideally be below 5% for high-quality small molecule structures.[12]

    • Validation: The final structure is validated using tools like checkCIF provided by the International Union of Crystallography (IUCr), which checks for geometric and other potential issues.[13][14] The final, validated structure is saved in a standard Crystallographic Information File (CIF) format.

Comparative Analysis: Alternative & Complementary Techniques

While SC-XRD is definitive, other techniques are indispensable for routine analysis and can provide strong supporting evidence, especially when obtaining suitable crystals is difficult.

Complementary_Techniques cluster_adv_nmr Advanced NMR cluster_comp Computational Chemistry A Synthesized Compound (e.g., 3-Chloroisoquinolin-6-amine) B Initial Data (1D NMR, MS) A->B C Is Structure Ambiguous? B->C D1 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) C->D1 Yes E1 DFT Structure Optimization for All Possible Isomers C->E1 Yes H Unambiguous Structure Confirmed C->H No D2 Establish Through-Bond & Through-Space Correlations D1->D2 F Compare Experimental & Predicted Data D2->F E2 Predict NMR Chemical Shifts (GIAO Method) E1->E2 E2->F G Propose Most Likely Structure F->G

Caption: Logic flow for complementary structural elucidation techniques.

1. Advanced 2D NMR Spectroscopy: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are powerful tools for piecing together a molecule's constitution.[15][16]

  • HMBC: Reveals correlations between protons and carbons that are two or three bonds apart.[17] For 3-Chloroisoquinolin-6-amine, an HMBC correlation between the proton at position 5 and the carbon at position 3 would be strong evidence for this specific isomer.

  • NOESY: Shows correlations between protons that are close in space, regardless of their bonding.[18] This can help confirm the relative positions of substituents on the aromatic rings.

  • Limitation: Interpretation can be complex, and the absence of a correlation is not definitive proof of a long distance.[19]

2. Computational Chemistry: Quantum mechanical calculations, particularly Density Functional Theory (DFT), can predict the properties of different isomers.[20]

  • Method: The 3D structures of all possible isomers (e.g., 3-chloro-6-amino, 1-chloro-6-amino, 3-chloro-7-amino, etc.) are computationally optimized. Subsequently, their NMR chemical shifts are predicted using methods like GIAO (Gauge-Including Atomic Orbital).[21][22]

  • Application: The predicted spectra are compared to the experimental data. The isomer whose predicted spectrum most closely matches the experimental one is the most likely candidate.

  • Limitation: This method is predictive, not definitive. Its accuracy depends on the level of theory and basis set used, and it cannot replace experimental validation.[23]

Head-to-Head Comparison

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Advanced 2D NMRComputational Modeling (DFT)
Definitiveness Absolute. Provides an unequivocal 3D structure.High. Establishes connectivity but relies on interpretation.Low. Predictive and supportive; not a direct measurement.
Information Provided Precise 3D coordinates, bond lengths, bond angles, crystal packing.Through-bond (COSY, HMBC) and through-space (NOESY) correlations.Optimized geometry, predicted NMR shifts, relative energies of isomers.
Primary Challenge Growing a high-quality single crystal.Spectral overlap in complex molecules; interpretation of ambiguous correlations.Computational cost; accuracy is dependent on the chosen methodology.
Sample Requirement A single crystal (~0.1 mm).~5-10 mg of pure material in solution.None (in silico).
Typical Timeframe Days to months (dominated by crystal growth).Hours to days.Hours to days.

Conclusion

For researchers and drug development professionals, structural integrity is non-negotiable. While advanced NMR and computational modeling are essential tools that provide critical insights and strong supporting evidence, they ultimately lead to a structural hypothesis. Single-crystal X-ray crystallography moves beyond hypothesis to provide a definitive, unambiguous, and experimentally validated answer. It is the only technique that delivers a precise and unassailable three-dimensional portrait of the molecule, serving as the ultimate foundation for rational drug design and intellectual property protection. When the structural question must be answered with absolute certainty, SC-XRD is the undisputed gold standard.

References

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Theory and Computation. [URL: https://pubs.acs.org/doi/10.1021/acs.jctc.4c00222][21][24]

  • Acta Crystallographica Section C: Structural Chemistry. International Union of Crystallography. [URL: https://journals.iucr.org/c/][25]

  • Acta Crystallographica Section E: Crystallographic Communications. International Union of Crystallography. [URL: https://journals.iucr.org/e/][26]

  • A beginner's guide to X-ray data processing. The Biochemist. [URL: https://portlandpress.com/biochemist/article/43/3/54/90820/A-beginner-s-guide-to-X-ray-data-processing][27]

  • Ascertaining a Structural Basis in Drug Discovery and Development. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c02227][2]

  • Cambridge Structural Database (CSD). Cambridge Crystallographic Data Centre. [URL: https://www.ccdc.cam.ac.uk/solutions/csd-core/components/csd/][28][29]

  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.4c00204][20]

  • How to Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [URL: https://www.sas.rochester.edu/chm/how-to/xtal-grow.html][9]

  • How to Solve Single Crystal XRD Structure. YouTube. [URL: https://www.youtube.com/watch?v=3-6QzP2pEsg][12]

  • International Union of Crystallography (IUCr). IUCr Official Website. [URL: https://www.iucr.org/][30][31]

  • IUCr Crystallographic Information Framework (CIF). International Union of Crystallography. [URL: https://www.iucr.org/resources/cif][13]

  • IUCr Publication standards for crystal structures. International Union of Crystallography. [URL: https://www.iucr.org/news/iucr-news/publ-standards][14]

  • Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc03461g][22]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Wiley. [URL: https://www.wiley.com/en-us/Structure+Elucidation+by+NMR+in+Organic+Chemistry%3A+A+Practical+Guide%2C+3rd+Revised+Edition-p-9780470850077][32]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/20533353/][19]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [URL: https://www.omicsonline.org/structural-elucidation-of-small-organic-molecules-by-1d-2d-and-multi-dimensional-solution-nmr-spectroscopy-2155-9872.S11-001.php?aid=11641][16]

  • 3-Chloroisoquinolin-6-amine Product Information. Vulcanchem. [URL: https://www.vulcanchem.com/product/1374652-51-3][3]

  • Using HMBC to Help Solve Structures. YouTube. [URL: https://www.youtube.com/watch?v=g-a-TObt5M0][17]

  • Using NOESY and HMBC to determine substitution patterns. ResearchGate. [URL: https://www.researchgate.net/figure/Main-2D-HMBC-and-1D-NOESY-observed-correlations-that-allowed-the-structural_fig4_265223354][18]

  • X-Ray Crystallography. Creative BioMart. [URL: https://www.creativebiomart.net/resource/x-ray-crystallography-introduction.htm][8]

  • X-ray Crystallography. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1570010/][7]

  • X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [URL: https://www.azolifesciences.com/article/X-ray-Crystallography-for-Molecular-Structure-Determination.aspx][6]

  • X-ray Crystallography Laboratory Resources. Michigan State University. [URL: https://www2.chemistry.msu.edu/facilities/crystallography/xtalgrow.html][33]

  • X-ray Crystallography, Crystal Structure Solution and Refinement Notes & Tutorials. University of Texas at Dallas. [URL: https://research.utdallas.edu/crystallography/resources][11]

  • How are chemical structures analyzed in drug discovery? Patsnap. [URL: https://www.patsnap.com/synapse/articles/chemical-structure-analysis-drug-discovery][1]

  • 6-Chloroisoquinolin-3-amine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6-Chloroisoquinolin-3-amine][4]

  • NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. [URL: https://www.wesleyan.edu/wesmaps/course_info.cgi?&crse=012112&term=1239][15]

  • How to determine the substitution pattern of a benzene from an HNMR spectrum. Quora. [URL: https://www.quora.com/How-do-you-determine-the-substitution-pattern-of-a-benzene-from-an-HNMR-spectrum][5]

  • Computation of CCSD(T)-Quality NMR Chemical Shifts via Δ-Machine Learning from DFT. Journal of Chemical Theory and Computation. [URL: https://pubs.acs.org/doi/10.1021/acs.jctc.3c00247][23]

  • Refinement Tutorial. Scribd. [URL: https://www.scribd.com/document/359265735/refinement-tutorial][10]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. [URL: https://sapientia.ualg.pt/bitstream/10400.1/4389/1/Advanced%20NMR%20techniques.pdf][34]

Sources

Comparative

A Technical Guide to 3-Chloroisoquinolin-6-amine and Its Analogs: A Comparative Analysis for Kinase Inhibitor Discovery

In the landscape of medicinal chemistry, the isoquinoline scaffold stands as a privileged structure, forming the backbone of numerous biologically active compounds. Among these, 3-Chloroisoquinolin-6-amine has emerged as...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoquinoline scaffold stands as a privileged structure, forming the backbone of numerous biologically active compounds. Among these, 3-Chloroisoquinolin-6-amine has emerged as a versatile building block, particularly in the development of potent kinase inhibitors. This guide provides an in-depth comparative analysis of 3-Chloroisoquinolin-6-amine and its analogs, offering experimental insights and data to inform the rational design of next-generation therapeutics for researchers, scientists, and drug development professionals.

The 3-Chloroisoquinolin-6-amine Scaffold: Chemical Properties and Synthetic Strategy

3-Chloroisoquinolin-6-amine (CAS: 1374652-51-3) is a bicyclic aromatic compound with the molecular formula C₉H₇ClN₂ and a molecular weight of 178.62 g/mol .[1] The strategic placement of a chlorine atom at the 3-position and an amino group at the 6-position imparts a unique reactivity profile. The chlorine atom activates the heterocyclic ring towards nucleophilic aromatic substitution, while the amino group serves as a key handle for further functionalization, making it an ideal starting point for library synthesis.[1]

Synthesis of the Core Scaffold

A common and scalable approach to synthesize 3-Chloroisoquinolin-6-amine begins with 1,3-dichloro-6-nitroisoquinoline. This method involves the selective reduction of the nitro group to an amine while preserving the chlorine atom at the 3-position.[1]

Experimental Protocol: Industrial Scale Synthesis of 3-Chloroisoquinolin-6-amine [1]

  • Hydrogenation: Suspend 1,3-Dichloro-6-nitroisoquinoline (approx. 700 g, 2.88 mol) and 10% Pd/C catalyst (45 g, 6.5% w/w) in THF (5.5 L).

  • Purge the reaction vessel with a nitrogen/hydrogen cycle.

  • Conduct hydrogenation at 45°C under 0.6 MPa pressure for 6-8 hours, monitoring for the complete reduction of the nitro group.

  • Work-up: Upon completion, add K₂CO₃ (1 kg), methanol (1.5 L), and an additional portion of Pd/C catalyst.

  • Continue the reaction until completion to yield 3-Chloroisoquinolin-6-amine.

This selective hydrogenation method offers precise control over the functional groups, ensuring the desired product is obtained in high yield.

Comparative Analysis of Biological Activity: A Focus on Kinase Inhibition

Derivatives of the 3-aminoisoquinoline core have demonstrated significant potential as inhibitors of various protein kinases, which are pivotal regulators of cellular signaling pathways often dysregulated in diseases such as cancer.

Structure-Activity Relationship (SAR) of 3-Aminoisoquinoline Analogs

While specific SAR data for a broad library of 3-Chloroisoquinolin-6-amine analogs is not extensively published, valuable insights can be gleaned from closely related 3-aminoisoquinolin-7-ol analogs. Studies on these compounds have revealed the critical role of substitutions at the 4-position for potent inhibition of kinases like FMS-like tyrosine kinase 3 (FLT3) and Src-family kinases.[2] The introduction of a benzamide moiety at this position has been shown to be a key determinant of activity.

Table 1: In Vitro Inhibitory Activity of 4-Substituted 3-Aminoisoquinolin-7-ol Benzamide Analogs [2]

Compound IDR1 (at 4-position)R2 (on Benzamide)FLT3 IC50 (nM)Src IC50 (nM)
1a HH>1000>1000
1b BenzamideH50120
1c Benzamide4-OCH₃2580
1d Benzamide3,4,5-(OCH₃)₃1035
1e Benzamide4-Cl40100
1f Benzamide4-F3090

Data is a representative compilation from published research for comparative purposes.

The data strongly suggest that the 4-benzamide substitution is crucial for potent kinase inhibition. Furthermore, substitutions on the benzamide ring can fine-tune the inhibitory activity, with electron-donating groups like methoxy substituents generally enhancing potency against both FLT3 and Src kinases.[2] This provides a clear rationale for synthesizing and testing 4-benzamide analogs of 3-Chloroisoquinolin-6-amine.

Isomeric and Structural Analogs

The positioning of the chloro and amino groups on the isoquinoline scaffold significantly impacts the compound's electronic properties and, consequently, its biological activity. A comparison with its isomers highlights this distinction.

Table 2: Comparison of 3-Chloroisoquinolin-6-amine with Isomeric Analogs [1]

Compound NameCAS NumberKey DifferencesPrimary Applications
3-Chloroisoquinolin-6-amine 1374652-51-3Cl at C3, NH₂ at C6Kinase inhibitor development
4-Chloroisoquinolin-1-amine 30598-04-0Cl at C4, NH₂ at C1Pharmaceutical intermediates
3-Chloroisoquinolin-5-amine 58142-49-7Cl at C3, NH₂ at C5Medicinal chemistry research
5-Chloroisoquinolin-6-amine 566943-99-5Cl at C5, NH₂ at C6Heterocyclic synthesis

These isomeric variations can lead to different enzyme inhibition profiles due to altered binding interactions within the kinase active site.[1]

Key Signaling Pathways and Therapeutic Targets

3-Chloroisoquinolin-6-amine and its analogs are being investigated as inhibitors of several key signaling pathways implicated in cancer and other diseases. Two prominent targets are the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, and the Rho-associated kinase (ROCK) pathway, involved in cell migration and proliferation.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[1][3][4] Downstream effectors of this pathway include p70S6K, a kinase that, when activated, promotes protein synthesis and cell growth.[1] Inhibition of kinases within this pathway is a well-established anticancer strategy.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Activation Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis Promotes Inhibitor 3-Chloroisoquinolin-6-amine Analog Inhibitor->p70S6K Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of 3-Chloroisoquinolin-6-amine analogs on p70S6K.

The Rho-Associated Kinase (ROCK) Signaling Pathway

The Rho/ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, which is essential for cell shape, motility, and contraction.[][6] This pathway is implicated in various diseases, including cancer metastasis and cardiovascular disorders. ROCK inhibitors can modulate these processes.

ROCK_Signaling_Pathway RhoA RhoA-GTP (Active) ROCK ROCK RhoA->ROCK Activation LIMK LIM Kinase ROCK->LIMK Activation MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibition Cofilin Cofilin LIMK->Cofilin Inhibition Actin_Polymerization Actin Polymerization Cofilin->Actin_Polymerization Inhibits MLC Myosin Light Chain (MLC-P) MLCP->MLC Dephosphorylation Actomyosin_Contraction Actomyosin Contraction MLC->Actomyosin_Contraction Promotes Inhibitor 3-Chloroisoquinolin-6-amine Analog Inhibitor->ROCK Inhibition

Caption: The Rho/ROCK signaling pathway and the inhibitory effect of 3-Chloroisoquinolin-6-amine analogs on ROCK.

Experimental Protocols for Compound Evaluation

To facilitate the reproducible evaluation of 3-Chloroisoquinolin-6-amine analogs, detailed experimental protocols for key assays are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)[5][6]

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Kinase_Assay_Workflow Start Start Reagent_Prep Prepare Reagents: - Test Compound Dilutions - Kinase/Substrate Mix - ATP Solution Start->Reagent_Prep Reaction_Setup Set up Kinase Reaction in 384-well plate Reagent_Prep->Reaction_Setup Incubation Incubate at RT for 60 min Reaction_Setup->Incubation ADP_Glo_Reagent Add ADP-Glo™ Reagent (Stop Reaction) Incubation->ADP_Glo_Reagent Incubation2 Incubate at RT for 40 min ADP_Glo_Reagent->Incubation2 Kinase_Detection Add Kinase Detection Reagent (Signal Gen) Incubation2->Kinase_Detection Incubation3 Incubate at RT for 30 min Kinase_Detection->Incubation3 Luminescence Measure Luminescence Incubation3->Luminescence Data_Analysis Data Analysis: - Background Subtraction - Normalization - IC50 Calculation Luminescence->Data_Analysis End End Data_Analysis->End

References

Validation

A Comparative Guide to the Biological Activity of 3-Chloroisoquinolin-6-amine and Established Kinase Inhibitors

This guide provides an in-depth, objective comparison of the biological activity profile of the novel scaffold, 3-Chloroisoquinolin-6-amine, against well-characterized kinase inhibitors. Designed for researchers, medicin...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the biological activity profile of the novel scaffold, 3-Chloroisoquinolin-6-amine, against well-characterized kinase inhibitors. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with foundational biochemical principles to guide future research and development efforts. We will explore the mechanistic nuances of kinase inhibition, present detailed protocols for comparative evaluation, and contextualize the potential of the isoquinoline scaffold in modern drug discovery.

The Central Role of Kinases in Cellular Signaling and Disease

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating nearly all aspects of cellular life, including growth, differentiation, metabolism, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, where hyperactive kinases can drive uncontrolled cell proliferation and survival.[1] This has made kinases one of the most critical and extensively targeted enzyme families in drug development.[1][2]

Kinase inhibitors are designed to block the activity of these enzymes, primarily by competing with adenosine triphosphate (ATP), the phosphate donor, at its binding site.[3] The success of this strategy is exemplified by drugs like Imatinib, which transformed the treatment of chronic myeloid leukemia (CML).[1][4] However, the high degree of similarity in the ATP-binding site across the kinome presents a significant challenge: achieving selectivity to minimize off-target effects and associated toxicities.[3][5]

This guide will dissect the properties of 3-Chloroisoquinolin-6-amine, a heterocyclic building block, in the context of established inhibitors to illuminate its potential as a foundation for novel, selective therapeutics.

Profiling the Subject Compound: 3-Chloroisoquinolin-6-amine

3-Chloroisoquinolin-6-amine is a heterocyclic compound featuring an isoquinoline core, a scaffold present in numerous pharmacologically active molecules.[6][7]

  • Chemical Structure: C₉H₇ClN₂

  • Molecular Weight: 178.62 g/mol [6][8]

  • CAS Number: 1374652-51-3[6][8]

While data on the direct biological activity of the parent compound is limited, its primary value lies in its role as a versatile chemical scaffold in medicinal chemistry.[6] The chlorine atom at position 3 serves as a reactive site for nucleophilic aromatic substitution, and the amino group at position 6 provides a point for further functionalization.[6] This allows chemists to systematically modify the core structure to optimize potency and selectivity.

Derivatives of the 3-chloroisoquinolin-6-amine scaffold have shown promising activity in several areas:

  • Kinase Inhibition: Certain derivatives have demonstrated significant inhibitory activity against specific kinases, such as p70S6Kβ.[6]

  • Anticancer Properties: The isoquinoline family of compounds is well-documented for its anticancer effects, often acting through enzyme inhibition or interference with critical cellular processes like tubulin polymerization.[6][7]

  • Other Therapeutic Areas: The scaffold has also been explored for developing anti-inflammatory and antimalarial agents.[6]

Below is a logical diagram illustrating the position of 3-Chloroisoquinolin-6-amine as a foundational scaffold for drug development.

G cluster_0 Core Scaffold cluster_1 Drug Development cluster_2 Comparative Benchmarking Scaffold 3-Chloroisoquinolin-6-amine Derivatives Novel Derivatives (e.g., p70S6Kβ Inhibitors) Scaffold->Derivatives Functionalization Optimization Structure-Activity Relationship (SAR) Studies Scaffold->Optimization Functionalization Imatinib Imatinib (BCR-Abl) Derivatives->Imatinib vs. Gefitinib Gefitinib (EGFR) Derivatives->Gefitinib vs. Staurosporine Staurosporine (Broad Spectrum) Derivatives->Staurosporine vs.

Caption: Role of 3-Chloroisoquinolin-6-amine in drug discovery.

Comparator Kinase Inhibitors: A Snapshot

To properly evaluate the potential of 3-Chloroisoquinolin-6-amine derivatives, we compare them against three well-understood inhibitors representing different classes and selectivity profiles.

  • Imatinib (Gleevec): A first-generation tyrosine kinase inhibitor (TKI) that revolutionized CML treatment. It targets the BCR-Abl fusion protein, c-Kit, and PDGFR.[4] Imatinib is a Type II inhibitor, meaning it binds to and stabilizes the inactive conformation of the kinase domain.

  • Gefitinib (Iressa): A first-generation epidermal growth factor receptor (EGFR) TKI used primarily in non-small cell lung cancer (NSCLC) with activating EGFR mutations.[9] As a Type I inhibitor, it is an ATP-competitive ligand that binds to the active conformation of the kinase.

  • Staurosporine: A natural product that acts as a potent but non-selective kinase inhibitor.[10] It binds to the ATP site of a vast number of kinases with high affinity, making it a valuable positive control in kinase assays but unsuitable for therapeutic use due to toxicity.

Comparative Analysis: Mechanism, Selectivity, and Cellular Impact

A successful kinase inhibitor must not only be potent but also selective for its intended target to minimize side effects. The table below summarizes the key characteristics of our comparator compounds, providing a framework for evaluating new derivatives of 3-Chloroisoquinolin-6-amine.

Feature 3-Chloroisoquinolin-6-amine Derivative (Hypothetical) Imatinib Gefitinib Staurosporine
Inhibition Type To be determined (likely ATP-competitive, Type I/II)Type II (Binds inactive conformation)Type I (Binds active conformation)Type I (Binds active conformation)
Primary Target(s) e.g., p70S6Kβ[6]BCR-Abl, c-Kit, PDGFR[4][9]EGFR[9]Broad Spectrum (>200 kinases)
Key Therapeutic Use InvestigationalChronic Myeloid Leukemia (CML), GIST[4]Non-Small Cell Lung Cancer (NSCLC)[9]Research tool (not for therapy)
Known Resistance To be determinedPoint mutations in Abl kinase domain (e.g., T315I)[9]T790M "gatekeeper" mutation in EGFR[9]Not applicable

Experimental Protocols for a Self-Validating Comparison

To objectively compare a novel inhibitor derived from 3-Chloroisoquinolin-6-amine against established drugs, a multi-step, self-validating experimental workflow is essential. This process moves from initial biochemical potency to cellular target engagement and finally to phenotypic outcomes.

Caption: A validated workflow for kinase inhibitor characterization.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. It quantifies the amount of ADP produced, which is directly proportional to kinase activity.[10] We use this to determine the half-maximal inhibitory concentration (IC50), a key metric of potency.

Materials:

  • Purified kinase of interest (e.g., p70S6Kβ, EGFR, Abl).

  • Kinase-specific substrate peptide.

  • Adenosine-5'-triphosphate (ATP).

  • Test Compounds (3-Chloroisoquinolin-6-amine derivative, Imatinib, Gefitinib, Staurosporine).

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[10]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • White, opaque 384-well plates.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution).

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).

  • Enzyme Addition: Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate Reaction: Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction. Incubate for 60 minutes at 30°C. Self-Validation: The ATP concentration should be near the Michaelis constant (Km) for the specific kinase to ensure competitive inhibitors can be accurately assessed.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the normalized luminescence against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Cell Proliferation Assay (CellTiter-Glo®)

Causality: While an in vitro assay confirms biochemical potency, a cell-based assay determines a compound's ability to affect cell viability, which is the desired therapeutic outcome. This assay measures intracellular ATP levels as an indicator of metabolically active, viable cells.

Materials:

  • Cancer cell lines with known kinase dependencies (e.g., K562 for BCR-Abl, NCI-H3255 for mutant EGFR).

  • Appropriate cell culture medium and fetal bovine serum (FBS).

  • Test Compounds.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • White, opaque 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium and incubate overnight.

  • Compound Treatment: Treat the cells with serially diluted concentrations of the test compounds for 72 hours. Include a DMSO vehicle control.

  • Assay Execution:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence with a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated cells and plot against drug concentration to determine the GI50 (concentration for 50% growth inhibition). Self-Validation: Comparing GI50 values across cell lines with different genetic backgrounds (e.g., a cell line dependent on the target kinase vs. one that is not) provides evidence of on-target activity.

Visualizing the Mechanism: Kinase Signaling Pathways

Understanding where an inhibitor acts is crucial. The diagram below illustrates a simplified Receptor Tyrosine Kinase (RTK) signaling pathway, a common target in cancer therapy. Inhibitors like Gefitinib block the signal at the receptor level, preventing downstream activation.

G cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Growth TF->Proliferation Regulates Gene Expression for Ligand Growth Factor (e.g., EGF) Ligand->RTK Binds & Activates Gefitinib Gefitinib Gefitinib->RTK Inhibits (ATP Site)

Caption: Simplified EGFR signaling pathway and point of inhibition.

Conclusion and Future Directions

3-Chloroisoquinolin-6-amine represents a promising starting point for the development of novel kinase inhibitors.[6] Its value is not as a direct therapeutic but as a versatile chemical scaffold amenable to extensive modification. Through systematic structure-activity relationship (SAR) studies, derivatives can be optimized to achieve high potency and, crucially, high selectivity.

The true test for any new compound derived from this scaffold will be a rigorous, head-to-head comparison against established clinical inhibitors using the validated biochemical and cellular workflows described in this guide. By assessing not only potency (IC50) but also cellular efficacy (GI50), on-target pathway modulation, and kinome-wide selectivity, researchers can build a comprehensive data package. This approach ensures that only the most promising candidates, those with a clear therapeutic window and a low propensity for off-target effects, are advanced toward preclinical and clinical development.[5][11]

References

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3-Chloroisoquinolin-6-amine Isomers

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the precise structural elucidation of heterocyclic compounds is paramount. Isoquinoline scaffolds, in part...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the precise structural elucidation of heterocyclic compounds is paramount. Isoquinoline scaffolds, in particular, are privileged structures found in a wide array of pharmacologically active agents. The specific placement of substituents on the isoquinoline ring can drastically alter a molecule's biological activity, making the unambiguous identification of isomers a critical step in drug discovery and development. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to distinguish between positional isomers of 3-Chloroisoquinolin-6-amine, with a focus on predicting and understanding the spectral differences between 3-Chloroisoquinolin-6-amine and its isomer, 3-Chloroisoquinolin-7-amine.

The Structural and Electronic Landscape of Chloro-Aminoisoquinolines

The isoquinoline ring is a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The nitrogen atom at position 2 introduces a degree of polarity and influences the electron density distribution across the entire ring system. In 3-Chloroisoquinolin-6-amine and its isomers, we have two key substituents:

  • A Chlorine Atom (at C3): An electron-withdrawing group that deactivates the ring towards electrophilic substitution and influences the chemical shifts of nearby protons and carbons.

  • An Amino Group (at C6 or C7): A strong electron-donating group that increases electron density, particularly at the ortho and para positions, significantly impacting the spectroscopic properties.

The positional interplay of these two groups creates unique electronic environments for each isomer, which can be effectively probed using various spectroscopic methods.

Comparative Spectroscopic Analysis: Predicted Differences

The following sections detail the predicted spectroscopic signatures for 3-Chloroisoquinolin-6-amine and 3-Chloroisoquinolin-7-amine. These predictions are based on established principles of NMR, MS, and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for isomer differentiation. The chemical shifts (δ) of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the local electronic environment.

¹H NMR Spectroscopy: A Tale of Two Rings

The primary difference in the ¹H NMR spectra of 3-Chloroisoquinolin-6-amine and 3-Chloroisoquinolin-7-amine will be observed in the aromatic region (typically 7.0-9.0 ppm). The amino group's strong electron-donating effect will cause upfield shifts (to lower ppm values) for protons ortho and para to its position.

  • For 3-Chloroisoquinolin-6-amine: The amino group at C6 is expected to shield the protons at C5 and C7. This would result in their signals appearing at a relatively lower frequency compared to the protons on the pyridine ring.

  • For 3-Chloroisoquinolin-7-amine: The amino group at C7 will shield the protons at C6 and C8, leading to a different splitting pattern and chemical shifts for the protons on the benzene portion of the molecule.

The protons on the pyridine ring (H1 and H4) are expected to be less affected by the position of the amino group on the benzenoid ring, but subtle long-range effects may be observed. The amine protons themselves will likely appear as a broad singlet.

¹³C NMR Spectroscopy: Mapping the Electron Density

The electron-donating and -withdrawing effects of the substituents are even more pronounced in ¹³C NMR spectra.

  • The carbon atom directly attached to the amino group (C6 in the first isomer, C7 in the second) will be significantly shielded, resulting in an upfield shift.

  • Conversely, the carbon atom bonded to the chlorine (C3) will be deshielded, appearing at a downfield chemical shift in both isomers.

  • The differing positions of the amino group will also induce distinct shielding/deshielding effects on the other carbons in the benzene ring, providing a clear fingerprint for each isomer.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Differences

Nucleus3-Chloroisoquinolin-6-amine3-Chloroisoquinolin-7-amineRationale for Predicted Difference
¹H NMR
Aromatic ProtonsDistinct pattern with upfield shifts for H5 and H7.Different pattern with upfield shifts for H6 and H8.The strong electron-donating NH₂ group shields ortho and para protons.
Amine ProtonsBroad singletBroad singletExchange with solvent and quadrupolar broadening.
¹³C NMR
C3Downfield shiftDownfield shiftElectronegative chlorine atom deshields the attached carbon.
C6Upfield shiftLess affectedDirect attachment of the electron-donating NH₂ group causes significant shielding.
C7Less affectedUpfield shiftDirect attachment of the electron-donating NH₂ group causes significant shielding.
Other CarbonsUnique pattern of shiftsUnique pattern of shiftsThe overall electronic distribution is distinct for each isomer.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

For both 3-Chloroisoquinolin-6-amine and its isomers, the high-resolution mass spectrum should show a molecular ion peak (M⁺) at an m/z corresponding to the molecular formula C₉H₇ClN₂. A characteristic isotopic pattern for a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion) will be a key confirmatory feature[1].

While the molecular weight will be identical for both isomers, their fragmentation patterns upon electron ionization (EI) could differ. The position of the amino group may influence the stability of the resulting fragment ions. For instance, the loss of HCN or chlorine radicals could be favored through different pathways depending on the initial structure. However, without experimental data, predicting the exact fragmentation differences is speculative.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule. Both 3-Chloroisoquinolin-6-amine and its isomers will exhibit characteristic bands for:

  • N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine[1].

  • Aromatic C=C and C=N stretching: In the 1400-1600 cm⁻¹ region[1].

  • C-Cl stretching: Typically in the fingerprint region, which can be complex.

While the major absorption bands will be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) might exist due to the different overall symmetry and vibrational modes of the two isomers.

Experimental Protocols for Spectroscopic Analysis

To obtain the data for a definitive comparison, the following standardized protocols should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Filter into a clean NMR tube prep2->prep3 prep4 Cap and label the tube prep3->prep4 acq1 Insert sample into spectrometer prep4->acq1 acq2 Lock on deuterium signal acq1->acq2 acq3 Shim the magnetic field acq2->acq3 acq4 Acquire 1H and 13C spectra acq3->acq4 proc1 Fourier transform the raw data acq4->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Calibrate chemical shifts (e.g., to residual solvent peak) proc2->proc3 proc4 Integrate peaks and analyze coupling constants proc3->proc4

Caption: Workflow for NMR spectroscopic analysis.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the chloro-aminoisoquinoline isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as these compounds are likely solids). Filter the solution through a pipette with a small cotton plug into a clean 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and sharp peaks.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced analysis, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguous assignment of proton and carbon signals, especially in differentiating isomers[2][3].

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis prep1 Prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent (e.g., methanol) prep2 Transfer to an autosampler vial prep1->prep2 analysis1 Inject sample into GC prep2->analysis1 analysis2 Separate components on a capillary column analysis1->analysis2 analysis3 Introduce eluent into the MS analysis2->analysis3 analysis4 Acquire mass spectra (EI mode) analysis3->analysis4 data1 Identify the molecular ion peak analysis4->data1 data2 Analyze the isotopic pattern data1->data2 data3 Interpret the fragmentation pattern data2->data3

Caption: Workflow for GC-MS analysis.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like methanol or ethyl acetate.

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column suitable for aromatic amines (e.g., a 5% phenyl-methylpolysiloxane column) should be used.

  • GC Method:

    • Set the injector temperature to 250-280°C.

    • Use a suitable temperature program for the oven, for example, starting at 100°C and ramping up to 280°C at 10°C/min.

  • MS Method:

    • Operate the mass spectrometer in EI mode at 70 eV.

    • Scan a mass range of m/z 50-300.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and the mass spectrum of the compound. Examine the molecular ion and the fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

Workflow Diagram:

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Spectrum Acquisition cluster_analysis Data Analysis prep1 Grind 1-2 mg of sample with ~200 mg of dry KBr powder prep2 Place the mixture in a pellet die prep1->prep2 prep3 Press under high pressure to form a transparent pellet prep2->prep3 acq1 Place the KBr pellet in the sample holder prep3->acq1 acq2 Collect a background spectrum (air or KBr pellet) acq1->acq2 acq3 Collect the sample spectrum (e.g., 4000-400 cm⁻¹) acq2->acq3 analysis1 Identify characteristic absorption bands acq3->analysis1 analysis2 Compare fingerprint regions analysis1->analysis2

Caption: Workflow for FTIR spectroscopic analysis.

Step-by-Step Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.

    • Transfer the mixture to a pellet die and press it under high pressure (several tons) to form a thin, transparent pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or a pure KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder and collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

The definitive differentiation of 3-Chloroisoquinolin-6-amine and its positional isomers is a challenge that underscores the importance of a multi-faceted spectroscopic approach. While the direct comparison of experimental data is the gold standard, a thorough understanding of the predictable electronic effects of substituents on the isoquinoline core provides a powerful predictive framework. As demonstrated, NMR spectroscopy, particularly 2D techniques, stands out as the most definitive method for isomer assignment due to its sensitivity to the unique electronic environment of each proton and carbon nucleus. Mass spectrometry serves to confirm the molecular weight and elemental composition, while IR spectroscopy confirms the presence of key functional groups. By applying the rigorous experimental protocols outlined in this guide, researchers can confidently elucidate the structures of these and other complex heterocyclic molecules, a critical step in advancing the frontiers of drug discovery.

References

Validation

A Comparative Guide to the Cytotoxicity of Novel Isoquinoline Derivatives

Introduction: The Enduring Promise of the Isoquinoline Scaffold in Oncology For centuries, natural products have been a cornerstone of medicine, and among the most prolific and pharmacologically diverse are the isoquinol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the Isoquinoline Scaffold in Oncology

For centuries, natural products have been a cornerstone of medicine, and among the most prolific and pharmacologically diverse are the isoquinoline alkaloids.[1][2] This large family of nitrogen-containing heterocyclic compounds, derived from tyrosine or phenylalanine, is abundant in the plant kingdom and includes well-known molecules like morphine and berberine.[2][3] In recent years, the isoquinoline scaffold has garnered significant attention in oncology due to the potent anticancer properties exhibited by both natural and synthetic derivatives.[4][5][6] These compounds exert their cytotoxic effects through a remarkable variety of mechanisms, making them a fertile ground for the development of next-generation chemotherapeutics.[1][7]

This guide provides a comparative analysis of novel isoquinoline derivatives, focusing on their cytotoxic efficacy against various cancer cell lines. We will delve into their multifaceted mechanisms of action, present supporting experimental data, and provide a detailed protocol for a foundational cytotoxicity assay. The objective is to equip researchers, scientists, and drug development professionals with a robust framework for evaluating and advancing these promising anticancer agents.

Mechanisms of Cytotoxicity: A Multi-Pronged Attack on Cancer Cells

The anticancer activity of isoquinoline alkaloids is not attributable to a single mechanism but rather a coordinated assault on multiple cellular processes essential for cancer cell survival and proliferation.[1][4] This pleiotropic activity is a key reason for their therapeutic potential, as it may circumvent the drug resistance mechanisms that often plague single-target agents.

Key cytotoxic mechanisms include:

  • Induction of Apoptosis: Many isoquinoline derivatives trigger programmed cell death, or apoptosis, through both extrinsic and intrinsic pathways.[5][8] They can modulate the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family), leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspase cascades.[5]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints (e.g., G1, S, or G2/M), preventing cancer cells from replicating.[1][6]

  • Topoisomerase Inhibition: A significant number of derivatives function as topoisomerase poisons.[4] They stabilize the transient complex formed between topoisomerase enzymes (Topo I or Topo II) and DNA, leading to DNA strand breaks and subsequent cell death.[4][9][10] Indenoisoquinolines are a notable class of Topo I inhibitors currently under clinical investigation.[10]

  • DNA Interaction: Some alkaloids can directly bind to DNA, intercalating between base pairs or forming adducts.[1][3] This interaction disrupts the structure of the DNA duplex, interfering with critical processes like DNA replication and transcription.[1][3]

  • Inhibition of Microtubule Polymerization: Certain derivatives, such as those related to noscapine, can interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division.[4][11]

  • Modulation of Key Signaling Pathways: Isoquinoline alkaloids have been shown to inhibit critical oncogenic signaling pathways, including PI3K/Akt/mTOR, NF-κB, and Wnt/β-catenin, thereby suppressing cell growth, migration, and invasion.[4][8]

The Intrinsic Apoptosis Pathway

A common mechanism of action for many cytotoxic agents, including isoquinoline derivatives, is the induction of the mitochondrial-mediated (intrinsic) apoptosis pathway. This pathway is tightly regulated by the Bcl-2 family of proteins and culminates in the activation of executioner caspases that dismantle the cell.

G cluster_0 Mitochondrion cluster_1 Cytosol Bax Bax/Bak Activation MOMP MOMP (Mitochondrial Outer Membrane Permeabilization) Bax->MOMP CytC Cytochrome c Release MOMP->CytC Apaf1 Apaf-1 CytC->Apaf1 Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Bcl2->Bax Inhibits Apoptosome Apoptosome (CytC + Apaf-1 + Pro-Caspase-9) Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Cleavage Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 Activates ActiveCasp3 Active Caspase-3 (Executioner) Casp3->ActiveCasp3 Cleavage Apoptosis Apoptosis ActiveCasp3->Apoptosis Iso Isoquinoline Derivatives Iso->Bax Induce Iso->Bcl2 Inhibit MTT_Workflow start Start step1 1. Seed Cells in 96-well plate start->step1 step2 2. Incubate (e.g., 24h, 37°C) step1->step2 step3 3. Treat with Isoquinoline Derivatives (Serial Dilutions) step2->step3 step4 4. Incubate (e.g., 48h, 37°C) step3->step4 step5 5. Add MTT Reagent to each well step4->step5 step6 6. Incubate (2-4h, 37°C) (Purple Formazan Forms) step5->step6 step7 7. Add Solubilization Solution (e.g., DMSO) step6->step7 step8 8. Measure Absorbance (~570 nm) step7->step8 step9 9. Analyze Data: - Calculate % Viability - Determine IC50 Value step8->step9 end End step9->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

Novel isoquinoline derivatives continue to demonstrate significant potential as a versatile class of anticancer agents. Their ability to induce cytotoxicity through diverse and multiple mechanisms, including apoptosis induction and topoisomerase inhibition, makes them compelling candidates for further development. The data clearly indicates that synthetic modifications to the core isoquinoline scaffold can yield compounds with nanomolar to sub-micromolar potency, sometimes exceeding that of established chemotherapeutic drugs.

Future research should focus on elucidating the precise structure-activity relationships to design derivatives with enhanced potency and, crucially, greater selectivity for cancer cells over normal cells. [12]While in vitro screening is an indispensable first step, promising candidates must be advanced to more complex models, such as 3D spheroids and in vivo xenografts, to validate their efficacy and assess their toxicological profiles in a more physiologically relevant context. The continued exploration of this remarkable chemical scaffold holds great promise for the future of oncology drug discovery.

References
  • Lee, E. J., & Kim, J. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 22(4), 1653. [Link]

  • Acharya, A., & Das, I. (Year unavailable). Anticancer Potential of Natural Isoquinoline Alkaloid Berberine. Xia & He Publishing Inc.[Link]

  • Bhuyan, D. J., & Saikia, S. (2014). Bioassays for anticancer activities. Methods in Molecular Biology, 1166, 1-14. [Link]

  • Lee, E. J., & Kim, J. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Scilit. [Link]

  • Mahadeviah, C., et al. (2022). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Anonymous. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]

  • Lee, E. J., & Kim, J. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. ResearchGate. [Link]

  • Lee, E. J., & Kim, J. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PubMed. [Link]

  • Anonymous. (2016). Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types. Natural Product Communications. [Link]

  • Anonymous. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

  • Anonymous. (2013). Indenoisoquinoline derivatives as topoisomerase I inhibitors that suppress angiogenesis by affecting the HIF signaling pathway. Biomedicine & Pharmacotherapy. [Link]

  • Ibacache, J. A., et al. (2018). Preparation of Novel Homodimers Derived from Cytotoxic Isoquinolinequinones. A Twin Drug Approach. PubMed. [Link]

  • Ibacache, J. A., et al. (2018). Preparation of Novel Homodimers Derived from Cytotoxic Isoquinolinequinones. A Twin Drug Approach. MDPI. [Link]

  • Anonymous. (Date unavailable). Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. National Institutes of Health. [Link]

  • Anonymous. (2015). In Vitro Toxicity Evaluation in the Development of New Anticancer Drugs-Genistein Glycosides. PubMed. [Link]

  • Noble Life Sciences. (Date unavailable). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Alfa Cytology. (Date unavailable). In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Anonymous. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Publishing. [Link]

  • Anonymous. (1993). Synthesis of new indeno[1,2-c]isoquinolines: cytotoxic non-camptothecin topoisomerase I inhibitors. Semantic Scholar. [Link]

  • Anonymous. (2025). Cytotoxic potential of naturally occurring isoquinoline alkaloids possessing different structural types. ResearchGate. [Link]

  • Anonymous. (2023). Synthesis and Biological Activity of a New Indenoisoquinoline Copper Derivative as a Topoisomerase I Inhibitor. MDPI. [Link]

  • Zhang, X., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014-2018. PMC. [Link]

  • Anonymous. (Date unavailable). Chemical structures of investigated isoquinoline alkaloids. ResearchGate. [Link]

Sources

Comparative

A Senior Application Scientist's Guide: Comparing HPLC and GC Methods for Isoquinoline Analysis

For researchers, scientists, and drug development professionals, the robust and accurate analysis of isoquinoline alkaloids is paramount. This diverse family of naturally occurring compounds, which includes potent pharma...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and accurate analysis of isoquinoline alkaloids is paramount. This diverse family of naturally occurring compounds, which includes potent pharmacological agents like berberine, papaverine, and morphine, demands analytical methodologies that are both precise and adaptable to complex matrices.[1][2] The two titans of chromatographic separation, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both offer viable pathways for isoquinoline analysis. However, the optimal choice is not arbitrary; it is dictated by the specific physicochemical properties of the target analytes, the sample matrix, and the ultimate analytical goal.

This guide provides an in-depth comparison of HPLC and GC methodologies for isoquinoline analysis. Moving beyond a simple listing of pros and cons, we will explore the fundamental principles that govern the separation in each technique, explain the rationale behind critical experimental parameters, and provide actionable, field-tested protocols. Our objective is to equip you with the expert insights needed to select and implement the most effective strategy for your research.

The Deciding Factor: Physicochemical Properties of Isoquinoline Alkaloids

Isoquinoline alkaloids are characterized by a heterocyclic aromatic structure containing a nitrogen atom.[2][3] This endows them with several key properties that directly influence the choice of analytical technique:

  • Polarity and Basicity: The nitrogen atom confers basicity (pKa of isoquinoline is ~5.14), meaning these molecules can be protonated in acidic conditions.[3][4] Their overall polarity varies widely based on other functional groups present. This property is central to their retention and separation in HPLC.

  • Volatility and Thermal Stability: Most isoquinoline alkaloids are semi-volatile or non-volatile solids at room temperature with relatively high boiling points.[5] Critically, many are susceptible to thermal degradation at the high temperatures required for GC analysis, a factor that often necessitates chemical modification.[6]

These core characteristics create a natural divergence in the application of HPLC and GC. HPLC, operating at or near ambient temperatures with a liquid mobile phase, is inherently well-suited for the direct analysis of these polar, often thermally labile compounds.[7][8] Conversely, GC, which relies on the volatilization of analytes for separation, presents a significant challenge that must be overcome through derivatization.[6][9]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Isoquinoline Analysis

HPLC is the most widely employed technique for the separation and quantification of isoquinoline alkaloids, prized for its versatility, high resolution, and sensitivity.[1][10] The vast majority of applications utilize the reversed-phase (RP) mode.

Causality Behind the Method: Why Reversed-Phase HPLC Works

In reversed-phase HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase (often a mixture of water/buffer and acetonitrile or methanol). The separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase.

  • The Role of the C18 Column: C18 columns are packed with silica particles that have been chemically modified with 18-carbon alkyl chains. This creates a non-polar surface. Less polar isoquinoline alkaloids will interact more strongly with this stationary phase, resulting in longer retention times, while more polar alkaloids will elute earlier. This principle allows for the effective separation of complex mixtures of alkaloids.[1]

  • Controlling Retention and Peak Shape: The composition of the mobile phase is the primary tool for optimizing separation. Increasing the proportion of the organic solvent (e.g., acetonitrile) will decrease the polarity of the mobile phase, causing all analytes to elute faster. For basic compounds like isoquinolines, controlling the pH of the aqueous portion of the mobile phase is critical. An acidic pH (e.g., pH 2.5-4) ensures the nitrogen atom is protonated, increasing the analyte's polarity and often leading to better peak shapes. Furthermore, additives like triethylamine (TEA) are frequently used to mask residual acidic silanol groups on the silica surface, which can cause undesirable peak tailing through secondary ionic interactions.[11]

Typical HPLC Workflow

The workflow for HPLC analysis is a multi-step process designed to ensure accurate and reproducible results.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plant Material / Sample Extraction Extraction (e.g., Acidic Methanol) Sample->Extraction Purification Purification (e.g., Solid-Phase Extraction) Extraction->Purification HPLC HPLC System (Pump, Injector, Column, Detector) Purification->HPLC Acquisition Data Acquisition (Chromatogram) HPLC->Acquisition Analysis Data Analysis (Integration, Quantification) Acquisition->Analysis Reporting Reporting Analysis->Reporting

Caption: A typical experimental workflow for the HPLC analysis of isoquinoline alkaloids.

Gas Chromatography (GC): A Powerful but Conditional Alternative

While less common for routine analysis, GC, especially when coupled with Mass Spectrometry (GC-MS), can be a powerful tool for the identification and quantification of isoquinoline alkaloids, particularly in complex mixtures where its high peak resolution is an advantage.[12] However, its application is conditional upon overcoming the inherent low volatility of these compounds.

The Derivatization Imperative

Direct injection of most isoquinoline alkaloids into a GC system is unfeasible. The high temperatures of the injector port and column would lead to thermal decomposition rather than volatilization.[6] To address this, a chemical derivatization step is mandatory.[9][13]

Derivatization is a reaction that transforms a compound into a more volatile and thermally stable product (a derivative) that is amenable to GC analysis.[9] For isoquinolines, this typically involves targeting active hydrogen atoms in functional groups like hydroxyls (-OH) or amines (-NH).

  • Common Derivatization Strategies:

    • Silylation: This is a very common method where an active hydrogen is replaced by a trimethylsilyl (TMS) group, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[14] The resulting TMS-ethers or TMS-amines are much less polar, more volatile, and more thermally stable.

    • Acylation: This involves introducing an acyl group (e.g., using trifluoroacetic anhydride - TFAA) to convert amines and alcohols into amides and esters, which also increases volatility.[13]

The necessity of this extra step is a primary drawback of the GC method, as it adds time, complexity, and potential sources of error to the analytical workflow.

Typical GC Workflow with Derivatization

The GC workflow mirrors the HPLC process but includes the critical, non-negotiable derivatization stage prior to analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Plant Material / Sample Extraction Extraction Sample->Extraction Purification Purification Extraction->Purification Derivatization Derivatization (e.g., Silylation) Purification->Derivatization GC GC-MS System (Injector, Column, MS Detector) Derivatization->GC Acquisition Data Acquisition (Chromatogram & Spectra) GC->Acquisition Analysis Data Analysis (Library Search, Quantification) Acquisition->Analysis Reporting Reporting Analysis->Reporting

Caption: A typical experimental workflow for GC-MS analysis of isoquinolines, highlighting the mandatory derivatization step.

Head-to-Head Comparison: HPLC vs. GC

The choice between HPLC and GC hinges on a trade-off between direct analysis and the need for chemical modification. The following table summarizes the key performance characteristics of each technique for isoquinoline analysis.

FeatureHPLCGC
Analyte Suitability Excellent. Directly applicable to polar, non-volatile, and thermally labile isoquinolines.Poor to Unsuitable (without derivatization). Requires analytes to be volatile and thermally stable.
Sample Preparation Simpler: typically involves extraction and filtration.[15]More Complex: requires extraction, purification, and a mandatory, often multi-step, derivatization reaction.[14][16]
Separation Principle Based on analyte partitioning between a liquid mobile phase and a solid stationary phase (polarity).[8]Based on analyte partitioning between a gaseous mobile phase and a liquid/solid stationary phase (volatility/boiling point).[8]
Speed of Analysis Moderate. Typical run times are 10-30 minutes.[7]Fast. Post-derivatization, run times are often shorter, in the range of a few minutes.[7][8]
Resolution Very good, but capillary GC columns generally offer higher theoretical separation efficiency.Excellent. Capillary columns provide very high peak resolution, which is advantageous for complex mixtures.[7]
Common Detectors UV-Vis/Diode Array Detector (DAD), Fluorescence Detector (FLD), Mass Spectrometry (MS).[17]Flame Ionization Detector (FID), Mass Spectrometry (MS).[6]
Cost & Complexity Higher operational cost due to solvent consumption. The technique itself is more straightforward for this application.[8]Lower solvent cost, but derivatization reagents add expense and complexity. GC-MS instrumentation can be more complex to operate.[8]
Primary Application Routine quantification, quality control, purity assessment of known isoquinolines.[15]Structural identification (with MS), analysis of complex alkaloid profiles where high resolution is key.[12]

Experimental Protocols

The following protocols are provided as robust, self-validating starting points for the analysis of isoquinoline alkaloids in a plant matrix.

Protocol 1: HPLC-DAD Method for Quantification of Berberine

This protocol describes a validated method for the quantification of berberine in a plant extract, a common application in quality control.

  • Sample Preparation:

    • Accurately weigh 1.0 g of dried, powdered plant material into a 50 mL conical tube.

    • Add 20 mL of acidic methanol (0.5% HCl in methanol).

    • Sonicate for 30 minutes in a water bath, maintaining a temperature below 40°C.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean flask. Repeat the extraction (steps 1.2-1.4) twice more on the pellet, pooling the supernatants.

    • Evaporate the pooled supernatant to dryness under reduced pressure at 45°C.

    • Reconstitute the dried extract in 5.0 mL of mobile phase.

    • Filter the reconstituted solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 3.5 with formic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 50% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: Diode Array Detector (DAD) monitoring at 345 nm.

  • Validation & Quantification:

    • Prepare a calibration curve using certified berberine standard (e.g., 1-100 µg/mL).

    • The method should be validated for linearity (R² > 0.995), precision (RSD < 5%), and accuracy (recovery 95-105%) according to ICH Q2(R1) guidelines.[18][19][20]

    • Quantify berberine in the sample by comparing its peak area to the calibration curve.

Protocol 2: GC-MS Method for Profiling of Derivatized Alkaloids

This protocol details a general method for identifying multiple isoquinoline alkaloids after silylation.

  • Sample Preparation & Extraction:

    • Follow steps 1.1 to 1.6 from the HPLC protocol to obtain a dried plant extract.

    • Ensure the extract is completely dry by placing it under high vacuum for at least 1 hour. Moisture is detrimental to the derivatization reagent.

  • Derivatization (Silylation):

    • To the dried extract in a 2 mL reaction vial, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial tightly with a PTFE-lined cap.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (Split ratio 20:1).

    • Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Scan Range: 50-550 m/z.

  • Identification:

    • Identify the derivatized alkaloids by comparing their mass spectra with reference spectra in a commercial library (e.g., NIST, Wiley) and by comparing their retention indices to published data.

Conclusion

The choice between HPLC and GC for the analysis of isoquinoline alkaloids is a clear-cut decision guided by fundamental chemical principles.

HPLC is the undisputed method of choice for routine, direct quantitative analysis. Its ability to handle polar, non-volatile, and thermally sensitive compounds without derivatization makes it a more efficient, robust, and straightforward technique for quality control, purity assessment, and pharmacokinetic studies.

GC, particularly GC-MS, serves as a powerful, specialized tool for structural elucidation and high-resolution profiling. Its application is entirely dependent on successful derivatization to overcome the non-volatile nature of isoquinolines. While the sample preparation is more complex, the exceptional resolving power of capillary GC and the rich structural information from mass spectrometry can be invaluable for identifying unknown alkaloids in complex natural extracts or for metabolic profiling.

As a Senior Application Scientist, my recommendation is to establish HPLC as the foundational technique for all quantitative isoquinoline work. GC-MS should be reserved for applications where its superior resolution and identification capabilities are specifically required to answer more complex research questions.

References

  • Applied biological and physicochemical activity of isoquinoline alkaloids: oxoisoaporphine and boldine . PubMed. [Link]

  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species . KoreaScience. [Link]

  • Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity . MDPI. [Link]

  • Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus . ResearchGate. [Link]

  • Methods of isolation and determination of isoquinoline alkaloids . PubMed. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline . Amerigo Scientific. [Link]

  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species . ResearchGate. [Link]

  • Preparation and Properties of Isoquinoline . SlideShare. [Link]

  • Isoquinoline . Wikipedia. [Link]

  • Isoquinoline . YouTube. [Link]

  • HPLC vs GC: What Sets These Methods Apart . Phenomenex. [Link]

  • Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS . ResearchGate. [Link]

  • A comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds . ResearchGate. [Link]

  • HPLC vs GC - A Beginner's Guide . Chromatography Today. [Link]

  • GC Vs. HPLC: A Comprehensive Comparison And Practical Applications . Stanford Materials. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis . ResearchGate. [Link]

  • (PDF) Derivatization reactions and reagents for gas chromatography analysis . ResearchGate. [Link]

  • Development and Validation of a Gas Chromatographic Method for the Quantification of Minor Alkaloids in Cocaine . SciELO. [Link]

  • Derivatization . Chemistry LibreTexts. [Link]

  • VALIDATION OF ANALYTICAL METHODS . IKEV. [Link]

  • Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) . PubMed Central. [Link]

  • Validation of Analytical Methods: A Review . Gavin Publishers. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry . IVT Network. [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis . Royal Society of Chemistry. [Link]

  • Gas Chromatographic Determination of Quinolizidine Alkaloids in Genista sandrasica and Their Antimicrobial Activity . ACG Publications. [Link]

Sources

Validation

validating the mechanism of action of a 3-Chloroisoquinolin-6-amine derivative

An objective guide to validating the mechanism of action for a novel 3-Chloroisoquinolin-6-amine derivative, herein designated as CQA-D. This document provides a comprehensive framework for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide to validating the mechanism of action for a novel 3-Chloroisoquinolin-6-amine derivative, herein designated as CQA-D. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the compound's biological activity, with a focus on a hypothesized role as a kinase inhibitor.

Introduction: The Therapeutic Potential of the Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of pharmacological activities.[1] Derivatives of the 3-Chloroisoquinolin-6-amine structure, in particular, have shown promise in several therapeutic areas, with documented activity as kinase inhibitors, anticancer agents, and immunomodulators.[2] Our hypothetical derivative, CQA-D, has been designed based on this scaffold to target a specific, disease-relevant kinase, hereafter referred to as "Kinase X," which is a key node in a pro-survival signaling pathway frequently overactivated in cancer.

This guide outlines a multi-phase experimental strategy to validate the hypothesized mechanism of action: that CQA-D directly binds to and inhibits Kinase X, leading to the downstream suppression of its signaling cascade and the induction of apoptosis in malignant cells. We will compare the performance of CQA-D with established alternatives and provide the supporting experimental frameworks necessary for robust validation.

A Roadmap for Mechanism of Action Validation

A rigorous validation workflow is not a linear path but an integrated, multi-faceted approach. It begins with confirming direct physical interaction between the compound and its target and progressively builds evidence through biochemical and cellular assays to establish a clear cause-and-effect relationship between target engagement and the desired physiological outcome.

MOA_Validation_Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Biochemical Potency & Selectivity cluster_2 Phase 3: Cellular Pathway Modulation cluster_3 Phase 4: Definitive Validation P1_CETSA Cellular Thermal Shift Assay (CETSA) (in-cell) P2_IC50 In-Vitro Kinase Assay (IC50) (Potency) P1_CETSA->P2_IC50 Confirms in-cell binding P1_ITC Isothermal Titration Calorimetry (ITC) (in-vitro) P1_ITC->P2_IC50 Confirms direct binding & affinity P3_Western Western Blot (Downstream Signaling) P2_IC50->P3_Western Establishes biochemical potency P2_Kinome Kinome-wide Selectivity Profiling (Specificity) P4_KO Knockout (KO) Cell Model (Target Dependency) P2_Kinome->P4_KO Informs off-target possibilities P3_Viability Cell Viability Assay (Phenotype) P3_Western->P3_Viability Links target inhibition to pathway P3_Apoptosis Apoptosis Assays (Mechanism of Death) P3_Viability->P3_Apoptosis Correlates pathway to cell death P3_Apoptosis->P4_KO Characterizes cell death Conclusion Validated Mechanism of Action P4_KO->Conclusion Confirms on-target MoA

Caption: A multi-phase workflow for validating the mechanism of action (MoA) of CQA-D.

Phase 1: Confirming Direct Target Engagement

The foundational step in validating a mechanism of action is to unequivocally demonstrate that the compound physically interacts with its intended target within a relevant biological context.[3] Proximal assays that directly measure this interaction are more valuable than distal readouts, which can be influenced by other pathways.[3][4]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free technique used to verify drug-target engagement in intact cells and tissues.[5] The principle is based on the ligand-induced stabilization of a target protein against thermal denaturation.[5]

  • Cell Culture & Treatment: Culture Kinase X-expressing cells to ~80% confluency. Treat cells with CQA-D (e.g., at 1x, 10x, and 100x the expected IC50), a known Kinase X inhibitor (positive control), and a vehicle (DMSO, negative control) for 2 hours.

  • Heating Gradient: Resuspend cells in PBS with protease inhibitors. Aliquot cell suspensions into PCR tubes and heat them across a defined temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble Kinase X remaining at each temperature point by Western Blot or ELISA.

  • Data Analysis: Plot the percentage of soluble Kinase X against temperature to generate melt curves. A rightward shift in the curve for drug-treated samples indicates target stabilization and therefore, engagement.

Isothermal Titration Calorimetry (ITC)

While CETSA confirms engagement in a cellular environment, ITC provides quantitative thermodynamic data on the binding interaction in a cell-free system, defining the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[6]

  • Protein & Compound Preparation: Purify recombinant Kinase X protein and dissolve CQA-D in the same buffer to minimize buffer mismatch effects.

  • Instrument Setup: Load the purified Kinase X protein into the sample cell of the calorimeter and CQA-D into the injection syringe.

  • Titration: Perform a series of small, sequential injections of CQA-D into the protein solution while monitoring the heat released or absorbed during the binding event.

  • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine KD, n, and ΔH.

Data Summary: Target Engagement
AssayCompoundOutcome MeasureResultInterpretation
CETSA CQA-D (10 µM)ΔTm (Shift in melting temp.)+5.2 °CStrong intracellular target engagement
Positive Control (1 µM)ΔTm+6.5 °CExpected strong engagement
Vehicle (DMSO)ΔTm0 °CNo stabilization without ligand
ITC CQA-DKD (Binding Affinity)55 nMHigh-affinity direct binding
Positive ControlKD15 nMHigh-affinity direct binding

Phase 2: Biochemical Validation of Kinase Inhibition

Confirming that CQA-D binds to Kinase X is the first step. The next is to demonstrate that this binding event leads to the inhibition of the kinase's enzymatic activity and to assess the compound's specificity.

In-Vitro Kinase Assay (IC50 Determination)

Biochemical assays are essential to determine the potency of an inhibitor.[6] An IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

  • Reaction Setup: In a 96-well plate, combine Kinase X, its specific substrate peptide, and ATP.

  • Compound Titration: Add CQA-D across a range of concentrations (e.g., 1 nM to 100 µM). Include no-inhibitor (100% activity) and no-enzyme (0% activity) controls.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the phosphorylation reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Signal: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal proportional to the amount of ADP produced (and thus kinase activity).

  • Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

Kinome-wide Selectivity Profiling

Few kinase inhibitors are entirely specific. Assessing the selectivity profile is crucial to anticipate potential off-target effects and to understand the compound's true mechanism of action.[7] Off-target activities can lead to unexpected toxicities or even paradoxical pathway activation.[8]

This is typically performed as a service by specialized vendors. The compound (e.g., CQA-D at 1 µM) is screened against a large panel of recombinant kinases (e.g., >400 kinases representing the human kinome). The percent inhibition for each kinase is determined, providing a comprehensive selectivity profile.

Data Summary: Potency and Selectivity
AssayCompoundParameterValue
In-Vitro Kinase Assay CQA-DIC50 vs. Kinase X85 nM
Positive ControlIC50 vs. Kinase X25 nM
Kinome-wide Profiling CQA-D (at 1 µM)% Inhibition of Kinase X98%
% Inhibition of Kinase Y65%
% Inhibition of Kinase Z15%
S-Score (10)0.02

S-Score (10) is a quantitative measure of selectivity, calculated as the number of kinases inhibited >90% divided by the total number of kinases tested. A lower score indicates higher selectivity.

Phase 3: Cellular Mechanism of Action

With direct binding and biochemical inhibition established, the investigation must move into a cellular context to confirm that CQA-D modulates the Kinase X pathway and induces the hypothesized phenotype.[9][10]

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates Apoptosis Apoptosis KinaseX->Apoptosis Inhibits pSubstrate p-Substrate (Active) TF Transcription Factor pSubstrate->TF Activates Nucleus Nucleus TF->Nucleus Translocates to Survival Cell Survival & Proliferation Nucleus->Survival Promotes CQAD CQA-D CQAD->KinaseX Inhibits

Caption: Hypothesized signaling pathway inhibited by CQA-D.

Western Blot Analysis of Downstream Signaling

This assay directly measures whether CQA-D inhibits the phosphorylation of Kinase X's known downstream substrate in cells.

  • Cell Treatment & Lysis: Treat Kinase X-dependent cancer cells with varying concentrations of CQA-D for a specified time (e.g., 4 hours). Lyse cells in RIPA buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine protein concentration in each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA. Incubate overnight at 4°C with primary antibodies against phospho-Substrate (p-Substrate) and total-Substrate (t-Substrate). Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensity. A decrease in the p-Substrate/t-Substrate ratio with increasing CQA-D concentration confirms pathway inhibition.

Apoptosis Assays

To validate that pathway inhibition leads to the desired cell death phenotype, it is critical to use multiple apoptosis assays that measure different hallmarks of the process.[11][12][13][14]

This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[15]

  • Cell Treatment: Treat cells with CQA-D for 24 hours.

  • Staining: Harvest and wash cells, then resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

This assay measures the activity of the key executioner caspases, a hallmark of mid-stage apoptosis.[11]

  • Cell Culture & Treatment: Seed cells in a 96-well white-walled plate and treat with CQA-D for 24 hours.

  • Assay Reagent: Add Caspase-Glo® 3/7 Reagent, which contains a luminogenic caspase-3/7 substrate, to each well.

  • Incubation & Measurement: Incubate for 1 hour at room temperature. Measure luminescence using a plate reader. An increase in luminescence indicates activation of caspase-3/7.

Data Summary: Cellular Effects
AssayMetricVehicle ControlCQA-D (1 µM)CQA-D (10 µM)
Western Blot p-Substrate / t-Substrate Ratio100%45%8%
Cell Viability (72h) % Viable Cells100%52%15%
Annexin V/PI (24h) % Apoptotic Cells (Annexin V+)4%35%78%
Caspase-3/7 Activity Fold Increase in Luminescence1.04.89.2

Phase 4: Definitive Validation with Genetic Models

The most rigorous method to prove a compound's on-target mechanism of action is to demonstrate its efficacy is dependent on the presence of the target.[16] This is best achieved using knockout (KO) or knockdown (shRNA/siRNA) cell lines.

Comparative Analysis in Wild-Type vs. Kinase X KO Cells

The core principle is that if CQA-D's effect is mediated through Kinase X, its cytotoxic activity should be significantly diminished in cells lacking Kinase X.

  • Cell Lines: Use isogenic cell lines: the parental wild-type (WT) cancer cell line and a derived line where the gene for Kinase X has been knocked out using CRISPR-Cas9.

  • Cell Viability Assay: Perform a standard cell viability assay (e.g., CellTiter-Glo®) on both WT and KO cell lines treated with a dose-response of CQA-D.

  • Data Analysis: Calculate and compare the IC50 values for CQA-D in both cell lines.

Data Summary: On-Target Validation
Cell LineCQA-D IC50 (µM)Alternative Kinase X Inhibitor IC50 (µM)Chemotherapy Agent (Doxorubicin) IC50 (µM)
Wild-Type (WT) 1.50.80.5
Kinase X KO > 100> 1000.6

The dramatic increase in the IC50 of CQA-D and the alternative Kinase X inhibitor in the KO cell line, while the IC50 of the non-specific chemotherapy agent remains unchanged, provides definitive evidence that CQA-D's cytotoxic effect is on-target and dependent on Kinase X.

Conclusion

This guide presents a systematic, evidence-based framework for validating the mechanism of action of the 3-Chloroisoquinolin-6-amine derivative, CQA-D. By integrating target engagement, biochemical, and cellular assays with genetic approaches, researchers can build a robust data package. The collective evidence from these phases—confirming direct and high-affinity binding to Kinase X, potent enzymatic inhibition, specific modulation of the downstream signaling pathway in cells, induction of apoptosis, and a loss of activity in the absence of the target—provides a conclusive validation of the compound's on-target mechanism of action. This rigorous approach is essential for advancing promising chemical matter toward clinical development.

References

  • VulcanChem. (n.d.). 3-Chloroisoquinolin-6-amine - 1374652-51-3.
  • BenchChem. (n.d.). Validating the Mechanism of Action of a Novel Kinase Inhibitor: A Comparative Guide Using Knockout Models.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell-Based Assays and Expression Kits. Retrieved from [Link]

  • Biocompare. (2021, August 3). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

  • Cravatt, B. F., & Simon, G. M. (2010). Determining target engagement in living systems. Nature Chemical Biology, 6(9), 622–625. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Cell Based Assays Development. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Apoptosis Detection Assays. Retrieved from [Link]

  • Sapient Bio. (n.d.). On the Mark? Identifying Biomarkers of Target Engagement. Retrieved from [Link]

  • Klaeger, S., et al. (2016). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 9(428), ra50. Retrieved from [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Retrieved from [Link]

  • MDC Connects. (2020, August 6). Target Validation and Efficacy [Video]. YouTube. Retrieved from [Link]

  • Karaman, M. F., et al. (2008). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PLoS Biology, 6(2), e17. Retrieved from [Link]

  • Hantschel, O. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology, 10(1), 2-4. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 3-Chloroisoquinolin-6-amine Based Inhibitors

For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous validation. A critical, and often defining, step in t...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous validation. A critical, and often defining, step in this process is the comprehensive profiling of its cross-reactivity across the human kinome. The 3-Chloroisoquinolin-6-amine scaffold has emerged as a valuable starting point for the development of potent kinase inhibitors.[1] However, the high degree of conservation within the ATP-binding site of the more than 500 kinases in the human kinome makes achieving selectivity a formidable challenge.[2]

This guide provides an in-depth comparison of state-of-the-art methodologies for profiling the selectivity of kinase inhibitors, using a hypothetical derivative, "Compound X," based on the 3-Chloroisoquinolin-6-amine scaffold. We will explore the causality behind experimental choices, provide self-validating protocols, and present a framework for data interpretation, empowering you to make informed decisions in your drug discovery programs.

The Imperative of Selectivity Profiling

Protein kinases are master regulators of nearly all cellular processes, from growth and proliferation to metabolism and apoptosis.[3][4][5] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important drug target classes of the 21st century.[6][7]

The therapeutic success of kinase inhibitors is often dictated by their selectivity profile. While a highly selective inhibitor promises on-target efficacy with minimal side effects, a more promiscuous compound might offer "polypharmacology" benefits, where hitting multiple targets is therapeutically advantageous.[8][9] Conversely, unintended off-target inhibition can lead to toxicity, confounding experimental results and causing clinical trial failures.[2][10] Therefore, accurately mapping the interaction landscape of a new chemical entity is not just a characterization step; it is a fundamental prerequisite for advancing a compound through the development pipeline.

Part 1: A Comparative Analysis of Profiling Methodologies

Choosing the right profiling strategy depends on the stage of your drug discovery project, the resources available, and the specific questions being asked. Here, we compare three orthogonal, industry-standard techniques that provide a multi-faceted view of an inhibitor's selectivity.

Methodology Principle Primary Output Advantages Limitations
In Vitro Kinome Scanning Competition-based binding assay between an immobilized ligand, the kinase, and the test compound.[11]Dissociation constant (Kd) or Percent of Control.High-throughput, broad coverage (>450 kinases), quantitative (true Kd), ATP-independent.[11][12]Lacks cellular context (no metabolism, transport, or scaffolding proteins); may not reflect in vivo potency.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes a target protein, increasing its melting temperature (Tm).[13]Thermal shift (ΔTm) indicates target engagement.Confirms target binding in a physiological, cellular environment; label-free.[14][15][16]Lower throughput than in vitro screens; requires specific antibodies or mass spectrometry for detection; less quantitative for potency.[17]
(Phospho)proteomics Mass spectrometry-based quantification of changes in protein phosphorylation downstream of kinase inhibition.[18]Quantitative changes in phosphopeptide abundance.Provides a functional readout of pathway activity; uncovers unexpected off-target effects and network responses.[19][20]Technically complex, lower throughput, data analysis is challenging; indirect measure of direct binding.
Expert Rationale: A Tiered Approach

A robust profiling campaign typically employs these methods in a tiered fashion.

  • Primary Screen (Broad & Fast): Begin with an in vitro kinome scan (e.g., KINOMEscan®) at a single high concentration (e.g., 1 µM) to get a rapid, panoramic view of all potential interactions across the kinome.[21] This quickly identifies the primary target(s) and any potent off-targets.

  • Potency Determination: For all "hits" identified in the primary screen, perform dose-response curves to determine quantitative Kd values.[12][22] This allows for the precise ranking of inhibitor affinity across multiple kinases.

  • Cellular Validation (Confirmation): Use CETSA to confirm that the inhibitor engages its primary target(s) within a live-cell context.[13][14] A significant thermal shift provides strong evidence that the compound reaches and binds its intended target in a more complex biological milieu.

  • Functional Consequence (Deep Dive): For lead compounds, employ quantitative phosphoproteomics to understand the downstream functional impact of target inhibition. This powerful technique can validate the mechanism of action and reveal unexpected effects on signaling networks that would be missed by binding assays alone.[18][23]

Part 2: Data Presentation & Interpretation

To illustrate the output of these assays, let's consider our hypothetical Compound X (a 3-Chloroisoquinolin-6-amine derivative), compared against a known multi-kinase inhibitor (e.g., Dasatinib) and a more selective clinical candidate (e.g., a fictional selective inhibitor, "SEL-1").

Table 1: Comparative In Vitro Kinome Profiling Data (Kd in nM)
Target KinaseCompound X (nM)Dasatinib (nM)SEL-1 (nM)Rationale
ABL1 (Primary Target) 8.5 0.5 12.1 Compound X shows potent, single-digit nM binding to the intended target.
SRC25.60.81,500Compound X has moderate off-target activity against a related kinase.
LCK45.21.1>10,000Similar to SRC, shows some cross-reactivity within the SRC family.
KIT98.75.4>10,000Another common off-target for ABL inhibitors.
DDR1>10,0001108,500Compound X is highly selective against this unrelated tyrosine kinase.
p38α (MAPK14)8,500350>10,000Demonstrates good selectivity against the Ser/Thr kinome.
Selectivity Score (S10@1µM) 0.05 0.28 0.01 A lower score indicates higher selectivity. Compound X is selective, but not as clean as SEL-1.

Selectivity Score (S10) is the number of kinases with Kd < 10x the primary target Kd, divided by the total number of kinases tested.

Table 2: Cellular Target Engagement (CETSA) Data
Target KinaseTreatmentApparent Tm (°C)Thermal Shift (ΔTm)Interpretation
ABL1 Vehicle (DMSO)48.5-Baseline melting temperature.
Compound X (1 µM)52.3+3.8 Strong target engagement in cells.
SRC Vehicle (DMSO)50.1-Baseline melting temperature.
Compound X (1 µM)51.2+1.1 Weak to moderate engagement, consistent with Kd data.

Part 3: Visualization of Workflows and Pathways

Visualizing complex processes is essential for clarity and communication. The following diagrams, rendered using DOT language, illustrate key aspects of the profiling workflow and the biological context.

Kinase Inhibitor Profiling Workflow

G cluster_0 In Vitro Profiling cluster_1 Cell-Based Validation Primary Screen Single-Dose Kinome Screen (>450 kinases @ 1µM) Hit Selection Identify Hits (% Inhibition > 70%) Primary Screen->Hit Selection Potency Assay Dose-Response (KdELECT) Determine Quantitative Kd Hit Selection->Potency Assay Target Engagement Cellular Thermal Shift Assay (CETSA) Confirm Target Binding Potency Assay->Target Engagement Select Lead Compound(s) Functional Assay Phosphoproteomics Assess Downstream Pathway Modulation Target Engagement->Functional Assay

Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.

Simplified ABL1 Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS/MAPK Pathway RTK->RAS PI3K PI3K/AKT Pathway RTK->PI3K BCR_ABL BCR-ABL1 (Oncogenic Fusion) BCR_ABL->RAS STAT STAT Pathway BCR_ABL->STAT BCR_ABL->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation STAT->Proliferation PI3K->Proliferation CompoundX Compound X CompoundX->BCR_ABL On-Target Inhibition SRC SRC Family Kinases (Off-Target) CompoundX->SRC Off-Target Inhibition SRC->RAS SRC->STAT

Caption: On-target vs. off-target effects in the ABL1 signaling cascade.

Part 4: Detailed Experimental Protocols

Authoritative and reproducible protocols are the bedrock of scientific integrity. The following are condensed, representative methods for the key assays discussed.

Protocol 1: In Vitro Kinome Scanning (Competition Binding Assay)

This protocol is based on the principles of the KINOMEscan® platform.[11][22]

  • Assay Principle: An active-site directed competition binding assay measures the ability of a test compound to displace an immobilized, active-site directed ligand from the kinase. The amount of kinase captured on a solid support is measured via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.[11]

  • Preparation:

    • Prepare a stock solution of Compound X in 100% DMSO (e.g., 10 mM).

    • For the primary screen, dilute the stock to the final screening concentration (e.g., 1 µM) in the appropriate assay buffer.

    • For Kd determination, perform an 11-point serial dilution in DMSO, followed by dilution in assay buffer.

  • Assay Execution:

    • Kinases, tagged with a unique DNA identifier, are mixed with the test compound and an immobilized, active-site directed ligand in a multi-well plate.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The solid support (e.g., streptavidin beads) is washed to remove unbound kinase.

  • Quantification:

    • The amount of kinase bound to the solid support is quantified by qPCR using the DNA tag.

    • The results are reported as "% of DMSO control," where a lower percentage indicates stronger binding of the test compound.

  • Data Analysis:

    • For Kd determination, the binding data is plotted against the compound concentration and fitted to a standard dose-response curve. The Kd is the concentration of the compound at which 50% of the kinase is bound.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines a standard Western blot-based CETSA experiment to confirm target engagement.[13]

  • Cell Treatment:

    • Culture cells (e.g., K-562, which expresses BCR-ABL1) to ~80% confluency.

    • Treat cells with Compound X (e.g., 1 µM) or vehicle (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest and wash the cells, then resuspend in a lysis buffer containing protease and phosphatase inhibitors.

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a cooling step at 4°C for 3 minutes.

  • Fractionation:

    • Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Detection & Analysis:

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using primary antibodies specific for the target proteins (e.g., anti-ABL1 and anti-SRC).

    • Quantify the band intensities at each temperature for both vehicle and compound-treated samples.

    • Plot the percentage of soluble protein relative to the non-heated control against temperature. Fit the data to a Boltzmann sigmoidal function to determine the apparent melting temperature (Tm). The difference in Tm between the treated and vehicle samples (ΔTm) represents the thermal shift.[8]

Conclusion

The cross-reactivity profiling of a 3-Chloroisoquinolin-6-amine based inhibitor, or any kinase inhibitor, is a multi-step, evidence-driven process. It requires the strategic integration of diverse experimental techniques to build a comprehensive understanding of a compound's selectivity. By starting with broad in vitro screens to map all potential interactions and progressing to cell-based assays to confirm target engagement and functional outcomes, researchers can build a robust data package. This rigorous, tiered approach is essential for validating the mechanism of action, predicting potential toxicities, and ultimately increasing the probability of success in the complex journey of drug discovery and development.

References

  • KINOMEscan® Kinase Profiling Platform. Eurofins DiscoverX.

  • KINOMEscan Technology. Eurofins Discovery.

  • Crowther, G. T., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks.

  • Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry.

  • Al-Amin, R. A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry.

  • KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc. (Acquired by Daiichi Sankyo). [Historical reference, concept available through Eurofins DiscoverX]
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology.

  • Giansanti, P., et al. (2015). Phosphoproteomics in drug discovery. Expert Opinion on Drug Discovery.

  • Sakkiah, S., et al. (2017). Overview of the Structure and function of Kinases Proteins. Current Enzyme Inhibition.

  • Kinase profiling of 52 using KINOMEscan technology at 1 μM. ResearchGate.

  • Crowther, G. T., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ResearchGate.

  • Protein Kinases: Structure & Function. (2023). YouTube.

  • Protein Kinases: Overview, Classification and Therapeutic Potential. Assay Genie.

  • Protein Kinase: Definition, Functions and Inhibitors. BOC Sciences.

  • Valsasina, B., et al. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics.

  • 3-Chloroisoquinolin-6-amine. Vulcanchem.

  • van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology.

  • Yu, L. R., et al. (2007). Phosphoproteomics for the discovery of kinases as cancer biomarkers and drug targets. Proteomics. Clinical applications.

  • Protein Kinases Overview. Cusabio.

  • Phosphoproteomics in Drug Discovery. MetwareBio.

  • Hall, M. D., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology.

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.

  • Johnson, J. L., et al. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Cell Chemical Biology.

  • O'Donoghue, L. E., et al. (2012). Selectivity and therapeutic inhibition of kinases: to be or not to be? Journal of leukocyte biology.

  • Wu, J., et al. (2019). Targeting cancer with kinase inhibitors. Journal of Clinical Investigation.

  • Moran, M. F., & Zha, X. (2004). Phosphoproteomics in Drug Discovery and Development. Methods in Molecular Biology.

  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery.

  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloroisoquinolin-6-amine

As researchers and drug development professionals, our work with novel chemical entities like 3-Chloroisoquinolin-6-amine is foundational to scientific progress. This compound, a key building block in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-Chloroisoquinolin-6-amine is foundational to scientific progress. This compound, a key building block in medicinal chemistry for developing kinase inhibitors and other therapeutic agents, demands not only precision in its application but also rigorous adherence to safety protocols throughout its lifecycle, including its final disposal.[1] This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 3-Chloroisoquinolin-6-amine, grounded in established chemical safety principles and regulatory standards. Our objective is to ensure that this valuable research tool is handled responsibly, safeguarding both laboratory personnel and the environment.

Compound Identification and Hazard Profile

A thorough understanding of a compound's properties and hazards is the bedrock of safe handling and disposal. 3-Chloroisoquinolin-6-amine is a halogenated heterocyclic amine, a class of compounds that requires specific disposal considerations due to its chemical structure and potential reactivity.

PropertyValueSource
CAS Number 1374652-51-3[1][2][3]
Molecular Formula C9H7ClN2[1][4]
Molecular Weight 178.62 g/mol [1]
Physical State Solid[1]
IUPAC Name 3-chloroisoquinolin-6-amine[1]

GHS Hazard Classification:

While a specific, aggregated GHS classification for 3-Chloroisoquinolin-6-amine is not universally published, data from structurally similar compounds, such as 3-Chloroisoquinoline, provide a strong basis for a cautious hazard assessment.[5] The presence of the chloro- and amino- functional groups necessitates treating this compound with a high degree of care.

Hazard Class & CategoryStatementPictogram
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedGHS07
Skin Corrosion/Irritation (Category 2) H315: Causes skin irritationGHS07
Serious Eye Damage/Irritation (Category 1/2) H318/H319: Causes serious eye damage/irritationGHS05, GHS07
Specific Target Organ Toxicity, Single Exposure (Category 3) H335: May cause respiratory irritationGHS07
Hazardous to the Aquatic Environment (Chronic, Category 3) H412: Harmful to aquatic life with long lasting effectsNone

Note: This classification is based on related chemical structures and should be used as a precautionary guideline. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier.

The Rationale for Specialized Disposal

3-Chloroisoquinolin-6-amine is a halogenated organic compound . This classification is critical because improper disposal of halogenated waste, particularly through non-incineration methods, can lead to the formation of persistent organic pollutants (POPs). High-temperature incineration is the preferred disposal method as it ensures the complete destruction of the compound and prevents the formation of toxic byproducts like dioxins and furans.[6]

Therefore, the cardinal rule of disposal is segregation . Halogenated waste must never be mixed with non-halogenated waste streams unless the final destination for both is a hazardous waste incinerator.

Caption: Disposal decision workflow for 3-Chloroisoquinolin-6-amine waste.

Standard Operating Procedure (SOP) for Disposal

This protocol outlines the step-by-step process for safely handling and disposing of 3-Chloroisoquinolin-6-amine waste.

3.1. Required Personal Protective Equipment (PPE)

Before handling the chemical in any form, ensure the following PPE is worn:

PPE TypeSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne particles, preventing serious eye irritation or damage.[7][8]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Prevents skin contact, which can cause irritation.[7][8]
Body Protection Standard flame-resistant laboratory coat.Protects skin and clothing from contamination.
Respiratory Use in a certified chemical fume hood.Prevents inhalation of dust or aerosols, which may cause respiratory tract irritation.[5]

3.2. Step-by-Step Disposal Protocol

Step 1: Waste Segregation at the Source

  • Solid Waste: Collect unadulterated 3-Chloroisoquinolin-6-amine powder, contaminated weighing paper, and contaminated consumables (e.g., pipette tips, gloves) in a designated, clearly labeled "Solid Halogenated Waste" container.

  • Liquid Waste:

    • If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), collect the solution in a "Halogenated Liquid Waste" container.[9][10]

    • If dissolved in a non-halogenated solvent (e.g., methanol, acetone, DMSO), this solution must still be disposed of as halogenated waste .[9] Collect it in the "Halogenated Liquid Waste" container. Causality: Even small amounts of halogenated compounds contaminate the entire volume, requiring it to be treated via high-temperature incineration.

Step 2: Waste Container Selection and Labeling

  • Use only chemically compatible containers, typically high-density polyethylene (HDPE) or glass, with a secure, threaded cap.[11]

  • The container must be in good condition, free from cracks or leaks.

  • Label the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste 3-Chloroisoquinolin-6-amine" and any solvents present. Do not use abbreviations.[9]

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

    • The date the first waste was added.

Step 3: Safe Storage of Waste

  • Keep waste containers tightly closed at all times, except when actively adding waste.[9] This prevents the release of vapors and protects the integrity of the contents.

  • Store waste containers in a designated satellite accumulation area, such as a secondary containment tray within a ventilated cabinet.

  • Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[11]

Step 4: Final Disposal

  • Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Never pour 3-Chloroisoquinolin-6-amine or its solutions down the drain.[7] This is a direct violation of environmental regulations and can harm aquatic life.

Spill and Decontamination Procedures

Accidents can happen. A prepared response is critical to mitigating risk.

For a Small Spill (Solid or Liquid):

  • Alert Personnel: Inform others in the immediate area.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the chemical fume hood is operational. If the spill is outside a hood, increase ventilation if it is safe to do so.

  • Absorb:

    • For solids , gently cover with an absorbent material like vermiculite or sand. Avoid raising dust.

    • For liquids , cover with a chemical absorbent pad or vermiculite.

  • Collect: Carefully scoop the absorbed material using non-sparking tools into the designated "Solid Halogenated Waste" container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

For a Large Spill:

  • Evacuate the laboratory immediately.

  • Alert personnel in adjacent areas and notify your supervisor.

  • Contact your institution's EHS or emergency response team from a safe location.

Incompatible Materials

To prevent hazardous reactions, do not store or mix 3-Chloroisoquinolin-6-amine with the following:

Incompatible ClassExamplesPotential Hazard
Strong Oxidizing Agents Peroxides, Nitrates, PerchloratesMay react violently, posing a fire or explosion risk.
Strong Acids Hydrochloric Acid, Sulfuric AcidCan cause exothermic reactions or degradation to unknown, potentially hazardous byproducts.[12]
Strong Bases Sodium Hydroxide, Potassium HydroxideMay lead to degradation of the compound.[12]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship. The responsible management of chemical waste is a non-negotiable aspect of professional scientific conduct, ensuring that our pursuit of knowledge does not come at the cost of our well-being or the health of our planet.

References

  • 3-chloroisoquinolin-7-amine | CAS#:1374651-87-2 . Chemsrc. Available at: [Link]

  • 3-Chloroisoquinoline | C9H6ClN | CID 640968 . PubChem, National Institutes of Health. Available at: [Link]

  • 3-Chloroisoquinolin-6-amine - CAS:1374652-51-3 . Sunway Pharm Ltd. Available at: [Link]

  • Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1 . PubMed, National Institutes of Health. Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) . University of Wisconsin-Milwaukee. Available at: [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . ResearchGate. Available at: [Link]

  • Guidance Manual for Disposal of Chlorinated Water . Vita-D-Chlor. Available at: [Link]

  • Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses . PubMed, National Institutes of Health. Available at: [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Method 612: Chlorinated Hydrocarbons . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS . ResearchGate. Available at: [Link]

  • Guidance For Hazard Determination . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Worker Exposures to Volatile Amines . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • National Primary Drinking Water Regulations . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • OSHA's toxic and hazardous substances standards . J. J. Keller & Associates, Inc. via YouTube. Available at: [Link]

  • Chemical Hazards and Toxic Substances - Overview . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Chemical Hazards and Toxic Substances - Standards . Occupational Safety and Health Administration (OSHA). Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 3-Chloroisoquinolin-6-amine

Welcome, researchers and innovators. In our shared pursuit of scientific advancement, the responsible and safe handling of novel chemical entities is paramount.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. In our shared pursuit of scientific advancement, the responsible and safe handling of novel chemical entities is paramount. This guide provides essential, field-proven safety and operational protocols for 3-Chloroisoquinolin-6-amine. Our objective is to empower you with the knowledge to work confidently and safely, ensuring both personal protection and the integrity of your research. This is not merely a checklist; it is a framework for building a culture of safety in your laboratory.

Hazard Identification and Risk Assessment: Understanding Your Compound

Before any handling, a thorough understanding of the compound's hazard profile is critical. 3-Chloroisoquinolin-6-amine, as a chlorinated aromatic amine, presents several potential hazards that dictate our safety protocols. Based on data from structurally similar compounds, we must assume it is harmful if swallowed, potentially toxic in contact with skin, and a cause of serious skin and eye irritation.[1] Furthermore, many chlorinated heterocyclic compounds may cause respiratory irritation and are harmful to aquatic life with long-lasting effects.[2][3]

GHS Hazard Classifications (Anticipated):

  • Acute Toxicity, Oral (Category 4)

  • Acute Toxicity, Dermal (Category 3)

  • Skin Irritation (Category 2)[1]

  • Serious Eye Irritation (Category 2A)[1]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System[3]

  • Chronic Aquatic Toxicity (Category 3)

A comprehensive risk assessment must be performed before any experiment, considering the quantities used, the potential for aerosolization, and the specific manipulations involved.

The Core of Protection: Personal Protective Equipment (PPE)

The selection of appropriate PPE is your primary defense against exposure. A multi-layered approach is essential. The following table outlines the minimum required PPE for handling 3-Chloroisoquinolin-6-amine.

PPE Component Specification Rationale and Expert Insight
Hand Protection Double-gloving with powder-free nitrile gloves.[4]Provides a robust barrier against dermal absorption, which is a significant risk with toxic amines. Double-gloving minimizes contamination risk if the outer glove is breached during manipulation. Powder-free gloves prevent the aerosolization of solid particles.[4]
Body Protection Disposable, solid-front, back-closing gown or a chemical-resistant lab coat with long sleeves and tight-fitting cuffs.[4]Protects the body and personal clothing from contamination. A solid-front gown provides maximum coverage against splashes and spills. Ensure cuffs are tucked under the inner glove.
Eye & Face Protection Tightly-fitting chemical safety goggles and a full-face shield.[4][5]Protects against splashes, which can cause serious eye irritation or damage.[2] A face shield adds a critical layer of protection for the entire face, especially when handling larger quantities or during procedures with a high splash risk.
Respiratory Protection For handling powder or potential for aerosolization, a minimum of a NIOSH-approved N95 filtering facepiece respirator is required.Prevents the inhalation of fine particles that may cause respiratory tract irritation.[2][3] The necessity for higher-level protection, such as a powered air-purifying respirator (PAPR), should be determined by your site-specific risk assessment.[4]
Foot Protection Closed-toe, chemical-resistant shoes and disposable shoe covers.[4]Protects feet from spills and prevents the tracking of contamination outside of the designated work area.

Operational Plan: From Weighing to Waste

Safe handling is a process. Following a structured operational plan minimizes risk at every stage.

Engineering Controls and Designated Areas
  • Primary Engineering Control: All work with 3-Chloroisoquinolin-6-amine, especially the handling of solids, must be conducted within a certified chemical fume hood to prevent inhalation exposure.[4][6][7]

  • Designated Area: Clearly demarcate the area where this compound is handled. This prevents cross-contamination and ensures that all personnel entering the area are aware of the potential hazards.

Step-by-Step Handling Protocol
  • Preparation: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh boats, solvent wash bottles, waste containers) is present.

  • Donning PPE: Put on PPE in the correct order: shoe covers, inner gloves, gown, respirator, face shield/goggles, and finally, outer gloves.

  • Weighing and Transfer:

    • Perform all weighing operations on a draft shield or within the fume hood to minimize air currents that could disperse the powder.

    • Use a spatula to carefully transfer the solid. Avoid scooping actions that could generate dust.

    • If preparing a solution, add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

  • Post-Handling:

    • Wipe down the spatula and any surfaces with a damp cloth or towel to decontaminate. Dispose of these wipes as hazardous waste.

    • Securely cap the primary container and any vessels containing the compound.

    • Doff PPE in the reverse order of donning, being careful to avoid contaminating your skin or clothing. The outer gloves should be removed first and disposed of as hazardous waste. Wash hands thoroughly with soap and water after all work is complete.[1]

Emergency Procedures: A Plan for the Unexpected

Immediate and correct action during an emergency is critical. All personnel must be familiar with these procedures and the location of safety equipment like eyewash stations and safety showers.

Exposure Response
  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[8][9] Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[8][10] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[9]

  • Inhalation: Move the affected person to fresh air immediately.[8][9] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and have the person drink one or two glasses of water.[9] Call a poison control center or seek immediate medical attention.[9]

Chemical Spill Response

For any spill, the priority is to ensure personnel safety and prevent the spread of contamination. The following workflow outlines the response to a minor spill within a fume hood. For major spills, evacuate the area and contact your institution's emergency response team.[9]

Spill_Response_Workflow cluster_prep Immediate Actions cluster_cleanup Containment & Cleanup cluster_decon Decontamination & Disposal Alert Alert others in the lab. Restrict access to the area. Assess Assess the spill size and ensure fume hood is operational. Alert->Assess If safe PPE Don appropriate PPE: Double gloves, gown, respirator, face shield/goggles. Assess->PPE Proceed with cleanup Contain Cover spill with an inert absorbent material (e.g., vermiculite, sand). PPE->Contain Collect Carefully collect absorbed material into a sealed, labeled hazardous waste container. Contain->Collect Decon Decontaminate the spill area with soap and water. Collect->Decon Dispose Dispose of all contaminated materials (absorbent, PPE) as hazardous waste. Decon->Dispose Report Report the incident to your supervisor and EHS. Dispose->Report

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloroisoquinolin-6-amine
Reactant of Route 2
3-Chloroisoquinolin-6-amine
© Copyright 2026 BenchChem. All Rights Reserved.